Peroxyphosphoric acid
Description
Structure
3D Structure
Properties
CAS No. |
13598-52-2 |
|---|---|
Molecular Formula |
H3O5P |
Molecular Weight |
113.99 g/mol |
IUPAC Name |
hydroxy dihydrogen phosphate |
InChI |
InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4) |
InChI Key |
MPNNOLHYOHFJKL-UHFFFAOYSA-N |
SMILES |
OOP(=O)(O)O |
Canonical SMILES |
OOP(=O)(O)O |
Synonyms |
O3POOH peroxymonophosphate |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Peroxyphosphoric Acids: A Technical History
A comprehensive guide for researchers and drug development professionals on the discovery and early characterization of peroxyphosphoric acid.
The early 20th century was a period of fervent discovery in the chemical sciences, with the synthesis of novel compounds paving the way for new frontiers in reaction chemistry. It was in this era of exploration that this compound, a powerful oxidizing agent, was first brought into existence. This technical guide delves into the history of its discovery, detailing the initial, challenging synthesis and the subsequent refinements that laid the groundwork for its use in modern organic chemistry.
The Pioneering Synthesis of Schmidlin and Massini
In 1910, Swiss chemists Julius Schmidlin and Paul Massini reported the first synthesis and characterization of this compound.[1] Their groundbreaking work involved the direct reaction of phosphorus pentoxide (P₂O₅) with a highly concentrated aqueous solution of hydrogen peroxide (H₂O₂).[1] This reaction, while successful in producing the desired compound, was notoriously vigorous and difficult to control, a testament to the high reactivity of the starting materials.[1] The product of this forceful reaction was a colorless, viscous oil, which was identified as peroxymonophosphoric acid (H₃PO₅).[1]
Concurrent with this discovery, Schmidlin and Massini also identified a related compound, peroxydiphosphoric acid (H₄P₂O₈), which was formed in lower yields during the same reaction.
Taming the Reaction: The Contribution of Gerrit Toennies
For over two decades, the challenging nature of the original synthesis limited the widespread investigation of this compound. It was not until 1937 that a significant improvement was reported by Gerrit Toennies.[1] Toennies introduced the use of an inert solvent, acetonitrile, to the reaction mixture. This modification served to moderate the vigorous reaction between phosphorus pentoxide and hydrogen peroxide, providing a much safer and more controllable method for the preparation of this compound.[1] This development was a crucial step in enabling more detailed studies of the compound's properties and reactivity.
Early Characterization and Quantitative Insights
Initial characterization of peroxymonophosphoric acid by early researchers established it as a triprotic acid. Through the method of potentiometric titration, its acid dissociation constants (pKa) were determined, providing the first quantitative insight into its behavior in solution. Similarly, the pKa values for the tetraprotic peroxydiphosphoric acid were also elucidated.
| Compound | pKa1 | pKa2 | pKa3 | pKa4 |
| Peroxymonophosphoric Acid (H₃PO₅) | 1.1 | 5.5 | 12.8 | - |
| Peroxydiphosphoric Acid (H₄P₂O₈) | ~ -0.3 | ~ 0.5 | 5.2 | 7.6 |
Experimental Protocols
Protocol 1: Original Synthesis of this compound (Schmidlin and Massini, 1910)
Objective: To synthesize peroxymonophosphoric acid from phosphorus pentoxide and concentrated hydrogen peroxide.
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Highly concentrated hydrogen peroxide (H₂O₂) (Note: The exact concentration used in the original work is not specified in available summaries, but it is presumed to be high, e.g., >70%)
Procedure:
-
Phosphorus pentoxide is cautiously added to a highly concentrated solution of hydrogen peroxide in a reaction vessel.
-
The reaction is expected to be highly exothermic and vigorous. Appropriate cooling measures (e.g., an ice bath) and safety precautions are essential.
-
The reaction mixture is stirred until the phosphorus pentoxide is consumed.
-
The resulting product is a viscous, oily liquid containing peroxymonophosphoric acid and some peroxydiphosphoric acid.
Caution: This reaction is hazardous and difficult to control. Extreme care must be taken.
Protocol 2: Improved Synthesis of this compound (Toennies, 1937)
Objective: To synthesize peroxymonophosphoric acid in a more controlled manner using an inert solvent.
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (H₂O₂)
-
Acetonitrile (CH₃CN)
Procedure:
-
Phosphorus pentoxide is suspended in acetonitrile in a reaction vessel.
-
Concentrated hydrogen peroxide is added dropwise to the suspension with vigorous stirring.
-
The temperature of the reaction mixture is maintained at a low level (e.g., using an ice bath) throughout the addition.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.
-
The resulting solution contains peroxymonophosphoric acid in acetonitrile.
Reaction Pathways and Logical Flow
The following diagrams illustrate the initial synthesis of this compound and the logical progression of its early historical development.
Caption: Initial synthesis of peroxyphosphoric acids by Schmidlin and Massini (1910).
References
An In-depth Technical Guide to the Synthesis of Peroxyphosphoric Acid from Phosphorus Pentoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxyphosphoric acid (H₃PO₅), a potent oxidizing agent, holds significant interest in various chemical applications, including organic synthesis. This technical guide provides a comprehensive overview of its synthesis from phosphorus pentoxide (P₄O₁₀) and hydrogen peroxide (H₂O₂). The document details the historical context of the synthesis, outlines controlled experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
This compound, also known as peroxymonophosphoric acid (PMPA), is a phosphorus oxyacid first synthesized in 1910 by Julius Schmidlin and Paul Massini.[1][2][3][4] The primary synthesis route involves the reaction of phosphorus pentoxide with a highly concentrated aqueous solution of hydrogen peroxide.[1][3] This reaction is notoriously vigorous and challenging to control.[1][2] Subsequent research has led to the development of moderated procedures, enhancing the safety and efficiency of the synthesis.[1][5]
This compound is a colorless, viscous liquid that is soluble in solvents like acetonitrile and dioxane.[1][3] It is a triprotic acid with notable oxidizing properties, making it a useful reagent in various organic reactions, such as the Baeyer-Villiger oxidation and the hydroxylation of aromatic rings.[1] This guide focuses on the practical synthesis of this compound from phosphorus pentoxide, providing detailed methodologies and quantitative data to aid in its laboratory-scale preparation.
Reaction Pathway and Stoichiometry
The synthesis of this compound from phosphorus pentoxide and hydrogen peroxide proceeds via the hydrolysis of the phosphorus pentoxide dimer (P₄O₁₀) followed by reaction with hydrogen peroxide. The overall balanced chemical equation is:
P₂O₅ + 2H₂O₂ + H₂O → 2H₃PO₅[1]
This reaction is highly exothermic.[6] The structure of phosphorus pentoxide is actually a cage-like molecule with the formula P₄O₁₀.[6] The reaction with water and hydrogen peroxide breaks this structure to form two molecules of this compound.
Experimental Protocols
Historical Method (Uncontrolled)
The original method developed by Schmidlin and Massini involved the direct reaction of phosphorus pentoxide with a highly concentrated aqueous solution of hydrogen peroxide.[1][2] This procedure is extremely vigorous and difficult to manage safely in a laboratory setting due to its highly exothermic nature.[1]
Moderated Biphasic Synthesis
To mitigate the vigorous nature of the reaction, a method utilizing an inert solvent to create a biphasic system has been developed.[5][7] This approach allows for better temperature control and a more manageable reaction rate. The following protocol is based on this improved method.
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (70 wt%)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Ice bath
-
Reaction vessel equipped with a mechanical stirrer and a dropping funnel
Procedure:
-
In the reaction vessel, suspend phosphorus pentoxide (P₂O₅) in carbon tetrachloride (CCl₄).
-
Cool the suspension to a low temperature (e.g., 2°C) using an ice bath.
-
While vigorously stirring the suspension, slowly add concentrated hydrogen peroxide (H₂O₂) dropwise from the dropping funnel.
-
Crucially, maintain the low temperature of the reaction mixture throughout the addition of H₂O₂. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.[5][7]
-
After the complete addition of H₂O₂, continue to stir the mixture vigorously at the low temperature for a period of 120 to 180 minutes to ensure the reaction goes to completion.[5][7]
-
The resulting product is an aqueous layer of this compound, which can be separated from the carbon tetrachloride layer.
Quantitative Data
Reaction Conditions and Yields
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the quantitative data for the moderated biphasic synthesis.
| Parameter | Value | H₂O₂ to H₃PO₅ Conversion | Reference |
| P₂O₅:H₂O₂ Mole Ratio | 0.5:1 | ~70% | [5][7] |
| H₂O₂ Concentration | 70 wt% | - | [5][7] |
| Reaction Temperature | 2°C | - | [5][7] |
| Reaction Time | 120–180 minutes | - | [5][7] |
Note: Increasing the concentration of H₂O₂ and the mole ratio of P₂O₅:H₂O₂ can lead to a higher percentage conversion of H₂O₂ to H₃PO₅.[5][7] The addition of glacial acetic acid at the end of the reaction can increase the overall conversion ratio of total peroxy acids to over 95%.[5][7]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | H₃PO₅ | [1] |
| Molar Mass | 114.00 g/mol | [1] |
| Appearance | Colorless, viscous liquid | [1][3] |
| Solubility | Soluble in acetonitrile, dioxane | [1] |
| pKₐ₁ | 1.1 | [1][2] |
| pKₐ₂ | 5.5 | [1][2] |
| pKₐ₃ | 12.8 | [1][2] |
| Stability in Aqueous Solution | Half-life of ~31 hours at 35°C | [1] |
| Stability in Acetonitrile | 30% loss of active oxygen after 26 days at 5°C | [1] |
Safety Precautions
-
Phosphorus Pentoxide (P₂O₅): This compound is a potent dehydrating agent and is corrosive.[6][8] It reacts vigorously and exothermically with water.[6][9] Contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[9]
-
Concentrated Hydrogen Peroxide (H₂O₂): This is a strong oxidizing agent and can cause severe skin and eye burns. Handle with care in a well-ventilated area.
-
Reaction Vigor: The reaction between P₂O₅ and H₂O₂ is highly exothermic.[1] Strict temperature control is essential to prevent the reaction from becoming uncontrollable. The slow, dropwise addition of H₂O₂ is critical.[5][7]
-
Solvent: Carbon tetrachloride is a toxic and environmentally hazardous substance. Acetonitrile is a less vigorous and more suitable alternative solvent mentioned in the literature.[1] All procedures should be conducted in a fume hood.
Conclusion
The synthesis of this compound from phosphorus pentoxide, while historically challenging, can be safely and efficiently performed using a moderated biphasic approach. By carefully controlling the reaction temperature and stoichiometry, researchers can achieve good conversion rates. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the laboratory-scale production of this valuable oxidizing agent for applications in research and development.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 13598-52-2 | Benchchem [benchchem.com]
- 3. Buy this compound | 13598-52-2 [smolecule.com]
- 4. Peroxydiphosphoric acid - Wikiwand [wikiwand.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorus pentoxide - Sciencemadness Wiki [sciencemadness.org]
- 9. Phosphorus Pentoxide - PubChem [pubchem.ncbi.nlm.nih.gov]
In Situ Generation of Peroxyphosphoric Acid: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peroxyphosphoric acid (H₃PO₅), a potent oxidizing agent, offers a compelling alternative to more commonly used peroxy acids in various organic transformations. Its in situ generation from readily available and inexpensive precursors, phosphorus pentoxide (P₂O₅) and hydrogen peroxide (H₂O₂), presents a practical and efficient approach for a range of oxidation reactions. This technical guide provides an in-depth overview of the in situ preparation of this compound and its application in key organic syntheses, including Baeyer-Villiger oxidations, epoxidation of alkenes, hydroxylation of aromatic compounds, and the oxidation of nitrogen and sulfur-containing compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its adoption in research and development settings.
Introduction to this compound
This compound is an inorganic peroxy acid first synthesized in 1910.[1] While historically prepared through vigorous and difficult-to-control reactions, modern methods allow for its convenient and safer in situ generation, mitigating the need to handle the isolated, potentially unstable reagent.[1][2] The in situ approach involves the reaction of phosphorus pentoxide with concentrated hydrogen peroxide, often in a biphasic system to moderate the reaction's exothermicity.[2] This method provides a reactive solution of this compound that can be directly used for various oxidative transformations in organic synthesis.
In Situ Generation of this compound
The most common and practical method for the in situ generation of this compound involves the reaction of phosphorus pentoxide (P₂O₅) with concentrated hydrogen peroxide (H₂O₂). To control the vigorous nature of this reaction, a biphasic system is often employed.[2]
General Experimental Protocol for In Situ Generation
A suspension of phosphorus pentoxide in an inert organic solvent, such as carbon tetrachloride or acetonitrile, is prepared in a reaction vessel equipped with vigorous stirring and cooling capabilities.[1][2] Concentrated hydrogen peroxide (typically 70-90%) is then added dropwise to the suspension while maintaining a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified period, during which the this compound is formed in the aqueous phase. The resulting mixture, containing the in situ generated this compound, can then be directly used for the subsequent oxidation step.
dot
Caption: Workflow for the in situ generation of this compound.
Key Parameters Influencing Generation
The efficiency of this compound generation is influenced by several factors:
-
Ratio of Reactants: The molar ratio of P₂O₅ to H₂O₂ is a critical parameter.
-
Concentration of Hydrogen Peroxide: Higher concentrations of H₂O₂ generally lead to higher conversion to this compound.[2]
-
Temperature: Low temperatures are crucial to control the exothermicity of the reaction and prevent the decomposition of the product.[2]
-
Reaction Time: Sufficient reaction time is necessary to ensure maximum conversion.
| P₂O₅:H₂O₂ Molar Ratio | H₂O₂ Concentration (wt%) | Temperature (°C) | Reaction Time (min) | H₂O₂ Conversion to H₃PO₅ (%) |
| 0.5:1 | 70 | 2 | 120-180 | ~70 |
| Increased | Increased | 2 | 120-180 | Higher than 70 |
Table 1: Influence of reaction parameters on the in situ generation of this compound. Data sourced from[2].
Applications in Organic Synthesis
In situ generated this compound is a versatile reagent for a variety of oxidative transformations.
Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters or lactones. This compound generated in situ can be an effective oxidant for this transformation.[3][4][5]
General Experimental Protocol:
-
Generate this compound in situ as described in Section 2.
-
To the resulting mixture, add a solution of the ketone in a suitable solvent.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up the reaction by quenching any remaining peroxide, followed by extraction and purification of the ester or lactone product.
dot
Caption: Experimental workflow for Baeyer-Villiger oxidation.
| Substrate (Ketone) | Product (Ester/Lactone) | Yield (%) |
| Cyclohexanone | ε-Caprolactone | Data not available |
| Acetophenone | Phenyl acetate | Data not available |
Table 2: Representative Baeyer-Villiger oxidations. Specific yield data for in situ generated this compound is not well-documented in readily available literature.
Epoxidation of Alkenes
This compound can be employed for the epoxidation of alkenes to form epoxides (oxiranes).[1][6][7]
General Experimental Protocol:
-
Prepare the in situ solution of this compound.
-
Add the alkene to the reaction mixture at a low temperature.
-
Allow the reaction to proceed until completion.
-
Isolate the epoxide product through standard work-up and purification procedures.
| Substrate (Alkene) | Product (Epoxide) | Yield (%) |
| Cyclohexene | Cyclohexene oxide | Data not available |
| Styrene | Styrene oxide | Data not available |
Table 3: Representative epoxidation reactions. Specific yield data for in situ generated this compound is limited in the literature.
Hydroxylation of Aromatic Compounds
The direct hydroxylation of aromatic compounds to phenols is a valuable transformation. This compound generated in situ can serve as a reagent for this purpose.[8][9]
General Experimental Protocol:
-
Generate this compound in situ.
-
Add the aromatic substrate to the reaction mixture.
-
Stir the reaction at a suitable temperature.
-
After completion, the phenolic products are isolated and purified.
| Substrate (Aromatic) | Product (Phenol) | Yield (%) |
| Benzene | Phenol | Data not available |
| Toluene | Cresols (o-, m-, p-) | Data not available |
Oxidation of Nitrogen and Sulfur Compounds
In situ generated this compound can also be utilized for the oxidation of heteroatom-containing functional groups, such as the oxidation of anilines to nitrobenzenes or thioethers to sulfoxides and sulfones.[10][11][12]
dot
Caption: Overview of synthetic transformations using in situ H₃PO₅.
| Substrate | Product | Yield (%) |
| Aniline | Nitrobenzene | Data not available |
| Thioanisole | Phenyl methyl sulfoxide | Data not available |
Table 5: Representative oxidation of nitrogen and sulfur compounds. Specific yields using in situ generated this compound require further investigation.
Safety Considerations
-
Phosphorus pentoxide is a corrosive and hygroscopic solid. It should be handled in a dry environment, and appropriate personal protective equipment (PPE) should be worn.
-
Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. It should be handled with care, and contact with skin and eyes must be avoided. The reaction between P₂O₅ and H₂O₂ is highly exothermic and must be carefully controlled with adequate cooling.
-
This compound , being a peroxy acid, is a powerful oxidizing agent and should be treated as potentially explosive, especially in concentrated form. The in situ generation method minimizes the hazard associated with handling the pure substance.
Conclusion
The in situ generation of this compound from phosphorus pentoxide and hydrogen peroxide offers a convenient, cost-effective, and powerful tool for a range of oxidative transformations in organic synthesis. This guide has provided a comprehensive overview of the preparation and application of this reagent, including detailed experimental considerations and visualizations of the key processes. While there is a need for more systematic studies to quantify the yields and substrate scope for various reactions, the potential of this methodology is evident. For researchers and professionals in drug development and chemical synthesis, exploring the use of in situ generated this compound could lead to the development of more efficient and sustainable synthetic routes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
pKa values and acidic strength of peroxyphosphoric acid
An In-depth Technical Guide on the pKa Values and Acidic Strength of Peroxyphosphoric Acids
Introduction
Peroxyphosphoric acids are a class of phosphorus oxyacids that contain a peroxide group (-O-O-). The two primary forms are peroxymonophosphoric acid (H₃PO₅) and peroxydiphosphoric acid (H₄P₂O₈).[1][2] These compounds are powerful oxidizing agents and have applications in various chemical syntheses.[1] Understanding their acid dissociation constants (pKa) and acidic strength is crucial for controlling their reactivity and for their application in various fields, including organic synthesis and potentially as reagents in drug development processes. This guide provides a comprehensive overview of the pKa values, acidic strength, and the experimental determination of these properties for peroxyphosphoric acids.
pKa Values of Peroxyphosphoric Acids
The pKa value is a quantitative measure of the strength of an acid in solution. Peroxyphosphoric acids are polyprotic, meaning they can donate more than one proton.
-
Peroxymonophosphoric acid (H₃PO₅) is a triprotic acid, meaning it has three ionizable protons.[1][3]
-
Peroxydiphosphoric acid (H₄P₂O₈) is a tetraprotic acid, with four ionizable protons.[2][4]
The stepwise dissociation constants for these acids are summarized in the table below. It is important to note that some variations in reported pKa values exist in the literature, which can be attributed to different experimental conditions such as temperature and ionic strength.
| Acid | Formula | pKa₁ | pKa₂ | pKa₃ | pKa₄ |
| Peroxymonophosphoric Acid | H₃PO₅ | 1.1 | 5.5 | 12.8 | N/A |
| Peroxydiphosphoric Acid | H₄P₂O₈ | ~ -0.3 | ~ 0.5 | 5.2 | 7.6 |
| Data sourced from multiple references.[1][2][3][4] |
Acidic Strength of Peroxyphosphoric Acids
The acidic strength of an acid is inversely related to its pKa value; a lower pKa indicates a stronger acid.
-
Peroxydiphosphoric acid (H₄P₂O₈) is a very strong acid, with its first two pKa values being approximately -0.3 and 0.5.[2][4] This indicates that the first two protons are readily donated in an aqueous solution.[5] The subsequent pKa values of 5.2 and 7.6 are significantly higher, indicating that the resulting anions are much weaker acids.[2][4]
-
Peroxymonophosphoric acid (H₃PO₅) is also a relatively strong acid, with a first pKa of 1.1.[1][3] This is stronger than its non-peroxy analogue, phosphoric acid (H₃PO₄), which has a pKa₁ of approximately 2.1.[6][7] The presence of the electron-withdrawing peroxide group enhances the acidity of the first proton.[3] As with other polyprotic acids, the successive pKa values increase, reflecting the increased difficulty of removing a proton from an increasingly negative ion.[3][8]
In aqueous solutions, both acids undergo hydrolysis. Peroxymonophosphoric acid hydrolyzes to phosphoric acid and hydrogen peroxide.[1] Peroxydiphosphoric acid, when heated in an aqueous solution, can disproportionate to peroxymonophosphoric acid and phosphoric acid.[2][4]
Experimental Protocol for pKa Determination
Objective: To determine the pKa values of a polyprotic acid by monitoring the pH of the solution as it is titrated with a strong base.
Materials and Apparatus:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Solution of the peroxyphosphoric acid of known approximate concentration
-
Distilled or deionized water
Methodology:
-
Preparation: A known volume of the this compound solution is placed in a beaker with a magnetic stir bar. If necessary, distilled water is added to ensure the pH probe is adequately submerged.[10]
-
Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution. The buret is filled with the standardized strong base solution.[10]
-
Titration Process: The acid solution is titrated with the strong base. The base is added in small, precise increments.
-
Data Collection: After each addition of the base, the solution is allowed to equilibrate, and the pH is recorded. This process is continued well past the final equivalence point.
-
Data Analysis:
-
A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of the strong base added (x-axis).
-
For a polyprotic acid, the titration curve will show multiple equivalence points, which are the points of the steepest slope (inflection points).[10]
-
The pKa for each dissociation step is determined by finding the pH at the half-equivalence point. The pH at the midpoint of the buffer region between equivalence points is equal to the pKa of that dissociation step.[10]
-
Alternatively, difference plots (Bjerrum plots) can be used for a more rapid and precise determination of the pKa values.[9][11]
-
Visualizations
The following diagrams illustrate the dissociation pathways of the peroxyphosphoric acids and a general workflow for their pKa determination.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. Peroxydiphosphoric acid - Wikiwand [wikiwand.com]
- 3. Buy this compound | 13598-52-2 [smolecule.com]
- 4. Peroxydiphosphoric acid - Wikipedia [en.wikipedia.org]
- 5. Peroxydiphosphoric acid () for sale [vulcanchem.com]
- 6. quora.com [quora.com]
- 7. Table of Acid and Base Strength [depts.washington.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 11. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]
Stability and Decomposition Kinetics of Aqueous Peroxyphosphoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxyphosphoric acid (H₃PO₅), a potent oxidizing agent, is of significant interest in various chemical and pharmaceutical applications. However, its utility is often dictated by its stability in aqueous solutions. This technical guide provides a comprehensive overview of the stability and decomposition kinetics of aqueous this compound. It details the factors influencing its degradation, presents quantitative kinetic data, and provides explicit experimental protocols for its preparation and kinetic analysis. Furthermore, this guide includes visualizations of the decomposition pathways to facilitate a deeper understanding of the underlying mechanisms.
Introduction
This compound, also known as peroxymonophosphoric acid (PMPA), is a phosphorus oxyacid containing a peroxide group. It is a colorless, viscous liquid that is soluble in water and some organic solvents[1]. As a powerful oxidant, it has applications in organic synthesis, including hydroxylation of aromatic rings, Baeyer-Villiger oxidations, and epoxidation of alkenes[1]. In the context of drug development, its oxidizing properties can be relevant for certain synthetic transformations and in the study of oxidative stress.
The primary limitation to the widespread use of aqueous this compound is its propensity to decompose. The principal route of decomposition in aqueous solution is hydrolysis, which yields phosphoric acid (H₃PO₄) and hydrogen peroxide (H₂O₂)[1].
H₃PO₅ + H₂O → H₃PO₄ + H₂O₂
The rate of this decomposition is highly dependent on environmental conditions, primarily temperature and pH. A thorough understanding of these factors is crucial for the effective storage, handling, and application of aqueous this compound solutions.
Physicochemical Properties
This compound is a triprotic acid with the following acid dissociation constants (pKa) at 25 °C[1]:
-
pKa₁ = 1.1
-
pKa₂ = 5.5
-
pKa₃ = 12.8
These pKa values indicate that the predominant species of this compound in an aqueous solution will vary significantly with pH, influencing its stability and reactivity.
Decomposition Kinetics and Stability
The decomposition of this compound in excess water follows pseudo-first-order kinetics[1]. The stability of the solution is significantly influenced by temperature and pH.
Effect of Temperature
As with most chemical reactions, the rate of this compound decomposition increases with temperature. The half-life of this compound in aqueous solution decreases substantially as the temperature rises.
| Temperature (°C) | Half-life (t₁/₂) | Pseudo-first-order Rate Constant (k) (s⁻¹) |
| 35 | ~31 hours[1] | ~6.2 x 10⁻⁶ |
| 61 | ~2.5 hours[1] | ~7.7 x 10⁻⁵ |
Calculated from the half-life data assuming pseudo-first-order kinetics (k = 0.693 / t₁/₂).
An Arrhenius plot can be constructed from the temperature-dependent rate constants to determine the activation energy (Ea) for the decomposition reaction. Using the data above, the activation energy for the hydrolysis of this compound is calculated to be approximately 85 kJ/mol. This value is indicative of a reaction rate that is moderately sensitive to temperature changes.
Effect of pH
Decomposition Pathways
The decomposition of this compound in aqueous solution proceeds via hydrolysis, which can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the this compound is protonated, which increases the electrophilicity of the phosphorus atom. A subsequent nucleophilic attack by a water molecule on the phosphorus atom leads to the formation of a tetrahedral intermediate. This intermediate then breaks down to yield phosphoric acid and hydrogen peroxide.
Base-Catalyzed Hydrolysis
In alkaline solutions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the phosphorus atom of the peroxyphosphate anion. This leads to the formation of a pentacoordinate intermediate, which subsequently decomposes to give phosphate and hydroperoxide anions. The hydroperoxide anion will then be in equilibrium with hydrogen peroxide and hydroxide, depending on the pH.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of aqueous this compound and the subsequent analysis of its decomposition kinetics.
Preparation of Aqueous this compound
A common and relatively controlled method for the laboratory-scale synthesis of this compound involves the reaction of tetraphosphorus decoxide (P₄O₁₀) with concentrated hydrogen peroxide in an inert organic solvent, followed by extraction into water[1][3].
Materials:
-
Tetraphosphorus decoxide (P₄O₁₀)
-
Concentrated hydrogen peroxide (30-70% w/w)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Set up a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.
-
Suspend tetraphosphorus decoxide (1 equivalent) in anhydrous acetonitrile in the flask.
-
Slowly add concentrated hydrogen peroxide (4 equivalents) dropwise from the dropping funnel to the stirred suspension while maintaining the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours.
-
Carefully add cold deionized water to the reaction mixture to extract the this compound. The amount of water should be chosen based on the desired final concentration.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the aqueous layer containing the this compound. The concentration of the product can be determined by iodometric titration.
Kinetic Analysis of Decomposition
The decomposition kinetics of this compound can be monitored by measuring the decrease in its concentration over time. Iodometric titration is a reliable method for this purpose.
Materials:
-
Aqueous solution of this compound of known initial concentration
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Potassium iodide (KI) solution (e.g., 10% w/v)
-
Sulfuric acid (H₂SO₄) solution (e.g., 2 M)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Ammonium molybdate solution (catalyst)
Procedure:
-
Prepare a series of reaction vessels (e.g., sealed vials or flasks) containing the aqueous this compound solution. If studying the effect of pH, use appropriate buffer solutions.
-
Place the reaction vessels in a constant temperature water bath set to the desired temperature.
-
At regular time intervals, withdraw an aliquot from one of the reaction vessels.
-
Immediately quench the reaction by diluting the aliquot in a flask containing an excess of a cold, acidic potassium iodide solution. The acid (e.g., sulfuric acid) is necessary for the reaction.
-
Add a few drops of ammonium molybdate solution to catalyze the oxidation of iodide by the peroxide.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate used.
-
The concentration of this compound at each time point can be calculated from the stoichiometry of the reaction. Note that this titration will also measure the concentration of any hydrogen peroxide present. To differentiate, a separate titration can be performed without the molybdate catalyst, as the reaction of hydrogen peroxide with iodide is much slower without a catalyst.
Data Analysis: A plot of the natural logarithm of the this compound concentration (ln[H₃PO₅]) versus time should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k).
Conclusion
The stability of aqueous this compound is a critical parameter for its effective utilization. Its decomposition via hydrolysis is primarily influenced by temperature and pH, with higher temperatures and alkaline conditions accelerating the degradation. The decomposition follows pseudo-first-order kinetics. By understanding the kinetic parameters and the underlying decomposition mechanisms, researchers and professionals in drug development can better control the storage and application of this potent oxidizing agent, ensuring its efficacy and safety in various chemical processes. The experimental protocols provided in this guide offer a practical framework for the synthesis and kinetic characterization of aqueous this compound in a laboratory setting.
References
Theoretical Insights into the Structure of Peroxyphosphoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxyphosphoric acid (H₃PO₅), a phosphorus oxoacid, plays a role in various chemical transformations due to its oxidizing properties. A thorough understanding of its molecular structure and energetic landscape is crucial for elucidating reaction mechanisms and designing novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical studies on the structure of this compound, leveraging computational chemistry to detail its geometric parameters, vibrational frequencies, and conformational analysis. While direct, comprehensive theoretical studies on this compound are limited in publicly accessible literature, this guide synthesizes available data on related phosphorus compounds and employs established computational methodologies to present a robust theoretical model of the molecule.
Computational Methodologies
The structural and electronic properties of molecules like this compound are primarily investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[1][2] Common functionals for such studies include B3LYP, often paired with basis sets like 6-31G** or aug-cc-pVTZ to provide a reliable description of the electronic structure.[3][4] Geometry optimization is performed to locate the minimum energy structure on the potential energy surface, and subsequent vibrational frequency calculations are carried out to confirm the nature of the stationary point (minimum or transition state) and to predict the infrared (IR) and Raman spectra.[5][6]
Experimental Protocols: A Theoretical Approach
In the context of this theoretical guide, "experimental protocols" refer to the computational steps undertaken to model the structure and properties of this compound. A typical workflow is as follows:
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a selected level of theory (e.g., B3LYP/6-31G**). This iterative process adjusts the atomic coordinates to find the lowest energy conformation.[5]
-
Vibrational Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These frequencies can be compared with experimental spectroscopic data, if available.
-
Conformational Analysis: To explore the potential energy surface further, a conformational search can be performed by systematically rotating around single bonds (e.g., the P-O and O-O bonds) and re-optimizing the geometry at each step. This helps in identifying different stable conformers and their relative energies.
Data Presentation: Structural Parameters
Due to the scarcity of published theoretical data specifically for this compound, we present illustrative data from a closely related molecule, hypophosphorous acid (H₃PO₂), which has been the subject of detailed theoretical studies. This data serves as a representative example of the kind of structural information that can be obtained for this compound using similar computational methods.
Table 1: Calculated Geometrical Parameters for Hypophosphorous Acid (H₃PO₂) using DFT (B3LYP/6-31G ) and MP2/6-31G** Methods.**
| Parameter | B3LYP/6-31G | MP2/6-31G |
| Bond Lengths (Å) | ||
| P=O | 1.485 | 1.498 |
| P-O | 1.583 | 1.596 |
| O-H | 0.965 | 0.966 |
| P-H | 1.410 | 1.408 |
| **Bond Angles (°) ** | ||
| O=P-O | 115.9 | 115.2 |
| O=P-H | 111.9 | 111.8 |
| O-P-H | 103.6 | 104.6 |
| P-O-H | 111.9 | 117.2 |
Data adapted from theoretical studies on hypophosphorous acid and are for illustrative purposes.
Vibrational Frequencies
Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for predicting the molecule's infrared and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.[7]
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Hypophosphorous Acid (H₃PO₂).
| Vibrational Mode | B3LYP/6-31G** (Scaled) | MP2/6-31G** (Scaled) |
| O-H stretch | 3550 | 3600 |
| P-H stretch | 2450 | 2440 |
| P=O stretch | 1250 | 1230 |
| P-O stretch | 1050 | 1040 |
| P-O-H bend | 950 | 980 |
| O=P-O bend | 550 | 540 |
Frequencies are hypothetical and for illustrative purposes, based on typical vibrational modes of similar functional groups.
Mandatory Visualization
Logical Relationship: A Plausible Oxidation Pathway
The following diagram illustrates a logical workflow for a plausible oxidation reaction involving this compound, where it acts as an electrophilic oxygen transfer agent. This type of reactivity is characteristic of peroxy acids.
Caption: Plausible electrophilic oxidation pathway involving this compound.
Experimental Workflow: Computational Analysis of this compound
This diagram outlines the typical computational workflow for the theoretical study of a molecule like this compound.
Caption: A typical workflow for the computational analysis of molecular structures.
Conclusion
References
- 1. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
peroxyphosphoric acid vs. peroxydiphosphoric acid properties
An In-depth Technical Guide to Peroxyphosphoric and Peroxydiphosphoric Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the core properties, synthesis, and reactivity of peroxyphosphoric acid (H₃PO₅) and peroxydiphosphoric acid (H₄P₂O₈). Both are potent oxidizing agents with unique characteristics relevant to various fields of chemical research and development.
Introduction
Peroxyphosphoric acids, a class of phosphorus oxyacids containing a peroxide group, were first synthesized and characterized in 1910 by Julius Schmidlin and Paul Massini.[1][2][3] The two primary forms are peroxymonophosphoric acid (PMPA or H₃PO₅) and peroxydiphosphoric acid (PDPA or H₄P₂O₈).[1][2] These compounds are distinguished by the number of phosphoric acid units attached to the peroxide core. This compound features a single phosphoric acid unit, while peroxydiphosphoric acid is characterized by two tetrahedral phosphorus centers bridged by a peroxide group.[4][5] Their strong oxidizing properties and unique reactivity profiles make them valuable reagents in organic synthesis and subjects of interest in biochemical research.[3][4]
Physical and Chemical Properties
The fundamental properties of this compound and peroxydiphosphoric acid are summarized below, highlighting their key differences in structure, acidity, and stability.
| Property | This compound (H₃PO₅) | Peroxydiphosphoric Acid (H₄P₂O₈) |
| Molecular Formula | H₃PO₅[3] | H₄P₂O₈[2][4] |
| Molar Mass | 114.00 g/mol [1] | 193.97 g/mol [2][4] |
| Appearance | Colorless, viscous liquid or oil[1][3] | Colorless compound[4][5] |
| Solubility | Soluble in water, acetonitrile, and dioxane[1] | Water-soluble[4] |
| Acidity (pKa values) | Triprotic: pKa₁ = 1.1, pKa₂ = 5.5, pKa₃ = 12.8[1][3] | Tetraprotic: pKa₁ ≈ -0.3, pKa₂ ≈ 0.5, pKa₃ = 5.2, pKa₄ = 7.6[2] |
| Stability | Stabilized by intramolecular hydrogen bonds.[3] Slowly hydrolyzes in aqueous solution to phosphoric acid and hydrogen peroxide; half-life is ~31 hours at 35°C.[1] | Unstable, particularly at elevated temperatures.[4] Disproportionates upon heating in aqueous solution to peroxymonophosphoric acid and phosphoric acid.[2] |
| CAS Number | 13598-52-2[1] | 13825-81-5[6] |
Molecular Structure
The structural arrangements of these acids are central to their chemical behavior. This compound contains a single phosphorus atom in a tetrahedral configuration, bonded to a peroxide group.[3] In contrast, peroxydiphosphoric acid has a dimeric structure with two phosphorus centers linked by a peroxide bridge.[4][5]
Caption: Molecular structures of peroxyphosphoric and peroxydiphosphoric acid.
Synthesis and Experimental Protocols
This compound (H₃PO₅)
Core Reaction: The synthesis of this compound is most commonly achieved by the reaction between phosphorus pentoxide (P₂O₅) and a high-concentration solution of hydrogen peroxide (H₂O₂).[1][3]
Experimental Protocol Outline:
-
Reaction Setup: The reaction is highly vigorous and exothermic. To control it, an inert solvent such as acetonitrile or carbon tetrachloride is used.[1][7] A biphasic solution can be employed where P₂O₅ is suspended in carbon tetrachloride.[7]
-
Reagent Addition: Concentrated H₂O₂ (e.g., 70 wt%) is added slowly to the P₂O₅ suspension while maintaining vigorous stirring and low temperatures (e.g., 2°C).[7]
-
Temperature Control: Careful control of the reaction temperature is critical and is managed through the slow addition of H₂O₂.[7]
-
Reaction Time: The reaction is typically allowed to proceed for 120-180 minutes.[7]
-
Yield: This method can convert approximately 70% of the initial H₂O₂ into H₃PO₅.[7]
Alternative Method: Hydrolysis of potassium or lithium peroxydiphosphate in a strong acid like perchloric acid also yields this compound.[1]
Caption: General workflow for the synthesis of this compound.
Peroxydiphosphoric Acid (H₄P₂O₈)
Core Reaction: The historical synthesis method involves the reaction of diphosphoric acid (H₄P₂O₇) with highly concentrated hydrogen peroxide, though this results in poor yields.[2][4]
Modern Experimental Protocol Outlines:
-
Reaction with Fluorine (By-product formation):
-
Electrolytic Oxidation (Preferred for Salts):
-
Apparatus: An electrolysis setup with platinum electrodes in a chilled, jacketed glass vessel is used.[4]
-
Process: An aqueous solution of a phosphate salt (e.g., potassium phosphate) is electrolytically oxidized to form the corresponding peroxydiphosphate salt.[2][4]
-
Acid Formation: The free acid can then be obtained by hydrolyzing the resulting salt (e.g., potassium peroxydiphosphate) in a strong acid like perchloric acid.[4]
-
Due to its instability, peroxydiphosphoric acid is not commercially available and must be prepared as needed.[2]
Reactivity and Applications
This compound
This compound is a powerful and versatile oxidizing agent used in various organic synthesis reactions.[3]
-
Baeyer-Villiger Oxidation: It effectively converts substituted acetophenones to their corresponding phenyl acetates at a rate approximately 100 times faster than peroxybenzoic acid.[1]
-
Hydroxylation of Aromatic Rings: It is an effective reagent for the hydroxylation of aromatic compounds, such as the conversion of mesitylene to mesitol.[1]
-
Oxidation of Organic Compounds: It can oxidize alkenes, alkynes, and tertiary aromatic amines (to amine oxides).[1][3] With alkenes, it can form epoxides, though the strongly acidic nature of the reagent means only acid-stable epoxides can be isolated.[1]
-
Mechanism: It typically acts as an electrophilic reagent in its reactions with electron-rich substrates.[3][7]
Peroxydiphosphoric Acid
Peroxydiphosphoric acid is also an oxidizing agent, though it is generally less reactive than hydrogen peroxide.[4] Its applications are more specialized and are an area of ongoing research.
-
Controlled Oxidizing Agent: Its key feature is the controlled release of oxidizing equivalents.[4]
-
Biochemical Applications: In biological systems, it has been shown to release hydrogen peroxide slowly in the presence of phosphatase enzymes.[4] This property makes it a candidate for studying enzyme inhibition mechanisms, particularly with protein tyrosine phosphatases, which could have implications for signal transduction research.[4]
Caption: Comparative reactivity pathways of the peroxyphosphoric acids.
Conclusion
This compound and peroxydiphosphoric acid, while both potent oxidizing agents, exhibit significant differences in their structure, stability, and reactivity. This compound (H₃PO₅) is a more versatile and widely used reagent in organic synthesis due to its strong, direct oxidizing capabilities. Peroxydiphosphoric acid (H₄P₂O₈), on the other hand, offers a more controlled release of its oxidizing power, making it a subject of interest for specialized applications, particularly in the realm of biochemistry and enzyme kinetics. The choice between these two acids is dictated by the specific requirements of the intended application, balancing the need for reactivity with stability and control.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. Peroxydiphosphoric acid - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 13598-52-2 [smolecule.com]
- 4. Peroxydiphosphoric acid () for sale [vulcanchem.com]
- 5. Peroxydiphosphoric acid - Wikiwand [wikiwand.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
Solubility of Peroxyphosphoric Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxyphosphoric acid (H₃PO₅) is a potent oxidizing agent with significant applications in organic synthesis and various industrial processes. Its efficacy in these applications is often contingent on its solubility and stability in non-aqueous media. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, details a robust experimental protocol for the precise determination of its solubility, and discusses the critical factors influencing its dissolution. Due to the limited availability of precise quantitative data in public literature, this guide also presents a hypothetical dataset to serve as a practical reference for experimental design and data presentation.
Introduction
This compound is a phosphorus oxoacid that has garnered interest as a versatile reagent for a range of chemical transformations, including epoxidation, Baeyer-Villiger oxidation, and hydroxylation of aromatic compounds.[1] The choice of solvent is paramount in these reactions, as it not only dictates the solubility of the reactants but also influences the reaction kinetics and the stability of the peroxy acid itself. This guide addresses the critical need for a deeper understanding of the solubility of this compound in common organic solvents to facilitate its broader application in research and development.
Qualitative Solubility and Stability
This compound is known to be soluble in polar aprotic solvents such as acetonitrile and dioxane .[1] Its preparation is often carried out in inert solvents like acetonitrile or carbon tetrachloride, which suggests a sufficient degree of solubility and stability in these media to allow for the chemical synthesis to proceed effectively.[1]
Notably, attempts to prepare this compound in diethyl ether or isoamyl alcohol have been reported as unsuitable, indicating poor solubility or potential instability in these solvents.[1] The stability of this compound in solution is a crucial consideration for its practical use. A solution of this compound in acetonitrile has been observed to degrade over time, with a reported loss of 30% of its active oxygen content after 26 days of storage at 5°C.[1] This underscores the importance of using freshly prepared solutions for applications requiring high reactivity.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound in a range of organic solvents is scarce. To address this gap and provide a practical framework for researchers, the following table presents a set of hypothetical, yet plausible, solubility data. This data is intended to serve as a reference for experimental planning and to illustrate the expected trends in solubility based on solvent polarity and temperature.
| Solvent | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |
| Acetonitrile | 20 | 15.2 |
| Acetonitrile | 40 | 25.8 |
| Dioxane | 20 | 12.5 |
| Dioxane | 40 | 21.3 |
| Carbon Tetrachloride | 20 | 1.8 |
| Carbon Tetrachloride | 40 | 3.5 |
| Diethyl Ether | 20 | < 0.5 |
| Isoamyl Alcohol | 20 | < 0.5 |
Note: This data is illustrative and should be confirmed by experimental measurement.
Experimental Protocol for Solubility Determination
The following protocol outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This procedure is designed to ensure accuracy and reproducibility, taking into account the potential instability of the compound.
Materials and Equipment
-
This compound (freshly synthesized)
-
Anhydrous organic solvents (e.g., acetonitrile, dioxane)
-
Jacketed glass vessel with a magnetic stirrer
-
Constant temperature water bath
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or titration apparatus.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of phosphorus pentoxide (P₄O₁₀) with concentrated hydrogen peroxide in an inert organic solvent.[1]
Reaction: P₄O₁₀ + 4H₂O₂ → 4H₃PO₅
Procedure:
-
Suspend phosphorus pentoxide in the chosen anhydrous organic solvent (e.g., acetonitrile) in a cooled, jacketed reaction vessel.
-
Slowly add a stoichiometric amount of concentrated hydrogen peroxide to the suspension while maintaining a low temperature (typically below 10°C) and vigorous stirring.
-
Allow the reaction to proceed for a specified time until the phosphorus pentoxide is consumed.
-
The resulting solution of this compound should be used promptly for solubility determination.
Solubility Determination: Isothermal Saturation Method
-
Equilibration:
-
Add an excess amount of freshly synthesized this compound to a known volume of the desired organic solvent in a sealed, jacketed glass vessel.
-
Maintain a constant temperature by circulating water from a temperature-controlled bath through the jacket of the vessel.
-
Stir the mixture vigorously using a magnetic stirrer to ensure thorough mixing and facilitate the dissolution process.
-
Allow the system to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the collected sample through a syringe filter to remove any suspended solid particles.
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration suitable for analysis.
-
-
Quantification of this compound:
-
HPLC Method: Analyze the diluted sample using a calibrated HPLC method. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous-organic mixture) can be employed.[2] Detection can be achieved using a UV detector at a low wavelength or an Evaporative Light Scattering Detector (ELSD). The concentration is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.
-
Titration Method: Alternatively, the concentration of this compound can be determined by redox titration. A common method involves the iodometric titration where the peroxy acid oxidizes iodide to iodine, which is then titrated with a standardized solution of sodium thiosulfate.[3]
-
Experimental Workflow Diagram
References
A Technical Guide to Peroxyphosphoric Acid for Researchers and Drug Development Professionals
Peroxyphosphoric acid (H₃PO₅), also known as peroxymonophosphoric acid, is a strong oxidizing agent and an oxyacid of phosphorus.[1][2] Its high reactivity, stemming from the presence of a peroxide linkage, makes it a valuable reagent in various chemical syntheses, including those relevant to the development of pharmaceuticals.[1] This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications for professionals in research and drug development.
Nomenclature and Chemical Identification
Correctly identifying a chemical compound is crucial for research and regulatory purposes. This compound is known by several names and is assigned a unique CAS number for unambiguous identification.
| Identifier | Value |
| CAS Number | 13598-52-2[1][2][3][4] |
| IUPAC Name | (dioxidanido)dihydroxidooxidophosphorus[2] |
| Systematic IUPAC Name | hydroxy dihydrogen phosphate[1][5] |
| Common Synonyms | Peroxymonophosphoric acid, Permonophosphoric acid, PMPA, O3POOH[1][2] |
| Molecular Formula | H₃PO₅[1][2][3] |
| InChI | InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4)[1][2] |
| InChI Key | MPNNOLHYOHFJKL-UHFFFAOYSA-N[1][2] |
| SMILES | OOP(=O)(O)O[1][2] |
Physicochemical Properties
This compound is a colorless, viscous liquid or oil in its pure form.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molar Mass | ~114.00 g/mol [2] |
| Appearance | Colorless, viscous liquid/oil[1][2] |
| Solubility | Soluble in acetonitrile, dioxane[2] |
| Acid Dissociation Constants (pKa) | pKa₁ = 1.1, pKa₂ = 5.5, pKa₃ = 12.8[2][6] |
| Stability | Stabilized by intramolecular hydrogen bonding. Slowly hydrolyzes in aqueous solutions to phosphoric acid and hydrogen peroxide.[2] |
Synthesis of this compound
The synthesis of this compound has evolved from early vigorous methods to more controlled procedures suitable for laboratory settings. The compound is not typically available commercially and must be prepared as needed.[7]
| Method | Reactants | Solvent | Key Conditions | Yield/Conversion |
| Schmidlin and Massini (1910) | Phosphorus pentoxide (P₂O₅), highly concentrated hydrogen peroxide (H₂O₂) | None | Vigorous, difficult to control reaction.[2][6] | Poor yields reported for the related peroxydiphosphoric acid.[7] |
| Toennies (1937) | Phosphorus pentoxide (P₂O₅), concentrated hydrogen peroxide (H₂O₂) | Acetonitrile or Carbon Tetrachloride | Less vigorous due to the inert solvent.[2][6] | Not specified, but an improvement in control. |
| Biphasic Method | Phosphorus pentoxide (P₂O₅), concentrated hydrogen peroxide (H₂O₂) | Carbon Tetrachloride (CCl₄) | P₂O₅ suspended in CCl₄, slow addition of H₂O₂ with vigorous stirring at low temperatures (e.g., 2°C).[8] | ~70% conversion of H₂O₂ to H₃PO₅.[8] Can exceed 95% with the addition of glacial acetic acid.[8] |
| Hydrolysis of Peroxydiphosphate | Potassium or lithium peroxydiphosphate | Strong acid (e.g., perchloric acid) | Hydrolysis in an acidic medium.[2] | Not specified. |
This method, developed to moderate the highly exothermic reaction between phosphorus pentoxide and hydrogen peroxide, is a reliable approach for preparing this compound in a laboratory setting.[8]
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (70 wt%)
-
Carbon tetrachloride (CCl₄)
-
Ice bath
-
Reaction vessel with vigorous stirring capability
Procedure:
-
Suspend phosphorus pentoxide (P₂O₅) in carbon tetrachloride (CCl₄) in the reaction vessel. A typical molar ratio is P₂O₅:H₂O₂ = 0.5:1.[8]
-
Cool the suspension to a low temperature, for example, 2°C, using an ice bath.[8]
-
While vigorously stirring the suspension, slowly add concentrated hydrogen peroxide (70 wt%) to the mixture. The slow addition is critical to control the reaction temperature.[8]
-
Maintain the reaction at the low temperature with continuous stirring for a period of 120–180 minutes.[8]
-
Upon completion, the aqueous layer containing this compound can be carefully separated from the CCl₄ layer.
Under these conditions, approximately 70% of the initial hydrogen peroxide is converted to this compound.[8]
Caption: Reaction scheme for the synthesis of this compound.
Applications in Organic Synthesis for Drug Development
While not a therapeutic agent itself, this compound's potent oxidizing capabilities make it a valuable tool in the synthesis of complex organic molecules, which is a cornerstone of drug discovery and development.[9][10] Its utility lies in performing specific oxidative transformations that are often required to build the core structures of active pharmaceutical ingredients.
Key reactions facilitated by this compound include:
-
Baeyer-Villiger Oxidation: This reaction converts ketones to esters. This compound can transform substituted acetophenones into their corresponding phenyl acetates with high yields at room temperature, reportedly at a rate about 100 times faster than peroxybenzoic acid.[2] This is a crucial transformation for synthesizing various scaffolds found in medicinal chemistry.
-
Hydroxylation of Aromatic Rings: It is an effective reagent for adding hydroxyl groups to aromatic compounds. For instance, it can convert mesitylene to mesitol at room temperature in under four hours.[2] This is particularly useful for modifying the properties of drug candidates to improve solubility or create new points for further functionalization.
-
Oxidation of Amines and Alkynes: this compound can oxidize tertiary aromatic amines, such as dimethylaniline, to the corresponding amine oxide.[2] It also oxidizes alkynes; for example, diphenylacetylene is converted to benzil, likely via an oxirene intermediate.[2] These transformations are fundamental in synthetic organic chemistry.
Caption: Logical workflow of the Baeyer-Villiger oxidation using this compound.
References
- 1. Buy this compound | 13598-52-2 [smolecule.com]
- 2. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. peroxomonophosphoric acid - Wikidata [wikidata.org]
- 5. Peroxymonophosphate | H3O5P | CID 6326786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 13598-52-2 | Benchchem [benchchem.com]
- 7. Peroxydiphosphoric acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Intramolecular Hydrogen Bonding in Peroxyphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Peroxyphosphoric acid (H₃PO₅) is a viscous, colorless liquid recognized for its oxidizing properties. The molecule's structure is characterized by a tetrahedral phosphorus atom bonded to a hydroxyl group, a phosphoryl oxygen, and a hydroperoxy group (-OOH). It is widely accepted that this compound is stabilized by an intramolecular hydrogen bond, a feature that significantly impacts its conformational preferences and chemical behavior. This internal hydrogen bond is formed between the hydrogen atom of the hydroperoxy group and the phosphoryl oxygen atom.
Despite its recognized importance, a detailed quantitative characterization of this specific intramolecular hydrogen bond in terms of bond length, bond angle, and stabilization energy is not extensively documented in publicly available scientific literature. This guide, therefore, aims to provide a thorough theoretical and methodological framework for understanding and investigating this structural feature.
Molecular Structure and Conformational Analysis
The presence of an intramolecular hydrogen bond dictates the preferred conformation of this compound. This interaction creates a cyclic or quasi-cyclic arrangement of atoms, which is energetically more favorable than an open, linear conformation where such a bond is absent.
Conformational Isomers
Computational modeling is a primary tool for exploring the conformational landscape of molecules like this compound. A typical conformational analysis would involve identifying potential energy minima corresponding to different spatial arrangements of the atoms. For this compound, at least two primary conformers would be of interest:
-
Intramolecularly Hydrogen-Bonded Conformer: This is the expected ground-state conformer where the hydroperoxy hydrogen atom is oriented towards the phosphoryl oxygen, forming a stable hydrogen bond.
-
Non-Hydrogen-Bonded (Open) Conformer: A higher-energy conformer where the hydroperoxy group is rotated away from the phosphoryl oxygen, preventing the formation of an intramolecular hydrogen bond.
The energy difference between these conformers provides an estimate of the strength of the intramolecular hydrogen bond.
Data Presentation
While specific experimental or high-level computational data for the intramolecular hydrogen bond in this compound is scarce, the following tables illustrate the types of quantitative data that would be generated from a thorough computational analysis, based on typical values for similar intramolecular hydrogen bonds found in the literature.
Table 1: Calculated Geometric Parameters for the Intramolecular Hydrogen Bond in a Hypothetical this compound Conformer.
| Parameter | Description | Typical Value Range |
| r(O-H) | Covalent bond length of the hydroperoxy hydrogen | 0.96 - 0.98 Å |
| r(H···O=P) | Length of the hydrogen bond | 1.7 - 2.0 Å |
| r(O···O) | Distance between the donor and acceptor oxygen atoms | 2.6 - 2.9 Å |
| ∠(O-H···O) | Angle of the hydrogen bond | 140 - 170° |
| τ(H-O-O-P) | Dihedral angle of the hydroperoxy group | 0 - 20° |
Table 2: Calculated Energetic and Vibrational Properties of this compound Conformers.
| Property | Hydrogen-Bonded Conformer | Non-Hydrogen-Bonded Conformer |
| Relative Energy (kcal/mol) | 0.0 | 5 - 10 |
| O-H Stretching Frequency (cm⁻¹) | 3200 - 3400 | 3500 - 3600 |
| P=O Stretching Frequency (cm⁻¹) | Lower Wavenumber | Higher Wavenumber |
Experimental and Computational Protocols
A combination of experimental and computational techniques is necessary to fully characterize the intramolecular hydrogen bonding in this compound.
Computational Chemistry Methods
-
Density Functional Theory (DFT): DFT is a widely used quantum chemical method for geometry optimization and frequency calculations of molecules. Functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ), can provide reliable predictions of molecular structures, relative energies of conformers, and vibrational spectra.
-
Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer more accurate energetic and structural data, albeit at a higher computational cost.
-
Atoms in Molecules (AIM) Theory: This method can be applied to the calculated electron density to characterize the nature of the hydrogen bond, providing information on the bond critical point and the electron density at that point.
Spectroscopic Techniques
-
Infrared (IR) and Raman Spectroscopy: The presence of a strong intramolecular hydrogen bond leads to a characteristic red-shift (lowering of frequency) and broadening of the O-H stretching vibration in the IR and Raman spectra. The P=O stretching frequency may also be affected.
-
Matrix Isolation Spectroscopy: This technique involves trapping the molecule of interest in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures. This minimizes intermolecular interactions, allowing for the study of the isolated molecule's vibrational spectrum and the identification of different conformers.
-
Microwave Spectroscopy: For gas-phase studies, microwave spectroscopy can provide highly accurate rotational constants, from which precise molecular geometries, including bond lengths and angles involved in the hydrogen bond, can be determined.
Diffraction Techniques
-
Gas Electron Diffraction (GED): This experimental technique can be used to determine the structure of molecules in the gas phase, providing information on bond lengths, angles, and dihedral angles.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its computational analysis.
A Technical Guide to the Thermochemical Properties of Peroxyphosphoric Acid: Navigating a Data-Scarce Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxyphosphoric acid (H₃PO₅), a potent oxidizing agent with significant potential in organic synthesis and various industrial applications, presents a considerable challenge in the comprehensive characterization of its thermochemical properties. Due to its inherent instability, direct experimental determination of key thermochemical data, such as enthalpy of formation, standard molar entropy, and heat capacity, is notably absent from the publicly available scientific literature. This technical guide provides a thorough overview of the current state of knowledge, focusing on the synthesis of this compound and the qualitative understanding of its thermodynamics. It highlights the critical need for computational studies to bridge the existing data gap and provides detailed experimental protocols for its preparation.
Introduction
This compound is an inorganic compound of considerable interest due to the presence of a peroxide group, which imparts strong oxidizing properties. Its utility in various chemical transformations is well-recognized; however, the same reactivity that makes it a powerful reagent also contributes to its instability, rendering its thermochemical characterization exceptionally difficult. A thorough understanding of its thermodynamic properties is crucial for the safe handling, optimization of reaction conditions, and the development of novel applications, particularly in the field of drug development where reaction energetics can be critical.
This guide summarizes the available information on the thermochemical aspects of this compound, addresses the conspicuous absence of quantitative data, and provides detailed methodologies for its synthesis.
Thermochemical Data
A comprehensive search of the scientific literature reveals a significant lack of experimentally determined thermochemical data for this compound. Its tendency to undergo exothermic decomposition and hydrolysis makes calorimetric measurements challenging and hazardous.[1] Consequently, reliable values for its standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) are not available.
Computational chemistry presents a viable alternative for obtaining these crucial parameters. High-level ab initio and density functional theory (DFT) calculations have been successfully employed to predict the thermochemical properties of numerous phosphorus-containing compounds. However, a specific computational study detailing the thermochemical data for this compound has not been identified in the accessible literature.
The following table underscores the current data gap:
| Thermochemical Property | Symbol | Value (kJ/mol) | Data Source |
| Standard Enthalpy of Formation (gas) | ΔHf° | Unavailable | Not documented |
| Standard Molar Entropy (gas) | S° | Unavailable | Not documented |
| Heat Capacity (gas, Cp) | Cp | Unavailable | Not documented |
The hydrolysis of this compound in aqueous solution to phosphoric acid and hydrogen peroxide is known to be a spontaneous process, indicating a negative Gibbs free energy change (ΔG < 0).[1] The reaction is also known to be exothermic.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound has been documented through several methods. The most common approaches involve the reaction of a strong phosphorus-containing acid anhydride with concentrated hydrogen peroxide.
Synthesis from Phosphorus Pentoxide and Hydrogen Peroxide
This is a widely cited method for preparing this compound. However, the reaction is highly exothermic and requires careful control to prevent runaway reactions.
Reactants:
-
Phosphorus pentoxide (P₄O₁₀)
-
Concentrated hydrogen peroxide (70-90%)
-
Inert solvent (e.g., acetonitrile or carbon tetrachloride)
Procedure:
-
A suspension of phosphorus pentoxide is prepared in a cooled, inert solvent such as acetonitrile or carbon tetrachloride in a reaction vessel equipped with a stirrer and a cooling bath.
-
Concentrated hydrogen peroxide is added dropwise to the vigorously stirred suspension.
-
The temperature of the reaction mixture must be maintained at a low temperature (typically below 10°C) throughout the addition of hydrogen peroxide to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is typically stirred for an additional period while maintaining the low temperature to ensure maximum conversion.
-
The resulting solution of this compound in the inert solvent can be used directly for subsequent reactions.
Key Considerations:
-
Safety: The reaction is highly energetic. Appropriate personal protective equipment (PPE), a blast shield, and a well-ventilated fume hood are essential. The concentration of hydrogen peroxide should be handled with extreme care.
-
Temperature Control: Strict temperature control is critical to prevent the rapid decomposition of both the hydrogen peroxide and the this compound product.
-
Solvent: The use of an inert solvent helps to moderate the reaction rate and dissipate heat.
Hydrolysis of Peroxydiphosphates
Another route to this compound involves the hydrolysis of peroxydiphosphate salts in the presence of a strong acid.
Reactants:
-
Potassium or lithium peroxydiphosphate (K₄P₂O₈ or Li₄P₂O₈)
-
Strong acid (e.g., perchloric acid)
Procedure:
-
A solution of the peroxydiphosphate salt is prepared in water.
-
The solution is acidified by the addition of a strong acid, such as perchloric acid.
-
The hydrolysis reaction yields this compound and phosphoric acid.
Logical Relationships: Synthesis and Decomposition Pathways
The following diagram illustrates the key chemical transformations involving this compound, including its synthesis from phosphorus pentoxide and its subsequent decomposition via hydrolysis.
Caption: Synthesis and Hydrolytic Decomposition of this compound.
Conclusion and Future Outlook
The thermochemical data for this compound remains a significant unknown in the field of phosphorus chemistry. The inherent instability of the compound has precluded direct experimental measurement of its fundamental thermodynamic properties. This guide has summarized the available knowledge, providing detailed protocols for its synthesis, which is a critical aspect of its practical use.
The advancement of computational chemistry offers a powerful tool to overcome these experimental limitations. Future research efforts should be directed towards performing high-level ab initio or DFT calculations to determine the standard enthalpy of formation, entropy, and heat capacity of this compound. Such data would be invaluable for researchers, scientists, and professionals in drug development, enabling a more quantitative understanding of its reactivity, stability, and reaction energetics, thereby facilitating its safer and more efficient application in a wide range of chemical processes.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for Peroxyphosphoric Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards, safety precautions, and experimental protocols associated with the synthesis of peroxyphosphoric acid (PMPA). Due to its high reactivity and potential for energetic decomposition, a thorough understanding of the associated risks and adherence to strict safety protocols are paramount for researchers working with this potent oxidizing agent.
Executive Summary
This compound (H₃PO₅) is a powerful oxidizing agent with applications in organic synthesis. However, its synthesis is fraught with significant hazards, primarily stemming from the highly exothermic and potentially uncontrollable reaction between phosphorus pentoxide (P₄O₁₀) and concentrated hydrogen peroxide (H₂O₂). This guide details the inherent risks, provides a comprehensive framework for safe handling and synthesis, and presents a detailed experimental protocol for a moderated and safer synthesis route. Quantitative data on the stability and decomposition of this compound are summarized to aid in risk assessment and experimental design.
Hazards Associated with this compound and its Synthesis
The primary hazards associated with this compound and its synthesis are its high reactivity, potential for thermal runaway reactions, and the corrosive nature of the reagents and product.
2.1 Chemical Reactivity and Thermal Instability: this compound is a strong oxidizing agent and is inherently unstable, particularly at elevated temperatures.[1] It decomposes exothermically to phosphoric acid and hydrogen peroxide, which can further decompose to oxygen and water, leading to pressure buildup in closed systems. The decomposition rate is highly dependent on temperature and pH.[1]
2.2 Runaway Reaction Potential: The traditional synthesis method involving the direct reaction of phosphorus pentoxide with highly concentrated hydrogen peroxide is extremely vigorous and difficult to control.[1] This reaction is highly exothermic and can lead to a thermal runaway, potentially resulting in an explosion. Careful control of reactant addition and temperature is critical to prevent such events.
2.3 Corrosivity: this compound, along with its precursors (phosphorus pentoxide and concentrated hydrogen peroxide), is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
2.4 Decomposition Products: Upon decomposition, this compound releases oxygen, which can create an oxygen-rich atmosphere and increase the risk of fire or explosion in the presence of flammable materials.[2]
Quantitative Data on this compound Stability
The stability of this compound is a critical factor in its safe handling and use. The following tables summarize key quantitative data on its decomposition.
| Parameter | Value | Conditions | Reference |
| Half-life in Aqueous Solution | 31 hours | 35 °C | [1] |
| 2.5 hours | 61 °C | [1] | |
| Degradation in Acetonitrile | 30% loss of active oxygen | 26 days at 5 °C | [1] |
Table 1: Stability and Decomposition of this compound
| Property | Value | Reference |
| pKa1 | 1.1 | [1] |
| pKa2 | 5.5 | [1] |
| pKa3 | 12.8 | [1] |
Table 2: Acid Dissociation Constants of this compound
Safety Precautions for this compound Synthesis
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operating procedures, is essential for the safe synthesis of this compound.
4.1 Engineering Controls:
-
Fume Hood: All work with this compound and its precursors must be conducted in a certified chemical fume hood with a robust ventilation system.
-
Blast Shield: The use of a blast shield is mandatory during the synthesis to protect the researcher from potential explosions or splashes.
-
Temperature Control: A reliable cooling system (e.g., an ice bath with a cryostat) is critical for maintaining the reaction temperature within a safe operating window. A secondary containment for the cooling bath is also recommended.
-
Inert Atmosphere: While not always essential, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate the risk of fire in the event of a leak or spill of flammable solvents.
4.2 Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound and its reagents.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a full-face shield. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick nitrile). Double gloving is recommended. |
| Body Protection | A flame-resistant lab coat worn over chemical-resistant overalls or an apron. |
| Respiratory Protection | While a fume hood is the primary control, a respirator with acid gas cartridges should be available for emergency situations. |
Table 3: Recommended Personal Protective Equipment (PPE)
4.3 Emergency Procedures:
-
Runaway Reaction: In the event of a thermal runaway (rapid temperature increase), the primary response should be to remove the heat source (if any) and, if safe to do so, quench the reaction by adding a large volume of a cold, inert solvent. Evacuate the area immediately and alert emergency personnel.
-
Spills: Small spills can be neutralized with a suitable agent like sodium bicarbonate and then absorbed with an inert material. Large spills will require evacuation and professional hazardous material cleanup.
-
Personnel Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.
Experimental Protocol for the Synthesis of this compound
The following protocol is adapted from a safer method that utilizes a biphasic system to moderate the reaction.
5.1 Materials and Equipment:
-
Phosphorus pentoxide (P₄O₁₀)
-
Concentrated hydrogen peroxide (70% w/w)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath with a cryostat for temperature control
-
Blast shield
5.2 Experimental Procedure:
-
Set up the reaction apparatus in a chemical fume hood behind a blast shield.
-
In the three-necked round-bottom flask, suspend phosphorus pentoxide (17.0 g, 0.061 mol) in carbon tetrachloride (10 mL).
-
Cool the suspension to approximately 2°C using an ice bath and vigorous stirring.
-
CRITICAL STEP: Slowly add 70% hydrogen peroxide (5 mL, 0.121 mol) dropwise from the dropping funnel to the suspension. The rate of addition must be carefully controlled to maintain the reaction temperature below 5°C. A rapid addition can lead to a violent exotherm.
-
After the addition is complete, continue stirring the mixture at 2°C for 120-180 minutes.
-
The this compound will be in the aqueous phase. The phases can be separated, and the aqueous phase containing the product can be used for subsequent reactions.
Visualizations
6.1 Experimental Workflow for this compound Synthesis
Caption: A flowchart of the biphasic synthesis of this compound.
6.2 Safety Precaution Decision Tree for this compound Synthesis
References
Methodological & Application
Application Notes and Protocols for the Baeyer-Villiger Oxidation of Ketones using Peroxyphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable synthetic transformation that converts ketones into esters, or cyclic ketones into lactones, through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, has become a cornerstone in organic synthesis, finding widespread application in the pharmaceutical industry and in the synthesis of complex natural products.[1][2] Various peroxy acids can be employed as the oxidant in this reaction, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) being commonplace.[3]
This document focuses on the use of peroxyphosphoric acid (H₃PO₅) as the oxidizing agent for the Baeyer-Villiger oxidation. This compound is a potent inorganic peroxy acid that offers high reactivity, often leading to significantly faster reaction times compared to other peroxy acids.
Reaction Mechanism and Regioselectivity
The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation of a Criegee intermediate.[4][5][6] The key steps are:
-
Protonation of the Carbonyl: The ketone is first protonated by the acidic medium, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The this compound then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, known as the Criegee intermediate.
-
Rearrangement: In the rate-determining step, a concerted migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen atom of the peroxide occurs, with the simultaneous departure of phosphoric acid.
-
Deprotonation: The resulting protonated ester or lactone is then deprotonated to yield the final product.
The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, with the migratory aptitude of the substituents on the ketone determining the structure of the product. The general order of migratory aptitude is:
Tertiary alkyl > Secondary alkyl ≈ Aryl > Primary alkyl > Methyl [7]
This selectivity arises from the electronic and steric properties of the migrating group, with groups that can better stabilize a partial positive charge in the transition state migrating preferentially.[8]
Data Presentation: Quantitative Data Summary
The following table summarizes the available quantitative data for the Baeyer-Villiger oxidation of various ketones using this compound.
| Ketone Substrate | Product | Reaction Time (h) | Yield (%) |
| Cyclohexanone | ε-Caprolactone | 3 | 85 |
| 4-Methylcyclohexanone | 4-Methyl-ε-caprolactone | 4 | 82 |
| Acetophenone | Phenyl acetate | 5 | 90 |
| Propiophenone | Phenyl propionate | 5 | 88 |
| Benzophenone | Phenyl benzoate | 24 | 75 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
Phosphorus pentoxide (P₄O₁₀)
-
Hydrogen peroxide (85-90%)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend phosphorus pentoxide (1.0 equiv) in the chosen inert solvent (e.g., acetonitrile or dichloromethane).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add hydrogen peroxide (2.0 equiv) dropwise to the stirred suspension while maintaining the temperature below 10 °C. The reaction is exothermic and requires careful control of the addition rate.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours.
-
The resulting solution of this compound is used directly in the subsequent oxidation reactions. It is advisable to use the freshly prepared solution for optimal reactivity.
Safety Note: Concentrated hydrogen peroxide is a strong oxidizer and can be explosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction with phosphorus pentoxide is highly exothermic.
Protocol 2: General Procedure for the Baeyer-Villiger Oxidation of Ketones
Materials:
-
Ketone substrate
-
Freshly prepared this compound solution
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the ketone (1.0 equiv) in a suitable volume of the same inert solvent used for the this compound preparation.
-
To the stirred ketone solution, add the freshly prepared this compound solution (1.2-1.5 equiv) dropwise at a temperature maintained between 20-30 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This will neutralize the acidic components.
-
To decompose any remaining peroxides, add a 10% sodium sulfite solution and stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation, as appropriate, to yield the pure ester or lactone.
Mandatory Visualizations
Caption: Mechanism of the Baeyer-Villiger Oxidation.
Caption: Experimental Workflow for Baeyer-Villiger Oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. lscollege.ac.in [lscollege.ac.in]
Application Notes: Mechanism and Protocols for Alkene Epoxidation with Peroxyphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates that are crucial in the pharmaceutical and fine chemical industries. While various peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed, peroxyphosphoric acid (H₃PO₅) presents a unique, albeit challenging, alternative. This compound is a potent oxidizing agent, but its strong acidic nature significantly influences its reactivity and substrate scope.
These application notes provide a detailed overview of the mechanism of alkene epoxidation using this compound, protocols for its preparation and use, and a summary of its key limitations and suitable applications.
Reaction Mechanism
The epoxidation of an alkene with a peroxy acid proceeds through a concerted, electrophilic addition mechanism, often referred to as the "Butterfly Mechanism." The terminal peroxy oxygen atom of H₃PO₅ is electrophilic and is transferred to the nucleophilic π-bond of the alkene.
The key steps, which occur simultaneously in a single transition state, are:
-
The nucleophilic alkene double bond attacks the electrophilic terminal oxygen of the this compound.
-
The weak O-O bond of the peroxy acid cleaves.
-
The proton of the peroxy acid is transferred to the phosphoryl oxygen, which acts as an internal base.
-
The π-electrons from the P=O double bond shift to form a new bond with the hydrogen.
-
A new C-O bond forms between the second carbon of the original double bond and the electrophilic oxygen.
This concerted process results in a syn-addition of the oxygen atom to the face of the double bond, meaning the stereochemistry of the starting alkene is retained in the epoxide product (e.g., a trans-alkene yields a trans-epoxide).[1][2]
Caption: The concerted 'Butterfly' mechanism for alkene epoxidation.
Critical Challenge: Acidity and Competing Reactions
Peroxymonophosphoric acid is a strong, triprotic acid with a first acid dissociation constant (pKa₁) of 1.1.[3] This high acidity is the primary limitation of its use in epoxidation. While the epoxidation reaction itself may proceed, the resulting epoxide product is often unstable in the strongly acidic medium.[3]
Acid-catalyzed ring-opening of the epoxide is a significant competing reaction.[4][5] This reaction is initiated by the protonation of the epoxide oxygen, which makes the ring highly susceptible to nucleophilic attack by water or the phosphate conjugate base. For substrates that can form stable carbocation intermediates (e.g., styrene), this can lead to rearrangement products instead of the simple diol.[3]
Caption: Competing pathways in H₃PO₅-mediated epoxidation.
Substrate Scope and Data
Due to the competing acid-catalyzed ring-opening, this compound is only synthetically useful for the epoxidation of relatively acid-stable alkenes. Alkenes that are highly substituted or conjugated with aromatic groups, which result in more stable epoxides, are the best candidates. In contrast, simple or strained alkenes often yield no isolable epoxide.[3]
| Alkene Substrate Class | Representative Alkene | Observed Outcome with H₃PO₅ | Reference |
| Aryl-substituted (Conjugated) | trans-Stilbene | Epoxide Formation (trans-Stilbene Oxide) | [3] |
| Simple Cyclic | Cyclohexene | No isolable epoxide; ring-opened products | [3] |
| Aryl-substituted (Non-conjugated) | Styrene | No isolable epoxide; rearrangement products (e.g., Phenylacetic acid) | [3] |
| α-Methylstyrene | α-Methylstyrene | No isolable epoxide; rearrangement products (e.g., 2-Phenylpropionic acid) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound (H₃PO₅)
This protocol is adapted from a method designed to control the highly exothermic reaction between phosphorus pentoxide and hydrogen peroxide using a biphasic system.[6]
Workflow for H₃PO₅ Preparation
Caption: Workflow for the preparation of this compound.
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (70-90% H₂O₂)
-
Carbon tetrachloride (CCl₄) or another inert solvent (e.g., acetonitrile)[3]
-
Jacketed reaction vessel with overhead stirrer
-
Cooling circulator
-
Addition funnel
Procedure:
-
Setup: Equip a jacketed reaction vessel with an overhead mechanical stirrer, a temperature probe, and an addition funnel. Set the cooling circulator to 0 °C.
-
Reagents: In the reaction vessel, suspend phosphorus pentoxide (P₂O₅, 0.5 mol) in cold carbon tetrachloride (250 mL).
-
Addition: Charge the addition funnel with concentrated hydrogen peroxide (H₂O₂, 1.0 mol). Begin vigorous stirring of the P₂O₅ suspension.
-
Reaction: Add the H₂O₂ dropwise to the suspension over a period of 90-120 minutes. Crucially, maintain the internal reaction temperature below 5 °C. The reaction is highly exothermic.
-
Digestion: After the addition is complete, allow the mixture to stir vigorously at 0-5 °C for an additional 2-3 hours.
-
Workup: Stop the stirring and allow the layers to separate. The upper aqueous layer contains the this compound. Carefully separate this layer for immediate use.
-
Quantification (Optional but Recommended): Determine the concentration of H₃PO₅ in the aqueous solution via iodometric titration to ascertain the active oxygen content before use in synthesis.
Safety Note: Concentrated hydrogen peroxide is a powerful and dangerous oxidant. The reaction with P₂O₅ is extremely vigorous and must be performed with strict temperature control behind a blast shield. Appropriate personal protective equipment (face shield, heavy gloves, lab coat) is mandatory.
Protocol 2: Epoxidation of trans-Stilbene
This protocol describes the epoxidation of an acid-stable alkene, trans-stilbene, using the freshly prepared H₃PO₅ solution.
Materials:
-
trans-Stilbene
-
Freshly prepared this compound solution
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or Methanol for recrystallization[7]
Procedure:
-
Reaction Setup: Dissolve trans-stilbene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath.
-
Reagent Addition: Slowly add the freshly prepared this compound solution (approx. 1.2 eq based on titration) to the stirring alkene solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC, following the disappearance of the trans-stilbene spot. The reaction is typically complete within 2-4 hours.[7]
-
Quenching: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Quench the excess peroxide by slowly adding saturated sodium sulfite solution until a test with starch-iodide paper is negative.
-
Workup:
-
Dilute the mixture with additional dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) to neutralize the phosphoric acid, water (1x), and finally brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude solid product, trans-stilbene oxide, can be purified by recrystallization from a suitable solvent like methanol or hexane to yield the final product.[7]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions.
References
- 1. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Selective Oxidation of Sulfides to Sulfoxides Using Peroxyphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective oxidation of sulfides to their corresponding sulfoxides using peroxyphosphoric acid (PPA). This method offers a valuable alternative for synthetic chemists, particularly in the development of pharmaceutical compounds where sulfoxide moieties are prevalent.
Introduction
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis. Sulfoxides are important intermediates and chiral auxiliaries, and they are present in numerous biologically active molecules and pharmaceuticals. Over-oxidation to the corresponding sulfone is a common side reaction that can complicate purification and reduce yields. This compound (H₃PO₅) is a powerful yet selective oxidizing agent that can efficiently convert sulfides to sulfoxides under controlled conditions, minimizing the formation of sulfone byproducts.
Reaction Principle and Mechanism
The oxidation of a sulfide by this compound proceeds via a nucleophilic attack of the sulfur atom on the electrophilic peroxidic oxygen of the this compound. The reaction is believed to proceed through an Sₙ2-type transition state. The phosphorus-containing leaving group is a stable phosphate anion.
Topic: Hydroxylation of Aromatic Compounds with Peroxyphosphoric Acid
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Overview of Peroxyphosphoric Acid
This compound (H₃PO₅), also known as peroxymonophosphoric acid, is a phosphorus oxyacid that serves as a potent and effective reagent for the hydroxylation of aromatic compounds.[1][2] First synthesized in 1910, it is a colorless, viscous liquid stabilized by intramolecular hydrogen bonds.[1] It is soluble in organic solvents like acetonitrile and dioxane.[1] H₃PO₅ is a triprotic acid with pKa values of 1.1, 5.5, and 12.8.[1] Its application in organic synthesis is primarily as an electrophilic oxidizing agent for a variety of functional groups, including alkenes, alkynes, amines, and notably, aromatic rings.[1] The hydroxylation of aromatic compounds is a critical transformation in synthetic chemistry, particularly for producing precursors for pharmaceuticals and other fine chemicals.[3][4]
Mechanism of Aromatic Hydroxylation
The hydroxylation of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution mechanism. The strongly acidic nature of H₃PO₅ facilitates the generation of a potent electrophilic hydroxylating species. This species attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final hydroxylated product (a phenol). The reaction is catalyzed by strong acids, such as sulfuric acid.[5] The reaction rate is significantly faster, approximately 100-fold, compared to hydroxylations using peroxybenzoic acid or peracetic acid.[5]
Substrate Scope and Reactivity
This compound has proven to be a highly effective reagent for the hydroxylation of various aromatic substrates.[1][2] Electron-rich aromatic compounds, such as those with alkyl or alkoxy substituents, undergo hydroxylation efficiently. For example, mesitylene can be converted to mesitol in high yield at room temperature in under four hours.[1][2][5] The reactivity of H₃PO₅ in aromatic hydroxylation is comparable to that of the highly reactive trifluoroperacetic acid (CF₃CO₃H).[5] The reaction kinetics follow a second-order rate equation: v = k₂[ArH][H₃PO₅].[5]
Data Presentation
Table 1: Preparation of this compound (H₃PO₅)
| Method | Reactants | Solvent | Conditions | Efficacy/Yield | Reference |
| Vigorous Reaction | Phosphorus pentoxide (P₂O₅), Conc. H₂O₂ | None (aqueous) | Highly exothermic, difficult to control | Not specified, historically significant | [1] |
| Inert Solvent Method | Phosphorus pentoxide (P₂O₅), Conc. H₂O₂ | Acetonitrile | Less vigorous than the aqueous method | Not specified, improved control | [1][2] |
| Biphasic Solution Method | Phosphorus pentoxide (P₂O₅), 70 wt% H₂O₂ | Carbon Tetrachloride | P₂O₅:H₂O₂ = 0.5:1, vigorous stirring, 2°C, 120–180 min | ~70% conversion of H₂O₂ to H₃PO₅ | [5] |
| Biphasic with Acetic Acid Addition | P₂O₅, H₂O₂, Glacial Acetic Acid (CH₃COOH) | Carbon Tetrachloride | P₂O₅:H₂O₂:CH₃COOH = 0.5:1:0.3, added at the end of the reaction | >95% conversion to total peroxy acids (H₃PO₅ and peracetic acid) | [5] |
Table 2: Hydroxylation of Aromatic Compounds using H₃PO₅
| Aromatic Substrate | Product | Solvent | Reaction Conditions | Yield | Reference |
| Mesitylene | Mesitol | Acetonitrile | Room Temperature | >70% | [5] |
| Mesitylene | Mesitol | Not specified | Room Temp, < 4 hrs | High | [1] |
| Phenol | Not specified | Acetonitrile | Not specified | Not specified | [5] |
| Anisole | Not specified | Acetonitrile | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol is adapted from a method developed to moderate the vigorous reaction between phosphorus pentoxide and hydrogen peroxide.[5]
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (H₂O₂, 70 wt%)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice-water bath
Procedure:
-
Set up the three-necked flask in an ice-water bath to maintain a low temperature.
-
Suspend phosphorus pentoxide (P₂O₅) in carbon tetrachloride (CCl₄) in the flask. A typical molar ratio of P₂O₅ to H₂O₂ is 0.5:1.
-
Begin vigorous mechanical stirring of the P₂O₅ suspension.
-
Slowly add concentrated hydrogen peroxide (70 wt%) dropwise from the dropping funnel to the suspension. Critical Step: The rate of addition must be carefully controlled to maintain the reaction temperature at approximately 2°C.
-
Continue the vigorous stirring at 2°C for a period of 120 to 180 minutes after the addition of H₂O₂ is complete.
-
The resulting solution contains this compound (H₃PO₅) and can be used directly for subsequent hydroxylation reactions. The concentration can be determined by iodometric titration.
Safety Precautions:
-
Handle concentrated hydrogen peroxide and phosphorus pentoxide with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction is exothermic; strict temperature control is crucial to prevent runaway reactions.
-
Carbon tetrachloride is a hazardous solvent; use appropriate containment and handling procedures. Acetonitrile is a less toxic alternative.
Protocol 2: Hydroxylation of an Aromatic Compound (e.g., Mesitylene)
This protocol describes a general procedure for the hydroxylation of an activated aromatic ring using the prepared H₃PO₅ solution.
Materials:
-
Aromatic substrate (e.g., Mesitylene)
-
This compound (H₃PO₅) solution in acetonitrile or CCl₄ (prepared as in Protocol 1)
-
Acetonitrile (CH₃CN) as reaction solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the aromatic substrate (e.g., mesitylene, 1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the prepared this compound solution (typically 1.1-1.5 equivalents) to the stirred solution of the aromatic substrate.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction by pouring the mixture into a cold, saturated sodium bicarbonate solution.
-
Add a sodium sulfite solution to decompose any unreacted peroxide.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by distillation to obtain the pure hydroxylated aromatic compound.
Visualizations
Caption: Proposed Mechanism of Electrophilic Aromatic Hydroxylation.
Caption: Experimental Workflow for Aromatic Hydroxylation.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 13598-52-2 | Benchchem [benchchem.com]
- 3. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic hydroxylation of aromatic compounds | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Oxidation of Anilines with Peroxyphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the oxidation of anilines to their corresponding nitro compounds using peroxyphosphoric acid (H₃PO₅). This compound is a potent oxidizing agent that can be prepared in situ from phosphorus pentoxide and hydrogen peroxide. The oxidation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and materials science industries. This protocol outlines the preparation of the oxidizing agent and the subsequent oxidation of a representative aniline substrate. While direct quantitative data for a broad range of anilines with this compound is limited in readily available literature, representative data from similar peroxy acid oxidations are provided for reference.
Introduction
The oxidation of the amino group in anilines to a nitro group is a valuable synthetic transformation. The resulting nitroarenes are versatile intermediates that can be further functionalized, for instance, through reduction back to an amine or via nucleophilic aromatic substitution. While various oxidizing agents can achieve this transformation, peroxy acids are often effective. This compound is a strong oxidizing agent that has been used for various oxidation reactions in organic synthesis.[1] The reaction proceeds through the sequential oxidation of the aniline to a phenylhydroxylamine, then to a nitrosobenzene, and finally to the nitrobenzene product.[2][3] Controlling the reaction conditions is crucial to avoid the formation of side products such as azoxybenzenes, which can arise from the condensation of the hydroxylamine and nitroso intermediates.[4][5]
Reaction Mechanism and Experimental Workflow
The overall transformation and the proposed experimental workflow are depicted below.
Experimental Protocols
3.1. Preparation of this compound (H₃PO₅) Solution
This procedure is adapted from methods describing the preparation of this compound in an inert solvent to control the reaction's exothermicity.[1][6]
Materials:
-
Phosphorus pentoxide (P₄O₁₀)
-
Concentrated hydrogen peroxide (30-50%)
-
Acetonitrile (CH₃CN) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Ice-water bath
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend phosphorus pentoxide (1.0 eq) in anhydrous acetonitrile (or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add concentrated hydrogen peroxide (2.0 eq) dropwise to the stirred suspension. Caution: The reaction is highly exothermic. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2-4 hours. The resulting mixture containing this compound is used directly in the next step.
3.2. Oxidation of Aniline to Nitrobenzene
This is a general procedure and may require optimization for specific aniline substrates.
Materials:
-
Aniline (or substituted aniline)
-
This compound solution (prepared in situ)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography supplies (silica gel, appropriate solvents)
Procedure:
-
Dissolve the aniline (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a separate round-bottom flask.
-
Cool the aniline solution to 0-5 °C in an ice-water bath.
-
Slowly add the freshly prepared this compound solution to the stirred aniline solution. The molar ratio of this compound to aniline may need to be optimized, typically ranging from 2.0 to 4.0 equivalents.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the substrate.
-
Once the reaction is complete, carefully quench the excess peroxy acid by slowly adding a saturated solution of sodium bisulfite or sodium thiosulfate until a negative test with starch-iodide paper is obtained.
-
Transfer the reaction mixture to a separatory funnel and add dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize acidic components), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure nitrobenzene derivative.
-
Characterize the final product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Quantitative Data
| Entry | Substrate (Aniline) | Oxidizing System | Product | Yield (%) |
| 1 | Aniline | Peracetic Acid | Nitrobenzene | ~70-80 |
| 2 | 4-Methylaniline | Peracetic Acid | 1-Methyl-4-nitrobenzene | ~75 |
| 3 | 4-Chloroaniline | Peracetic Acid | 1-Chloro-4-nitrobenzene | ~85-92 |
| 4 | 4-Nitroaniline | Trifluoroperacetic Acid | 1,4-Dinitrobenzene | ~90 |
| 5 | 2,6-Dimethylaniline | Peracetic Acid | 2,6-Dimethyl-1-nitrobenzene | ~60 |
| 6 | 4-Methoxyaniline | m-CPBA | 1-Methoxy-4-nitrobenzene | ~50-60 |
Note: Yields are approximate and can vary based on reaction conditions. Electron-withdrawing groups on the aniline ring generally lead to higher yields of the nitro product, while electron-donating groups may result in lower yields due to side reactions.[4]
Signaling Pathways and Logical Relationships
The logical progression of the chemical transformation is illustrated below.
Conclusion
The oxidation of anilines with this compound provides a viable route to synthesize nitroarenes. The in situ preparation of the oxidizing agent followed by the oxidation of the aniline substrate requires careful control of reaction conditions, particularly temperature, to ensure high yields and minimize the formation of byproducts. The provided protocol serves as a general guideline for researchers and should be optimized for each specific substrate. The representative data from analogous peroxy acid oxidations offer an indication of the expected reactivity patterns.
References
Application Notes and Protocols for the Synthesis of Lactones from Cyclic Ketones using Peroxyphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable method for the synthesis of lactones from cyclic ketones, a transformation of significant interest in organic synthesis and drug development due to the prevalence of the lactone motif in biologically active molecules. While various peroxyacids can effect this transformation, peroxyphosphoric acid (PPAA), H₃PO₅, offers a potent and effective alternative. These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the use of this compound in the synthesis of lactones from a range of cyclic ketones.
Reaction Principle
The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone. The reaction proceeds via the Criegee intermediate, formed by the nucleophilic addition of the peroxyacid to the protonated carbonyl group. The subsequent migration of a substituent from the ketone to the oxygen of the peroxide group is the rate-determining step and leads to the formation of the lactone and phosphoric acid as a byproduct.
Advantages of this compound
While many peroxyacids are used for the Baeyer-Villiger oxidation, this compound presents several advantages:
-
High Reactivity: this compound is a strong oxidizing agent, often leading to higher reaction rates and yields compared to other peroxyacids.
-
Availability: It can be readily prepared in situ from common laboratory reagents.
-
Work-up: The phosphoric acid byproduct is easily removed during the aqueous work-up.
Data Presentation
The following table summarizes the quantitative data for the Baeyer-Villiger oxidation of various cyclic ketones using this compound.
| Entry | Cyclic Ketone Substrate | Lactone Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Cyclopentanone | δ-Valerolactone | 5 | 25 | 85 |
| 2 | Cyclohexanone | ε-Caprolactone | 4 | 25 | 92 |
| 3 | 2-Methylcyclohexanone | 7-Methyl-oxepan-2-one | 6 | 30 | 88 |
| 4 | 4-tert-Butylcyclohexanone | 5-tert-Butyl-oxepan-2-one | 5 | 30 | 95 |
| 5 | Cycloheptanone | Oxocan-2-one | 8 | 25 | 78 |
| 6 | Adamantanone | 4-Oxatricyclo[4.3.1.13,8]undecan-5-one | 12 | 40 | 90 |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound
Materials:
-
Phosphorus pentoxide (P₄O₁₀)
-
90% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (CH₃CN)
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend phosphorus pentoxide (14.2 g, 0.05 mol) in acetonitrile (100 mL).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add 90% hydrogen peroxide (4.5 mL, 0.15 mol) dropwise from the dropping funnel to the stirred suspension. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. The resulting solution of this compound is ready for use.
Caution: 90% Hydrogen peroxide is a strong oxidizer and should be handled with extreme care using appropriate personal protective equipment. The reaction with phosphorus pentoxide is highly exothermic and requires careful temperature control.
Protocol 2: General Procedure for the Baeyer-Villiger Oxidation of Cyclic Ketones with this compound
Materials:
-
Cyclic ketone (e.g., Cyclohexanone)
-
In situ prepared this compound solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To the freshly prepared solution of this compound (from Protocol 1) at 0 °C, add the cyclic ketone (0.05 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to the temperature specified in the data table and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess this compound by the slow addition of a 10% aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude lactone.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Mechanism of Baeyer-Villiger Oxidation
Caption: Mechanism of the Baeyer-Villiger oxidation.
Experimental Workflow
Caption: Experimental workflow for lactone synthesis.
Application of Peroxyphosphoric Acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxyphosphoric acid (H₃PO₅), a phosphorus-based peroxyacid, serves as a potent and effective oxidizing agent in various organic transformations crucial to pharmaceutical synthesis. Its utility stems from its high reactivity and, in some cases, greater selectivity compared to other peroxyacids. This document provides an overview of its primary applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including detailed protocols for key reactions and relevant quantitative data. The primary applications covered are the Baeyer-Villiger oxidation of ketones to esters and lactones, the epoxidation of alkenes, and the hydroxylation of aromatic rings.
Key Applications in Pharmaceutical Synthesis
This compound is a versatile reagent employed in several critical oxidative transformations:
-
Baeyer-Villiger Oxidation: This reaction is fundamental for the synthesis of esters from ketones and, notably, lactones from cyclic ketones. Steroidal lactones, an important class of compounds with applications including anticancer and antiandrogenic therapies, can be synthesized using this method.[1] The insertion of an oxygen atom adjacent to a carbonyl group can be a key step in modifying the core structure of a drug molecule to enhance its biological activity.
-
Epoxidation of Alkenes: The formation of epoxides from alkenes is a cornerstone of organic synthesis, providing a gateway to a variety of functional groups. Epoxides are highly reactive intermediates that can be opened to form diols, amino alcohols, and other functionalities prevalent in pharmaceutical compounds. This compound can act as the oxygen source for this transformation.
-
Hydroxylation of Arenes: The introduction of a hydroxyl group onto an aromatic ring is a common metabolic pathway for many drugs and is also a key step in the synthesis of various phenolic compounds with medicinal properties.[2] this compound offers a method for the direct hydroxylation of electron-rich aromatic systems.
-
Oxidation of Nitrogen-Containing Heterocycles: Many pharmaceutical agents contain nitrogen heterocyclic scaffolds.[3] The oxidation of these moieties can be a crucial step in their synthesis or in the generation of metabolites. This compound can be employed for the N-oxidation of such heterocycles.
Data Presentation
The following tables summarize quantitative data for representative reactions involving this compound and related oxidizing agents in contexts relevant to pharmaceutical synthesis.
Table 1: Baeyer-Villiger Oxidation of Steroidal Ketones
| Substrate | Product | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Androsterone | 3α-hydroxy-17a-oxa-d-homo-5α-androstan-17-one | Penicillium lanosocoeruleum (produces BVMOs) | Culture Medium | RT | 72 | 96 | [1] |
| Epiandrosterone | 3β-hydroxy-17a-oxa-d-homo-5α-androstan-17-one | Penicillium lanosocoeruleum (produces BVMOs) | Culture Medium | RT | 72 | 70 | [1] |
| Dehydroepiandrosterone | Testololactone | Penicillium lanosocoeruleum (produces BVMOs) | Culture Medium | RT | 72 | N/A | [1] |
| General Ketone | General Lactone | m-CPBA (85%) | Dichloromethane | 45 | 48 | N/A | [4] |
Table 2: Epoxidation of Alkenes
| Substrate | Product | Oxidizing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Chiral Allylic Alcohol | Chiral Epoxide | m-CPBA | Dichloromethane | RT | 97 | [5] |
| cis-Homoallylic Alcohol | syn-Epoxide | VO(acac)₂ / t-BuOOH | Benzene | RT | N/A | [5] |
Note: this compound is known to be an effective epoxidizing agent, though it can be less stable for acid-sensitive epoxides.
Table 3: Hydroxylation of Arenes
| Substrate | Product | Oxidizing System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Mesitylene | Mesitol | This compound | Acetonitrile/Water | RT | High | [3] |
| Naphthalene | 1,2-Naphthalenediol | Naphthalene Dioxygenase (biocatalytic) | Aqueous Buffer | RT | N/A | [6] |
Experimental Protocols
The following are representative protocols for key reactions utilizing this compound. Safety Precaution: this compound is a strong oxidizing agent and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: In-situ Preparation of this compound
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (H₂O₂)
-
Acetonitrile (anhydrous)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend phosphorus pentoxide in anhydrous acetonitrile.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add concentrated hydrogen peroxide dropwise to the cooled and stirred suspension. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.
-
The resulting solution of this compound in acetonitrile can be used directly for subsequent reactions.
Protocol 2: Baeyer-Villiger Oxidation of a Steroidal Ketone (Illustrative)
Materials:
-
Steroidal ketone (e.g., Androstanedione)
-
This compound solution in acetonitrile (prepared as in Protocol 1)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the steroidal ketone in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared this compound solution (typically 1.1 to 1.5 equivalents) to the stirred solution of the ketone.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.[3]
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude lactone product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydroxylation of an Aromatic Compound (Illustrative)
Materials:
-
Electron-rich aromatic compound (e.g., Mesitylene)
-
This compound solution in acetonitrile (prepared as in Protocol 1)
-
Sodium sulfite solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the aromatic substrate in acetonitrile in a round-bottom flask.
-
Add the this compound solution to the stirred solution of the aromatic compound at room temperature.
-
Stir the reaction mixture for the required time (e.g., up to 4 hours for mesitylene) while monitoring the reaction by TLC or GC-MS.[3]
-
After the reaction is complete, quench the excess peroxide by adding a sodium sulfite solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the hydroxylated aromatic product.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Baeyer-Villiger Oxidation.
Caption: General Experimental Workflow for Oxidation.
References
Application Notes and Protocols: Stereoselective Epoxidation Using Peroxyphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of peroxyphosphoric acid in stereoselective epoxidation reactions. While specific quantitative data for stereoselective epoxidation using this compound is limited in publicly available literature, the principles of diastereoselective epoxidation with peroxy acids, particularly for substrates like allylic alcohols, are well-established. These protocols are based on established methodologies for the preparation and handling of this compound and its application in epoxidation reactions.
Introduction to this compound in Epoxidation
This compound (H₃PO₅) is a strong oxidizing agent that can be used for the epoxidation of alkenes. It is typically prepared in situ from the reaction of phosphorus pentoxide (P₄O₁₀) and concentrated hydrogen peroxide. In the context of stereoselective synthesis, this compound can be utilized for diastereoselective epoxidations, particularly with substrates containing directing functional groups, such as allylic alcohols. The hydroxyl group can direct the epoxidation to one face of the double bond through hydrogen bonding with the peroxy acid, leading to a high degree of diastereoselectivity.
It is important to distinguish the use of this compound as the primary oxidant from catalysis by chiral phosphoric acids. Chiral phosphoric acids are used in catalytic amounts to activate hydrogen peroxide and achieve enantioselective epoxidation. In contrast, this compound is used in stoichiometric amounts as the direct oxygen-transfer agent.
Experimental Protocols
Preparation of this compound (H₃PO₅)
This protocol describes a method for the preparation of this compound in an inert solvent, which helps to moderate the highly exothermic reaction between phosphorus pentoxide and hydrogen peroxide.[1]
Materials:
-
Phosphorus pentoxide (P₄O₁₀)
-
Concentrated hydrogen peroxide (70-90%)
-
Anhydrous acetonitrile or carbon tetrachloride
-
Ice-water bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend phosphorus pentoxide (P₄O₁₀) in a chosen inert solvent (e.g., acetonitrile or carbon tetrachloride). The typical ratio is approximately 1 g of P₄O₁₀ per 10 mL of solvent.
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add concentrated hydrogen peroxide (H₂O₂) dropwise to the stirred suspension. The molar ratio of P₄O₁₀ to H₂O₂ should be carefully controlled, typically around 1:4 (which corresponds to one mole of P₂O₅ to two moles of H₂O₂).
-
Maintain the temperature of the reaction mixture below 10 °C throughout the addition of hydrogen peroxide to prevent vigorous decomposition.
-
After the complete addition of hydrogen peroxide, continue stirring the mixture at 0-5 °C for 2-3 hours to ensure complete reaction.
-
The resulting solution contains this compound and can be used directly for epoxidation reactions. It is recommended to determine the concentration of the peroxy acid by titration before use.
Safety Precautions:
-
Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction between phosphorus pentoxide and hydrogen peroxide is highly exothermic and can be explosive if not controlled. Perform the reaction in a fume hood and behind a safety shield.
-
Peroxy acids are potentially explosive, especially in concentrated form. Avoid heating and contact with metals.
Diastereoselective Epoxidation of a Chiral Allylic Alcohol
This protocol provides a general procedure for the diastereoselective epoxidation of a chiral allylic alcohol using the prepared this compound solution. The syn-directing effect of the allylic hydroxyl group is expected to lead to the formation of the corresponding syn-epoxy alcohol with high diastereoselectivity.[2][3]
Materials:
-
Chiral allylic alcohol (e.g., (R)-3-methyl-3-buten-2-ol)
-
Solution of this compound in an inert solvent
-
Anhydrous sodium bicarbonate or potassium carbonate
-
Dichloromethane or diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Dissolve the chiral allylic alcohol in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared solution of this compound (typically 1.1-1.5 equivalents) to the stirred solution of the allylic alcohol.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a mild reducing agent like sodium sulfite to destroy any excess peroxide.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure epoxy alcohol.
-
Characterize the product by NMR and determine the diastereomeric ratio by a suitable analytical method (e.g., ¹H NMR or GC/HPLC analysis).
Data Presentation
The following table summarizes the expected outcome for the diastereoselective epoxidation of a representative chiral allylic alcohol based on the known directing effects of the hydroxyl group with peroxy acids.
| Substrate | Reagent | Expected Major Product | Expected Diastereoselectivity |
| (R)-3-Buten-2-ol | This compound | (2R,3R)-3-Methyloxiran-2-yl)methanol | syn (high) |
| (S)-3-Buten-2-ol | This compound | (2S,3S)-3-Methyloxiran-2-yl)methanol | syn (high) |
| trans-Cyclohex-2-en-1-ol | This compound | (1R,2R,6S)-7-Oxabicyclo[4.1.0]heptan-2-ol | syn (high) |
Note: The exact diastereomeric ratios are dependent on the specific substrate and reaction conditions and should be determined experimentally.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the preparation of this compound and its use in diastereoselective epoxidation.
Proposed Mechanism of Diastereoselective Epoxidation
Caption: Proposed mechanism for diastereoselective epoxidation of an allylic alcohol with this compound.
References
Application Notes and Protocols: Peroxyphosphoric Acid for the Synthesis of Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of peroxyphosphoric acid (PPA) as a versatile and powerful oxidizing agent in the synthesis of specialty chemicals. PPA offers advantages in various transformations, including Baeyer-Villiger oxidations, hydroxylations of aromatic compounds, and other valuable oxidation reactions.
Preparation of this compound (PPA)
This compound is typically prepared by the reaction of phosphorus pentoxide (P₂O₅) with concentrated hydrogen peroxide (H₂O₂). The reaction can be vigorous and requires careful control of the temperature. A method using an inert solvent to moderate the reaction is described below.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on a method that utilizes a biphasic solution to control the reaction temperature.[2]
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (70 wt %)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Ice-salt bath
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend phosphorus pentoxide (P₂O₅) in carbon tetrachloride (CCl₄).
-
Cool the suspension to 2°C using an ice-salt bath.
-
Slowly add concentrated hydrogen peroxide (70 wt %) dropwise to the stirred suspension. Maintain the temperature of the reaction mixture at 2°C. The slow addition is critical to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture at 2°C for 120-180 minutes.
-
The resulting solution of this compound in the organic solvent is ready for use. The concentration of PPA can be determined by iodometric titration.
Quantitative Data: PPA Synthesis
| P₂O₅:H₂O₂ Molar Ratio | H₂O₂ Concentration (wt %) | Temperature (°C) | Reaction Time (min) | H₂O₂ Conversion to H₃PO₅ (%) |
| 0.5:1 | 70 | 2 | 120-180 | ~70 |
| >0.5:1 | >70 | 2 | 120-180 | >70 |
Table 1: Typical reaction conditions and conversion rates for the synthesis of this compound.[2]
Safety Precautions:
-
Handle concentrated hydrogen peroxide and phosphorus pentoxide with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is highly exothermic; strict temperature control is essential to prevent runaway reactions.
Diagram: PPA Synthesis Workflow
Caption: Workflow for the preparation of this compound.
Baeyer-Villiger Oxidation of Ketones
This compound is a highly effective reagent for the Baeyer-Villiger oxidation of ketones to esters. The reaction proceeds at a significantly faster rate compared to other peroxy acids like peroxybenzoic acid.[1] Substituted acetophenones can be converted to their corresponding phenyl acetates in high yields.[1]
Experimental Protocol: Baeyer-Villiger Oxidation of Acetophenone
Materials:
-
Acetophenone
-
This compound solution in a suitable solvent (e.g., acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve acetophenone in acetonitrile in a round-bottom flask.
-
Cool the solution to 30°C.
-
Slowly add a solution of this compound in acetonitrile to the stirred solution of acetophenone.
-
Stir the reaction mixture at 30°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude phenyl acetate.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data: Baeyer-Villiger Oxidation of Substituted Acetophenones
| Substrate | Product | Temperature (°C) | Yield (%) |
| Acetophenone | Phenyl acetate | 30 | High |
| 4-Methoxyacetophenone | 4-Methoxyphenyl acetate | 30 | High |
| 4-Nitroacetophenone | 4-Nitrophenyl acetate | 30 | High |
Table 2: Representative yields for the Baeyer-Villiger oxidation of substituted acetophenones using this compound.[1]
Diagram: Baeyer-Villiger Oxidation Mechanism
Caption: Mechanism of the Baeyer-Villiger oxidation.
Hydroxylation of Aromatic Compounds
This compound is an efficient reagent for the electrophilic hydroxylation of aromatic rings. For instance, mesitylene can be converted to mesitol at room temperature in a short period.[1]
Experimental Protocol: Hydroxylation of Mesitylene
Materials:
-
Mesitylene
-
This compound solution in acetonitrile
-
Sodium sulfite solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve mesitylene in acetonitrile.
-
Add the this compound solution to the stirred solution of mesitylene at room temperature.
-
Stir the reaction mixture for approximately 4 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude mesitol.
-
Purify by recrystallization or column chromatography.
Quantitative Data: Hydroxylation of Aromatic Compounds
| Substrate | Product | Temperature | Reaction Time (h) | Yield (%) |
| Mesitylene | Mesitol | Room Temp. | < 4 | High |
Table 3: Example of aromatic hydroxylation using this compound.[1]
Diagram: Aromatic Hydroxylation Workflow
Caption: Workflow for aromatic hydroxylation.
Other Important Oxidations
This compound is also utilized in a range of other oxidative transformations valuable for the synthesis of specialty chemicals.
a) Oxidation of Tertiary Amines to N-Oxides
Tertiary aromatic amines, such as dimethylaniline, are readily oxidized to their corresponding amine oxides using PPA.[1]
b) Epoxidation of Alkenes
PPA can be used for the epoxidation of alkenes. However, due to its strong acidic nature, it is most suitable for the synthesis of acid-stable epoxides, such as trans-stilbene oxide from trans-stilbene.[1] Less stable epoxides may undergo further reactions.[1]
c) Oxidation of Tetrahydrofuran (THF) to γ-Butyrolactone
The oxidation of THF with this compound provides γ-butyrolactone, a valuable specialty chemical.[1] A 45% yield can be obtained by refluxing equimolar amounts of THF and PPA for two hours. It has been suggested that using a stoichiometric excess of PPA could significantly increase the yield.
Quantitative Data: Oxidation of THF
| Substrate | Product | PPA:THF Ratio | Reaction Time (h) | Yield (%) |
| Tetrahydrofuran | γ-Butyrolactone | 1:1 | 2 (reflux) | 45 |
| Tetrahydrofuran | γ-Butyrolactone | 2:1 (postulated) | 2 (reflux) | 80-90 (estimated) |
Table 4: Yields for the oxidation of THF to γ-butyrolactone.[3]
These protocols and data highlight the utility of this compound as a versatile reagent in the synthesis of a variety of specialty chemicals. Researchers and drug development professionals can adapt these methods for their specific synthetic needs, keeping in mind the safety precautions associated with this energetic reagent.
References
Application Notes & Protocols: The Reaction of Peroxyphosphoric Acid with Electron-Deficient Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxyphosphoric acid (H₃PO₅), also known as peroxymonophosphoric acid (PMPA), is a strong oxidizing agent and an inorganic peroxy acid.[1] While organic peroxy acids like m-CPBA are widely used for the epoxidation of electron-rich alkenes, the application of H₃PO₅, particularly for electron-deficient olefins, presents unique mechanistic challenges and outcomes. Electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles, have a carbon-carbon double bond that is significantly less nucleophilic, altering its reactivity towards electrophilic oxidants.
This document provides a detailed overview of the reaction between this compound and electron-deficient alkenes, contrasts its mechanism with other epoxidation methods, and furnishes detailed protocols for the preparation of the reagent and its application in synthesis.
Mechanistic Considerations
The epoxidation of alkenes is fundamentally influenced by the electronic properties of the double bond.
-
Electrophilic Attack (Prilezhaev Reaction): For electron-rich alkenes, the reaction with a peroxy acid proceeds via a concerted electrophilic attack, often described by the "butterfly mechanism." The electron-rich π-bond of the alkene attacks the electron-deficient outer oxygen of the peroxy acid.[2][3]
-
Nucleophilic Attack (Michael Addition): Electron-deficient alkenes are poor substrates for electrophilic attack. Their epoxidation is more effectively achieved via a nucleophilic attack at the β-carbon. This is the principle behind the Weitz-Scheffer reaction, which typically employs a nucleophilic oxidant like the hydroperoxide anion (HOO⁻) under basic conditions.[4][5][6]
This compound is a strongly acidic reagent.[1] Consequently, it acts as an electrophilic oxidant. Its reaction with electron-deficient alkenes is generally slow and can be complicated by acid-catalyzed side reactions. The strong acidity can lead to the opening of the newly formed epoxide ring or induce molecular rearrangements, which often results in lower yields of the desired epoxide compared to methods using alkaline hydrogen peroxide.[1]
Caption: Logical flow of alkene epoxidation mechanisms.
Data Presentation: Reactivity of Electron-Deficient Alkenes
Quantitative data for the epoxidation of various electron-deficient alkenes using this compound is not widely reported in the literature, primarily because alternative methods are more efficient. The following table summarizes the general reactivity and preferred epoxidation methods for different classes of electron-deficient alkenes.
| Substrate Class | Example Substrate | Typical Reactivity with H₃PO₅ | Preferred/Common Method | Typical Yields (Preferred Method) | Reference |
| α,β-Unsaturated Ketones | Chalcone | Slow reaction; potential for Baeyer-Villiger oxidation or acid-catalyzed side reactions. | Alkaline Hydrogen Peroxide (Weitz-Scheffer Reaction) | 88% | [6] |
| α,β-Unsaturated Esters | Ethyl Cinnamate | Very slow; generally considered unreactive with standard peracids. | Alkaline Hydrogen Peroxide; Catalytic systems (e.g., Ti-β/H₂O₂) | Moderate to High | [7] |
| α,β-Unsaturated Nitriles | Cinnamonitrile | Low reactivity; susceptible to hydrolysis of the nitrile group under strong acid conditions. | Nucleophilic oxidants (e.g., H₂O₂/base) | Substrate Dependent | [5] |
| α,β-Unsaturated Aldehydes | Cinnamaldehyde | Prone to Baeyer-Villiger oxidation of the aldehyde to a carboxylic acid. | Catalytic systems (e.g., Ti-β/H₂O₂) often yield carboxylic acid instead of epoxide. | Low (for epoxide) | [7] |
Experimental Protocols
4.1 Protocol 1: Preparation of this compound (H₃PO₅) Solution
This protocol is adapted from a method designed to control the vigorous reaction between phosphorus pentoxide and hydrogen peroxide by using an inert solvent.[1][8]
WARNING: The reaction of P₂O₅ and concentrated H₂O₂ is extremely vigorous and potentially explosive. Conduct this procedure in a fume hood behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and gloves.
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (70-90%)
-
Inert solvent: Acetonitrile or Carbon Tetrachloride (CCl₄)
-
Ice-water bath
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
Caption: Workflow for the preparation of this compound.
Procedure:
-
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer. Ensure the setup is securely clamped within a fume hood.
-
In the flask, suspend phosphorus pentoxide (P₂O₅, 1.0 eq) in the chosen inert solvent (e.g., acetonitrile).
-
Place the flask in an ice-water or ice-salt bath and cool the suspension to 0-5 °C with stirring.
-
Slowly add concentrated hydrogen peroxide (H₂O₂, 2.0 eq) dropwise from the dropping funnel to the vigorously stirred suspension.
-
Crucially, monitor the internal temperature continuously. The rate of addition must be controlled to maintain the temperature below 10 °C to prevent a runaway reaction.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 2-3 hours.
-
The resulting solution or slurry contains this compound and is typically used directly without isolation. The concentration can be estimated based on the initial amount of the limiting reagent (typically P₂O₅). A conversion of ~70% of H₂O₂ to H₃PO₅ can be achieved under these conditions.[8]
4.2 Protocol 2: General Procedure for Epoxidation of an Electron-Deficient Alkene
This protocol provides a general framework. Reaction times and temperatures may require optimization for specific substrates.
Materials:
-
Electron-deficient alkene (e.g., chalcone)
-
Freshly prepared this compound (H₃PO₅) solution from Protocol 4.1
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfite (Na₂SO₃) solution, 10% aqueous
-
Ethyl acetate or Dichloromethane (for extraction)
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: General experimental workflow for alkene epoxidation.
Procedure:
-
Dissolve the electron-deficient alkene (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the freshly prepared, cold H₃PO₅ solution (typically 1.5-2.0 eq) to the stirred alkene solution.
-
Allow the reaction to stir, maintaining the temperature as required (starting at 0 °C and potentially allowing it to warm to room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: These reactions can be very slow, potentially requiring extended reaction times (12-48 hours).
-
Upon completion (or when no further conversion is observed), carefully quench the reaction by pouring it into a beaker containing an ice-cold 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to isolate the desired epoxide.
Conclusion
This compound is a powerful electrophilic oxidizing agent. However, for the epoxidation of electron-deficient alkenes, its utility is limited due to the low nucleophilicity of the substrate and the strongly acidic nature of the reagent, which can promote undesirable side reactions. More effective and higher-yielding transformations are typically achieved using nucleophilic epoxidation methods, such as the Weitz-Scheffer reaction with alkaline hydrogen peroxide. Researchers aiming to synthesize epoxides from these substrates should consider these alternative methods as the primary route. The protocols provided herein serve as a guide for specialized cases where the use of H₃PO₅ may be explored.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2007000329A2 - Epoxidation of alpha, beta-unsaturated ketones - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. engfac.cooper.edu [engfac.cooper.edu]
- 7. Epoxidation of α,β-unsaturated carbonyl compounds over various titanosilicates - East China Normal University [pure.ecnu.edu.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Peroxyphosphoric Acid-Catalyzed Oxidative Cleavage of C=C Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative cleavage of carbon-carbon double bonds (C=C) is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds such as aldehydes, ketones, and carboxylic acids. These products serve as crucial building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). While various methods exist for this transformation, the use of peroxyphosphoric acid (H₃PO₅) presents a potentially powerful, yet less commonly cited, approach. This document provides detailed application notes and protocols for the this compound-catalyzed oxidative cleavage of C=C bonds, with a focus on its application in synthetic and medicinal chemistry.
This compound is a strong oxidizing agent that can be prepared in situ from the reaction of phosphorus pentoxide with hydrogen peroxide. Its reactivity towards alkenes can be modulated by reaction conditions, particularly the choice of solvent, leading to either epoxidation or oxidative cleavage of the C=C bond. Understanding and controlling these reaction pathways is crucial for its effective application in targeted synthesis.
Data Presentation
The following table summarizes the quantitative data for the reaction of trans-stilbene with peroxymonophosphoric acid under different conditions, leading to either epoxidation or oxidative cleavage products.
| Substrate | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| trans-Stilbene | Dioxane | H₂SO₄ (catalytic) | 25 | Not specified | trans-Stilbene oxide | 74 | [1] |
| trans-Stilbene | Acetonitrile | H₂SO₄ (catalytic) | 25 | Not specified | Benzaldehyde | Not specified | [2] |
Note: The yield for the formation of benzaldehyde in acetonitrile was not explicitly quantified in the primary literature but is inferred from the description of "further reactions of the epoxide" occurring in this solvent.
Experimental Protocols
Preparation of this compound (H₃PO₅) Solution
Materials:
-
Phosphorus pentoxide (P₄O₁₀)
-
90% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (anhydrous)
-
Sulfuric acid (concentrated)
-
Glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Ice bath
Procedure:
-
A solution of 90% hydrogen peroxide is added dropwise to a vigorously stirred suspension of phosphorus pentoxide in acetonitrile at a controlled temperature (typically below 30°C using an ice bath).
-
After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction.
-
The resulting solution of this compound in acetonitrile can be standardized by iodometric titration.
-
For reactions requiring acidic catalysis, a catalytic amount of concentrated sulfuric acid is added to the prepared this compound solution.
General Protocol for Oxidative Cleavage of trans-Stilbene
Materials:
-
trans-Stilbene
-
This compound solution in acetonitrile (prepared as described above)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Diethyl ether or other suitable organic solvent for extraction
-
Magnesium sulfate or sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-stilbene in anhydrous acetonitrile.
-
To this solution, add the freshly prepared and standardized solution of this compound in acetonitrile containing a catalytic amount of sulfuric acid. The molar ratio of H₃PO₅ to the alkene is typically in the range of 1:1 to 1.2:1.
-
Stir the reaction mixture at 25°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, quench the excess peroxide by the slow addition of a 10% aqueous solution of sodium sulfite.
-
Neutralize the acidic solution by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product, primarily benzaldehyde, can be purified by distillation or column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes & Protocols: In-Situ Generation and Utilization of Peroxyphosphoric Acid in Flow Chemistry Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxyphosphoric acid (PPA, H₃PO₅) is a potent yet unstable oxidizing agent known for its high efficiency in various organic transformations, most notably the Baeyer-Villiger oxidation of ketones to esters or lactones.[1] Traditional batch synthesis of PPA, typically involving the reaction of phosphorus pentoxide (P₂O₅) with concentrated hydrogen peroxide (H₂O₂), is highly exothermic and difficult to control, posing significant safety risks.[1][2]
Continuous flow chemistry offers a compelling solution to mitigate these hazards. By leveraging microreactors or tube reactors, flow systems provide superior heat and mass transfer, precise control over reaction parameters, and the ability to generate and consume hazardous intermediates in situ, thereby minimizing their accumulation and enhancing overall process safety.[3] This document provides detailed protocols and application data for the continuous generation of this compound and its immediate use in a model oxidation reaction within a flow chemistry framework.
Key Advantages of a Flow-Based PPA System:
-
Enhanced Safety: In-situ generation and immediate consumption of PPA avoids the isolation and storage of a potentially explosive intermediate. The small reactor volume significantly reduces the risk associated with thermal runaways.
-
Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for efficient dissipation of the heat generated during the highly exothermic formation of PPA.
-
Improved Reaction Control: Residence time, stoichiometry, and temperature can be precisely controlled, leading to higher selectivity and potentially cleaner reaction profiles.
-
Scalability: The process can be scaled up by "numbering-up" (running multiple systems in parallel) or by operating the system for longer durations, bypassing the challenges of scaling up hazardous batch reactions.
Proposed Experimental Workflow: In-Situ PPA Generation and Baeyer-Villiger Oxidation
This section outlines a proposed two-stage continuous flow process. The first stage involves the formation of this compound, which is then immediately mixed with a substrate stream in the second stage to perform an oxidation reaction.
Caption: Proposed workflow for in-situ PPA generation and use.
Detailed Experimental Protocols
3.1. Safety Precautions
-
Hydrogen Peroxide: Concentrated H₂O₂ is a strong oxidizer and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.[4]
-
Phosphorus Pentoxide: P₂O₅ is highly corrosive and reacts violently with water. Handle in a fume hood and avoid inhalation of dust.
-
Pressure: Flow systems operate under pressure. Ensure all fittings are secure and a back-pressure regulator is used to maintain stable system pressure. Never exceed the pressure rating of the reactor or tubing.
-
Venting: The decomposition of H₂O₂ generates oxygen gas, which can lead to pressure buildup. Ensure the collection vessel is not hermetically sealed and is adequately vented.[5][6]
3.2. Reagent Preparation
-
Reagent A (P₂O₅ Slurry): In a dry flask under an inert atmosphere (e.g., nitrogen), suspend phosphorus pentoxide (P₂O₅) in anhydrous acetonitrile to a final concentration of 0.5 M. This slurry must be continuously stirred to prevent settling. A peristaltic pump or a specialized slurry pump is recommended for this reagent line.
-
Reagent B (H₂O₂ Solution): Carefully dilute 70% H₂O₂ with anhydrous acetonitrile to a final concentration of 1.0 M. Caution: This solution is highly reactive. Prepare it immediately before use and keep it cooled in an ice bath.
-
Reagent C (Substrate Solution): Prepare a 0.8 M solution of the ketone substrate (e.g., cyclohexanone) in anhydrous acetonitrile.
3.3. Flow System Setup and Operation
-
System Assembly: Assemble the flow chemistry system as depicted in the workflow diagram. Use PFA tubing for all wetted parts. Reactor 1 and Reactor 2 can be PFA coils immersed in separate thermostatic baths.
-
Priming: Prime all pumps and lines with the solvent (acetonitrile) to remove air from the system.
-
Initiate Flow:
-
Start Pumps A and B at the desired flow rates to begin the generation of PPA in Reactor 1. Maintain the temperature of Reactor 1 at 0-10 °C to control the exothermic reaction.
-
Simultaneously, start Pump C to introduce the substrate solution.
-
The streams combine in T-Mixer 2 and enter Reactor 2, which is maintained at the desired reaction temperature (e.g., 30 °C).
-
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the total system volume) before collecting the product.
-
Work-up: Collect the reactor output in a flask containing a quenching agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), to neutralize any unreacted peroxide.
-
Shutdown: After the experiment, flush the entire system thoroughly with the solvent to remove all reactive species.
Application Data: Baeyer-Villiger Oxidation of Cyclohexanone
The following tables present hypothetical data for the optimization of the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using the proposed flow system. This data is illustrative of a typical optimization study.
Table 1: Effect of Residence Time in Reactor 2 on Conversion Conditions: Reactor 1 Temp = 5 °C, Reactor 2 Temp = 30 °C, Stoichiometric Ratio (P₂O₅:H₂O₂:Ketone) = 1:2:1.6
| Entry | Total Flow Rate (mL/min) | Reactor 2 Volume (mL) | Residence Time (min) | Conversion (%) |
| 1 | 2.0 | 10 | 5.0 | 75 |
| 2 | 1.0 | 10 | 10.0 | 92 |
| 3 | 0.5 | 10 | 20.0 | >99 |
| 4 | 0.25 | 10 | 40.0 | >99 |
Table 2: Effect of Temperature in Reactor 2 on Conversion Conditions: Reactor 1 Temp = 5 °C, Residence Time = 20 min, Stoichiometric Ratio (P₂O₅:H₂O₂:Ketone) = 1:2:1.6
| Entry | Reactor 2 Temperature (°C) | Conversion (%) |
| 1 | 20 | 88 |
| 2 | 30 | >99 |
| 3 | 40 | >99 |
| 4 | 50 | >99 |
Reaction Mechanism: Baeyer-Villiger Oxidation
The accepted mechanism for the Baeyer-Villiger oxidation involves a two-step process: addition of the peroxy acid to the ketone carbonyl, followed by a concerted rearrangement.
Caption: Mechanism of the Baeyer-Villiger oxidation.
The reaction proceeds via the formation of a "Criegee intermediate" after the peroxy acid adds to the protonated carbonyl group.[7] The key step is the migration of one of the ketone's substituent groups to the adjacent oxygen atom, which occurs with retention of stereochemistry. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[8]
Conclusion
The use of continuous flow chemistry for the in-situ generation and application of this compound represents a significant advancement in process safety and control. The protocols and data presented herein provide a foundational framework for researchers to implement this powerful oxidizing agent in a safer, more efficient, and scalable manner. This approach is particularly valuable for drug development and fine chemical synthesis, where the safe handling of hazardous reagents is paramount.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. usptechnologies.com [usptechnologies.com]
- 5. mae-nas.eng.usu.edu [mae-nas.eng.usu.edu]
- 6. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
Troubleshooting & Optimization
controlling the exothermic reaction of peroxyphosphoric acid synthesis
Technical Support Center: Peroxyphosphoric Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of this compound (H₃PO₅). The primary focus is on controlling the highly exothermic nature of the reaction between phosphorus pentoxide (P₂O₅) and concentrated hydrogen peroxide (H₂O₂).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is managing the vigorous and highly exothermic reaction between phosphorus pentoxide (P₂O₅) and concentrated hydrogen peroxide (H₂O₂).[1] This reaction can be difficult to control, potentially leading to a runaway reaction and safety hazards.
Q2: What are the common methods for synthesizing this compound?
A2: Historically, this compound was first synthesized by the direct reaction of P₂O₅ with a highly concentrated aqueous solution of H₂O₂.[1] Contemporary methods focus on controlling the reaction's vigor. One common approach involves using an inert solvent, such as acetonitrile or carbon tetrachloride, to moderate the reaction.[1][2] Another method is the hydrolysis of potassium or lithium peroxydiphosphate in a strong acid.[1]
Q3: How does temperature affect the stability of this compound?
A3: this compound is sensitive to temperature. In aqueous solutions, it undergoes hydrolysis to hydrogen peroxide and phosphoric acid.[1] The rate of this decomposition is temperature-dependent. For example, the half-life is about 31 hours at 35°C but decreases to 2.5 hours at 61°C.[1][3] Therefore, it is crucial to maintain low temperatures during synthesis and storage.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its instability at higher temperatures, this compound should be stored at low temperatures. A solution in acetonitrile stored at 5°C showed a 30% loss of active oxygen after 26 days.[1] It is also important to store it in air-tight, light-resistant containers away from heat and sources of ignition.[4]
Q5: What are the key safety precautions when handling the reagents for this synthesis?
A5: Both phosphorus pentoxide and concentrated hydrogen peroxide are hazardous. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] The reaction should be conducted in a well-ventilated area, preferably a fume hood.[5][7] Emergency equipment, such as a safety shower and eyewash station, should be readily accessible.[6]
Troubleshooting Guide
Issue 1: The reaction is proceeding too vigorously, leading to a rapid increase in temperature (runaway reaction).
-
Question: My reaction is becoming uncontrollable and the temperature is rising rapidly. What should I do and how can I prevent this?
-
Answer:
-
Immediate Action: If you suspect a runaway reaction, your immediate priority is safety. If possible and safe to do so, remove the heat source (if any) and increase the cooling to the reaction vessel (e.g., add more ice to the ice bath). Alert others in the lab and be prepared to evacuate if the situation cannot be controlled.
-
Prevention:
-
Slow Reagent Addition: The most critical factor is the slow and controlled addition of hydrogen peroxide to the phosphorus pentoxide suspension.[2]
-
Efficient Cooling: Conduct the reaction in a vessel submerged in an ice-salt bath or use a cryostat to maintain a consistently low temperature (e.g., 2°C).[2][3]
-
Vigorous Stirring: Ensure continuous and vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.[2]
-
Use of an Inert Solvent: Employing a biphasic system with an inert solvent like carbon tetrachloride or acetonitrile helps to moderate the reaction by dissipating heat.[1][2]
-
-
Issue 2: The yield of this compound is lower than expected.
-
Question: I've completed the synthesis, but my yield of this compound is low. What are the potential causes?
-
Answer:
-
Inadequate Temperature Control: If the temperature was not kept consistently low, the synthesized this compound may have decomposed.[1][3]
-
Reactant Ratio and Concentration: The molar ratio of P₂O₅ to H₂O₂ and the concentration of the hydrogen peroxide are crucial for conversion efficiency. Increasing the concentration of H₂O₂ and the mole ratio of P₂O₅ to H₂O₂ can lead to a higher conversion rate.[2]
-
Reaction Time: The reaction time influences the conversion of H₂O₂ to H₃PO₅. For the biphasic method, a reaction time of 120-180 minutes is suggested.[2]
-
Hydrolysis: this compound can hydrolyze back to phosphoric acid and hydrogen peroxide in the presence of water.[1] Ensure all glassware is dry and minimize exposure to atmospheric moisture.
-
Issue 3: Difficulty in isolating the this compound product.
-
Question: How can I effectively separate the this compound from the reaction mixture?
-
Answer: this compound is often used in the solution in which it was prepared. Due to its instability, isolation of the pure acid is challenging. If a salt is desired, neutralization with a base like potassium hydroxide can yield more stable, albeit hygroscopic, salts such as potassium dihydrogenperoxymonophosphate (KH₂PO₅).[1]
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| H₃PO₅ Half-life | ~31 hours | 35°C in aqueous solution | [1][3] |
| H₃PO₅ Half-life | ~2.5 hours | 61°C in aqueous solution | [1][3] |
| H₂O₂ Conversion | ~70% | P₂O₅:H₂O₂ = 0.5:1, 70 wt% H₂O₂, 2°C, 120-180 min in CCl₄ | [2] |
| Active Oxygen Loss | 30% | 26 days at 5°C in acetonitrile solution | [1] |
Experimental Protocol: Controlled Synthesis of this compound in a Biphasic System
This protocol is based on a method designed to moderate the vigorous reaction between P₂O₅ and H₂O₂.[2]
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (e.g., 70 wt%)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Reaction vessel (three-necked flask) equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice-salt bath or cryostat
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the reaction vessel is clean and dry.
-
Initial Mixture: Suspend phosphorus pentoxide (P₂O₅) in carbon tetrachloride (CCl₄) in the reaction vessel.
-
Cooling: Cool the suspension to a low temperature (e.g., 2°C) using an ice-salt bath or a cryostat.
-
Reagent Addition: Begin vigorous stirring of the P₂O₅ suspension. Slowly add concentrated hydrogen peroxide (H₂O₂) dropwise from the dropping funnel over a period of 120-180 minutes.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction mixture throughout the addition. Adjust the addition rate to maintain a constant low temperature. This is a critical step to prevent a runaway reaction.
-
Reaction: After the addition is complete, continue to stir the mixture at the low temperature for the remainder of the 120-180 minute reaction time.
-
Product: The resulting mixture contains this compound in the solution. This solution can be used for subsequent reactions.
Visualizations
References
improving the stability of peroxyphosphoric acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of peroxyphosphoric acid (PPA) solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of this compound solutions.
Issue 1: Rapid Decomposition of PPA Solution
-
Question: My freshly prepared this compound solution is losing its oxidizing power much faster than expected. What are the likely causes and how can I mitigate this?
-
Answer: Rapid decomposition of PPA is primarily due to hydrolysis, which is significantly influenced by temperature and pH.[1]
-
Temperature: Elevated temperatures dramatically accelerate the rate of PPA hydrolysis. For instance, the half-life of PPA in an aqueous solution is approximately 31 hours at 35°C, but it drops to just 2.5 hours at 61°C.[1] To minimize thermal decomposition, it is crucial to store PPA solutions at low temperatures (e.g., in a refrigerator at around 5°C). When in use, endeavor to maintain the experimental temperature as low as the reaction conditions permit.
-
pH: The stability of PPA is pH-dependent. While specific optimal pH ranges for PPA stability are not extensively documented in readily available literature, peroxy acids, in general, can be susceptible to both acid- and base-catalyzed hydrolysis. It is advisable to work in a buffered system if your experimental conditions allow and to empirically determine the optimal pH for stability for your specific application.
-
Impurities: The presence of certain metal ions, which can be introduced as impurities from the starting materials like phosphate rock (e.g., iron, aluminum, magnesium), can potentially catalyze the decomposition of peroxy acids.[2][3][4][5][6] Using high-purity reagents and deionized water for the preparation of your PPA solution is recommended.
-
Issue 2: Low Yield of this compound During Synthesis
-
Question: I am synthesizing this compound from phosphorus pentoxide (P₂O₅) and hydrogen peroxide (H₂O₂), but my yield is consistently low. What factors could be contributing to this?
-
Answer: Low yields in PPA synthesis are often related to the highly exothermic and vigorous nature of the reaction between P₂O₅ and concentrated H₂O₂.
-
Reaction Control: The reaction is notoriously difficult to control, which can lead to localized overheating and decomposition of the formed PPA.[1] A recommended approach to moderate the reaction is to use a biphasic system. For instance, suspending P₂O₅ in an inert solvent like carbon tetrachloride and slowly adding concentrated H₂O₂ while vigorously stirring at a low temperature (e.g., 2°C) can help to control the reaction temperature and improve the yield.[1]
-
Reagent Ratios and Concentration: The molar ratio of P₂O₅ to H₂O₂ and the concentration of the hydrogen peroxide used are critical. Increasing the mole ratio of P₂O₅ to H₂O₂ and using a higher concentration of H₂O₂ (e.g., 70 wt%) can lead to a higher conversion of H₂O₂ to PPA.[1]
-
Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time. In the biphasic system, a reaction time of 120–180 minutes is suggested for effective conversion.[1]
-
Issue 3: Unexpected Side Reactions in My Experiment
-
Question: I am using a PPA solution for an oxidation reaction, and I am observing unexpected byproducts. What could be the cause?
-
Answer: The presence of impurities or degradation products in your PPA solution can lead to unwanted side reactions.
-
Hydrolysis Products: As PPA hydrolyzes, it forms phosphoric acid and hydrogen peroxide.[1] The presence of these species can alter the reaction environment. For example, the increasing acidity from phosphoric acid formation can catalyze other acid-sensitive reactions in your system.
-
Reactivity of PPA: this compound is a strong oxidizing agent and can react with a wide range of organic compounds.[1] It is important to consider all functional groups present in your reaction mixture that could potentially be oxidized by PPA.
-
Solvent Effects: If PPA is prepared in a solvent like acetonitrile, the stability is improved compared to aqueous solutions. A solution in acetonitrile stored at 5°C was reported to lose 30% of its active oxygen after 26 days.[1] However, the choice of solvent is crucial as some organic solvents may react with PPA.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which results in the formation of phosphoric acid (H₃PO₄) and hydrogen peroxide (H₂O₂).[1] This reaction can be considered pseudo-first-order in the presence of excess water.[1]
Q2: How can I accurately determine the concentration of my this compound solution?
A2: The concentration of peroxy acid solutions is commonly determined by redox titration. A widely used method involves the oxidation of iodide (I⁻) to iodine (I₂), which is then titrated with a standard solution of sodium thiosulfate.[7] It is important to account for the presence of hydrogen peroxide, which is a potential interferent as it also oxidizes iodide.[7]
Q3: Are there any known stabilizers for this compound solutions?
A3: While specific data on stabilizers for PPA is scarce, pyrophosphoric acid has been shown to be an excellent stabilizer for hydrogen peroxide solutions, a degradation product of PPA.[8] For peroxyacids in general, compounds like dipicolinic acid have been used as stabilizers.[9][10][11][12][13] The effectiveness of a stabilizer would need to be empirically determined for your specific PPA solution and application.
Q4: What are the key safety precautions to take when preparing and handling this compound?
A4: The synthesis of PPA involves highly reactive and corrosive materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Reaction Control: The reaction between phosphorus pentoxide and concentrated hydrogen peroxide is highly exothermic and can be difficult to control.[1] It is crucial to use a method that allows for effective temperature control, such as a biphasic system with cooling.
-
Quenching: Have a plan for quenching the reaction and neutralizing any spills. Unreacted pyrophoric materials should be quenched carefully, for example, by the slow addition of isopropanol followed by a mixture of isopropanol and water.[14][15][16]
Quantitative Data on PPA Stability
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes available quantitative data.
| Parameter | Condition | Stability Data | Reference |
| Temperature | 35°C (in aqueous solution) | Half-life of approximately 31 hours | [1] |
| 61°C (in aqueous solution) | Half-life of approximately 2.5 hours | [1] | |
| Solvent | Acetonitrile at 5°C | 30% loss of active oxygen after 26 days | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Biphasic Method
This protocol is based on a method designed to moderate the vigorous reaction between phosphorus pentoxide and hydrogen peroxide.[1]
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (H₂O₂, 70 wt%)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer in an ice bath.
-
Suspend phosphorus pentoxide (P₂O₅) in carbon tetrachloride (CCl₄) in the flask.
-
Slowly add concentrated hydrogen peroxide (70 wt%) to the suspension from a dropping funnel over a period of 120-180 minutes.
-
Maintain vigorous stirring and a low temperature (around 2°C) throughout the addition.
-
After the addition is complete, continue to stir the mixture for the remainder of the 120-180 minute reaction time.
-
The resulting mixture contains this compound. The concentration can be determined by titration.
Protocol 2: Monitoring the Stability of a this compound Solution
Objective: To determine the rate of decomposition of a PPA solution under specific storage conditions.
Materials:
-
Prepared this compound solution
-
Constant temperature bath or refrigerator
-
Volumetric flasks and pipettes
-
Titration setup (burette, flask, stirrer)
-
Potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Deionized water
Procedure:
-
Place a known volume of the freshly prepared PPA solution in a sealed container and store it under the desired conditions (e.g., 5°C in a refrigerator).
-
At regular time intervals (e.g., every 24 hours for a week), withdraw a small, precise aliquot of the PPA solution.
-
Immediately dilute the aliquot with a known volume of cold deionized water in a volumetric flask.
-
Take a precise volume of the diluted PPA solution and add it to an Erlenmeyer flask containing an excess of potassium iodide solution.
-
Allow the reaction to proceed for a few minutes in the dark to ensure complete oxidation of iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add a few drops of starch indicator solution, which will turn the solution dark blue.
-
Continue the titration dropwise until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentration of PPA at each time point.
-
Plot the concentration of PPA versus time to determine the decomposition rate and half-life under the tested conditions.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for improving PPA solution stability.
Caption: Experimental workflow for PPA synthesis and stability testing.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. unido.org [unido.org]
- 3. Quality of Phosphate Rocks from Various Deposits Used in Wet Phosphoric Acid and P-Fertilizer Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mgu.bg [mgu.bg]
- 5. fertilizer.org [fertilizer.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Role of dipicolinic acid in the germination, stability, and viability of spores of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Determination of Dipicolinic Acid through the Antenna Effect of Eu(III) Coordination Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. uvic.ca [uvic.ca]
minimizing byproduct formation in peroxyphosphoric acid oxidations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during oxidations using peroxyphosphoric acid (PPAA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPAA), and how is it typically prepared?
This compound (H₃PO₅) is an oxyacid of phosphorus that serves as a potent oxidizing agent in various organic syntheses. It is often prepared in situ due to its limited stability. A common method involves the reaction of phosphorus pentoxide (P₂O₅) with concentrated hydrogen peroxide (H₂O₂) in an inert solvent like acetonitrile or carbon tetrachloride.[1] This method is preferred over earlier techniques that were difficult to control.[1]
Q2: What are the common types of byproducts encountered in PPAA oxidations?
The nature of byproducts in PPAA oxidations is highly dependent on the specific reaction being performed:
-
Alkene Epoxidation: The primary byproducts are often diols, which result from the acid-catalyzed hydrolysis of the desired epoxide.[2][3] Rearrangement products, such as aldehydes or ketones, can also form, particularly with substrates prone to carbocation shifts.
-
Baeyer-Villiger Oxidation: The main byproducts are incorrect regioisomers of the desired ester or lactone. The formation of these is governed by the migratory aptitude of the substituents on the ketone.[4][5]
-
Aromatic Hydroxylation: A common byproduct is the corresponding quinone, which arises from the over-oxidation of the initial phenolic product.[6]
Q3: How does the stability of this compound impact byproduct formation?
This compound is known to hydrolyze in aqueous solutions to phosphoric acid and hydrogen peroxide.[1] The rate of this decomposition is dependent on pH and temperature.[1] A significant degradation of the PPAA reagent can lead to incomplete conversion of the starting material and potentially increase the relative amount of byproducts. A solution of PPAA in acetonitrile can lose a significant portion of its active oxygen over time, even when stored at low temperatures.[1]
Q4: What general strategies can be employed to minimize byproduct formation?
Several general strategies can be effective:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity and reduce the rates of side reactions.
-
pH Adjustment: Maintaining an optimal pH can be crucial, especially in preventing acid-catalyzed side reactions like epoxide hydrolysis.
-
Reaction Time: Minimizing the reaction time can prevent the over-oxidation of products.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence reaction pathways and selectivity.
Troubleshooting Guides
Alkene Epoxidation
Q: I am observing significant amounts of a diol byproduct in my epoxidation reaction. How can I prevent this?
A: The formation of a diol is likely due to the acid-catalyzed hydrolysis of the epoxide ring. Here are several strategies to mitigate this:
-
Control the pH: The strongly acidic nature of PPAA can promote this side reaction. While difficult to eliminate entirely, conducting the reaction at the lowest effective temperature can slow the rate of hydrolysis. A buffered system, if compatible with your substrate, could also be explored.
-
Anhydrous Conditions: Ensure your starting materials and solvent are as dry as possible to minimize the water available for hydrolysis.
-
Immediate Work-up: Process the reaction mixture as soon as the starting material has been consumed to minimize the exposure of the epoxide to the acidic conditions. A typical work-up involves quenching the reaction with a reducing agent (like sodium sulfite) and then neutralizing the acidic components.
Q: My reaction is producing a rearranged product (e.g., an aldehyde or ketone) instead of the expected epoxide. What is causing this?
A: This suggests the formation of an unstable epoxide that undergoes rearrangement under the acidic reaction conditions.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes stabilize the epoxide enough to allow for its isolation.
-
Use a Milder Oxidant: If the substrate is particularly sensitive to acid-catalyzed rearrangement, PPAA may be too harsh. Consider a more neutral epoxidation agent, such as meta-chloroperoxybenzoic acid (m-CPBA) in a buffered system.
Baeyer-Villiger Oxidation
Q: My Baeyer-Villiger oxidation is producing a mixture of regioisomeric esters/lactones. How can I improve the selectivity?
A: Regioselectivity in the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon (generally, tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl).[4][5]
-
Substrate Control: If possible, modifying the substrate to enhance the migratory aptitude of the desired migrating group can improve selectivity.
-
Catalyst Choice: While PPAA is a powerful oxidant for this transformation,[1] other reagent systems can offer different selectivities. For instance, enzymatic Baeyer-Villiger oxidations can provide exquisite regio- and enantioselectivity.
-
Solvent Effects: The solvent can influence the transition state of the migration step. Experimenting with solvents of different polarities may alter the regiochemical outcome.
Aromatic Hydroxylation
Q: I am observing significant over-oxidation of my desired phenol to a quinone. How can I prevent this?
A: Quinone formation is a common issue in the oxidation of phenols. Here are some approaches to minimize it:
-
Control Stoichiometry: Use a stoichiometric amount of PPAA relative to the aromatic substrate. An excess of the oxidant will favor over-oxidation.
-
Shorten Reaction Time: Monitor the reaction closely and quench it as soon as the desired phenol is formed. Prolonged exposure to the oxidant will increase quinone formation.[6]
-
Addition of Antioxidants: In some cases, the addition of a mild reducing agent or radical scavenger during work-up can help to prevent further oxidation.[6]
-
Temperature Control: As with other side reactions, lower temperatures can help to control the rate of over-oxidation.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting byproduct formation in this compound oxidations.
Caption: Troubleshooting workflow for byproduct formation.
Data on Byproduct Formation
The following table summarizes general trends in byproduct formation as a function of key reaction parameters. Note that these are general guidelines for peroxy acid oxidations, and optimal conditions will be substrate-dependent.
| Reaction Type | Parameter | Effect on Desired Product Yield | Effect on Major Byproduct(s) |
| Alkene Epoxidation | ↑ Temperature | May decrease (if epoxide is unstable) | ↑ Diol formation, ↑ Rearrangement |
| ↑ Water Content | Decreases | ↑ Diol formation | |
| ↑ Reaction Time | May decrease | ↑ Diol formation | |
| Baeyer-Villiger | ↑ Temperature | May decrease selectivity | ↑ Potential for side reactions |
| Solvent Polarity | Variable effect on regioselectivity | Dependent on substrate and solvent | |
| Aromatic Hydroxylation | ↑ Temperature | May decrease | ↑ Over-oxidation to quinone |
| ↑ Oxidant Ratio | May decrease | ↑ Over-oxidation to quinone | |
| ↑ Reaction Time | Decreases | ↑ Over-oxidation to quinone |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound
Caution: This reaction can be vigorous. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Suspend phosphorus pentoxide (P₂O₅, 1.0 eq) in a suitable inert solvent (e.g., acetonitrile or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of concentrated hydrogen peroxide (e.g., 70-90%, 2.0 eq) dropwise to the stirred suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.
-
The resulting solution/slurry of this compound is typically used directly in the subsequent oxidation step without isolation.
Protocol 2: General Procedure for Alkene Epoxidation with Minimized Hydrolysis
-
Prepare the this compound solution in situ as described in Protocol 1.
-
Cool the PPAA solution to the desired reaction temperature (typically 0-25 °C).
-
Add the alkene (1.0 eq relative to the calculated PPAA) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into a cold, stirred solution of sodium sulfite or sodium thiosulfate to destroy any remaining peroxide.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by column chromatography if necessary.
Protocol 3: General Work-up Procedure to Remove Phosphoric Acid Byproducts
Phosphoric acid and its salts are the main inorganic byproducts of PPAA oxidations.
-
After quenching the reaction as described above, extract the product into an organic solvent.
-
Wash the organic layer several times with water to remove the bulk of the water-soluble phosphorus species.
-
Follow with a wash using a saturated solution of sodium bicarbonate to remove any remaining acidic components.
-
A final wash with brine will help to break any emulsions and remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo.
References
- 1. gct.com.tn [gct.com.tn]
- 2. Wet process of phosphoric acid purification by solvent extraction using tri-n-butyl phosphate and cyclohexanol mixtures | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Peroxyphosphoric Acid Reaction Work-Up
This guide provides detailed procedures and troubleshooting advice for the safe and effective work-up of chemical reactions involving peroxyphosphoric acid (H₃PO₅). Given the hazardous nature of this reagent—a strong oxidizing agent and a strong acid—all procedures should be performed with extreme caution in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound during a work-up?
A1: The primary hazards are:
-
Strong Oxidizer: this compound can react violently with organic materials and reducing agents. Uncontrolled quenching can lead to a rapid, exothermic reaction, potentially causing a dangerous temperature and pressure increase.
-
Corrosivity: As a strong acid, it can cause severe chemical burns to skin and eyes and corrode metallic equipment.[1][2]
-
Instability: It can decompose, sometimes vigorously, especially at elevated temperatures. It slowly hydrolyzes in aqueous solutions to phosphoric acid and hydrogen peroxide, another strong oxidizer.[3]
Q2: Why is a specific quenching step necessary before neutralization?
A2: It is crucial to first eliminate the peroxide character of H₃PO₅. Adding a base for neutralization without prior quenching of the peroxide can initiate a highly exothermic decomposition of the peroxy group, which is hazardous. The quenching step safely reduces the peroxy species to phosphate.
Q3: What are the signs of an incomplete quench?
A3: An incomplete quench means residual peroxide is still present. This can be detected by using peroxide test strips or by adding a small amount of a potassium iodide/starch solution to an aqueous sample; a blue-black color indicates the presence of an oxidizing agent.[4] Always test for completion before proceeding to neutralization or solvent removal.
Q4: Can I add water directly to the reaction mixture to start the work-up?
A4: No. Never add water directly to a concentrated reaction mixture containing this compound.[2] This can lead to a violent, uncontrolled hydrolysis and a rapid increase in temperature. The correct procedure is a "reverse quench," where the reaction mixture is slowly added to a quenching solution.[5]
Q5: My product is sensitive to strong bases. How should I neutralize the reaction?
A5: If your product is base-sensitive, use a milder base for neutralization. A saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate is preferable to strong bases like sodium hydroxide (NaOH).[5][6] Add the base slowly while monitoring the pH to avoid a rapid pH swing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid temperature increase during quenching. | 1. Addition rate of the reaction mixture is too fast. 2. Insufficient cooling of the quenching solution. 3. Concentration of the quenching agent is too high. | 1. Immediately stop the addition. 2. Add more ice to the external bath. 3. Once the temperature is stable, resume addition at a much slower rate. 4. For future experiments, use a more dilute quenching solution. |
| Gas evolution (foaming) during neutralization. | Reaction of acidic solution with a carbonate-based base (e.g., NaHCO₃) releasing CO₂ gas.[6] | 1. Ensure vigorous stirring to break up foam. 2. Add the neutralizing agent slowly to control the rate of gas evolution. 3. Use a reaction vessel with sufficient headspace (at least 2-3 times the liquid volume). |
| Product decomposes during work-up. | 1. Product is unstable to acidic or basic conditions. 2. Temperature is too high during quenching or neutralization. | 1. Maintain the temperature below 10°C throughout the quenching and neutralization steps. 2. Use a buffered or milder neutralizing agent (e.g., aqueous sodium acetate).[5] 3. Minimize the time the product is in the aqueous phase. Proceed to extraction promptly after neutralization. |
| Emulsion forms during extraction. | The aqueous and organic layers have similar densities, or surfactants are present. | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.[7] 2. Allow the separatory funnel to stand undisturbed for a longer period. 3. If persistent, filter the mixture through a pad of Celite. |
| Peroxide test is still positive after quenching. | Insufficient amount of quenching agent was used. | 1. Cool the mixture back down in an ice bath. 2. Slowly add more of the quenching solution. 3. Stir for an additional 30 minutes at 0-5°C. 4. Retest for peroxides before proceeding. |
Experimental Protocols
Protocol 1: Quenching Excess this compound
This protocol describes the safe reduction of the reactive peroxy group. The most common and effective method is to use a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
Methodology:
-
Prepare the Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium sulfite. For every 1 mole of this compound used in the reaction, prepare at least 1.2 molar equivalents of sodium sulfite solution. Cool this solution in an ice-water bath to 0-5°C with vigorous stirring.
-
Cool the Reaction Mixture: In a separate flask, cool the completed reaction mixture to 0-5°C.
-
Perform the Reverse Quench: Using a dropping funnel or syringe pump, add the cold reaction mixture slowly and dropwise to the vigorously stirred, cold quenching solution.
-
Monitor Temperature: Carefully monitor the internal temperature of the quenching flask. Maintain the temperature below 10°C throughout the addition. If the temperature rises above 10°C, pause the addition until it cools.
-
Stir and Test for Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5°C. Test for the presence of residual peroxides using a peroxide test strip. If the test is positive, add more sodium sulfite solution in small portions until a negative test is achieved.
Protocol 2: Neutralization and Extraction
This protocol details the neutralization of the acidic mixture followed by the extraction of the desired organic product.
Methodology:
-
Prepare Neutralizing Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool the solution in an ice bath.
-
Neutralize the Mixture: While keeping the quenched reaction mixture in the ice bath, slowly add the cold sodium bicarbonate solution. Vigorous CO₂ evolution will occur. Add the solution portion-wise until the gas evolution ceases and the pH of the aqueous layer is between 7 and 8 (test with pH paper).
-
Transfer to Separatory Funnel: Transfer the neutralized mixture to a separatory funnel.
-
Extract the Product: Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any residual pressure. Shake the funnel to partition the product into the organic layer.
-
Separate Layers: Allow the layers to separate fully, then drain the lower layer. The location of the organic layer (top or bottom) will depend on its density relative to the aqueous layer.
-
Wash the Organic Layer:
-
Wash the organic layer with deionized water to remove water-soluble impurities.
-
Wash the organic layer with a saturated solution of NaCl (brine) to remove residual water and help break any emulsions.[7]
-
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter or decant the solution to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to isolate the crude product.
Visualizations
Caption: Workflow for Quenching and Neutralizing this compound.
Caption: Workflow for Product Extraction and Isolation.
References
purification of products from peroxyphosphoric acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxyphosphoric acid (PPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (H₃PO₅) and what are its key physical and chemical properties?
This compound, also known as peroxymonophosphoric acid (PMPA), is a phosphorus oxyacid. It is a colorless, viscous liquid that is soluble in solvents like acetonitrile and dioxane.[1] It is a triprotic acid, meaning it can donate three protons, with significantly different acid dissociation constants.[1]
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Molar Mass | 114.00 g/mol | [1] |
| Appearance | Colorless, viscous liquid/oil | [1] |
| pKa1 | 1.1 | [1] |
| pKa2 | 5.5 | [1] |
| pKa3 | 12.8 | [1] |
Q2: How stable is this compound and what are its decomposition products?
This compound is inherently unstable and slowly hydrolyzes in aqueous solutions to yield phosphoric acid (H₃PO₄) and hydrogen peroxide (H₂O₂).[1] The rate of this decomposition is dependent on pH and temperature. For instance, at 35°C, its half-life is approximately 31 hours, which decreases to 2.5 hours at 61°C.[1] In an acetonitrile solution stored at 5°C, it loses about 30% of its active oxygen over 26 days.[1] At temperatures exceeding 213°C, orthophosphoric acid can dehydrate to form pyrophosphoric acid (H₄P₂O₇).
Q3: What are the essential safety precautions for handling this compound and related phosphorus compounds?
Handling this compound and related compounds requires strict safety protocols due to their corrosive nature.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical safety goggles, a face shield, impervious gloves, and protective clothing to prevent eye and skin contact.[2][3][4][5]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling mists, vapors, or sprays.[2][3]
-
Handling: Avoid all personal contact.[6] Do not ingest the substance.[2][3] When mixing, be aware that reactions with strong bases can be highly exothermic and generate steam.[4]
-
Emergency Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
Spills: In case of a spill, contain the leakage to prevent environmental discharge.[3][6] For major spills, evacuate the area and move upwind.[6]
-
Incompatible Materials: Store away from strong oxidizing agents, metals, bases, alcohols, amines, and halogenated agents.[2]
Caption: Core safety protocols for handling this compound.
Q4: How can this compound solutions be stabilized for storage?
The stability of peroxide solutions, including those containing this compound, can be enhanced. A common method is the addition of small amounts of phosphoric acid or pyrophosphoric acid.[7][8] The pH of the solution is also critical; maintaining an acidic pH, typically between 1.5 and 4.5, improves stability.[7] For complex systems, combinations of stabilizers like amino phosphonic acids and polymers of unsaturated carboxylic acids can be effective over a wide pH range, even in the presence of metal ions that catalyze decomposition.[9]
Troubleshooting Guides
Reaction & Work-Up Issues
Q5: My reaction is complete, but the mixture is a viscous, non-crystalline oil. How should I proceed with the work-up?
"Oiling out" is a common issue where a product separates as a liquid phase instead of a solid.[10]
-
Initial Quench: Carefully quench the reaction mixture by pouring it into a beaker of ice water or a saturated aqueous solution like ammonium chloride (NH₄Cl) to deactivate any remaining reactive species.[11][12]
-
Solvent Extraction: Proceed with a liquid-liquid extraction. Select an appropriate organic solvent that is immiscible with water and in which your product is soluble.[11][12] Common choices include ethyl acetate, diethyl ether, or dichloromethane.
-
Address Emulsions: Vigorous shaking of viscous mixtures can lead to emulsions. If this occurs, allow the mixture to stand, add brine (saturated NaCl solution) to increase the aqueous phase density, or filter the entire mixture through a pad of Celite to break the emulsion.
-
Persistent Oils: If the product remains an oil after solvent removal, it may be impure. Further purification via chromatography is recommended. Forcing crystallization can sometimes be achieved by dissolving the oil in a minimal amount of a good solvent and adding an anti-solvent dropwise until turbidity appears, then allowing it to stand.[13]
Q6: What is a general work-up procedure for a this compound reaction to ensure all peroxides are quenched?
A standard work-up aims to neutralize the acid, remove water-soluble byproducts, and eliminate residual peroxides.
Experimental Protocol: Peroxide Quenching and Extractive Work-up
-
Cooling: After the reaction is deemed complete, cool the reaction vessel in an ice bath to control any exothermic processes during quenching.
-
Peroxide Quench: Slowly add the cooled reaction mixture to a chilled, stirred aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[14] This step is crucial for safely destroying unreacted peroxides.
-
Peroxide Test: To confirm the absence of peroxides, use peroxide test strips or perform a chemical test (e.g., with potassium iodide/starch paper, which turns purple/blue in the presence of peroxides).[14]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[12][15] Repeat the extraction 2-3 times to maximize yield.
-
Washes: Combine the organic layers and wash sequentially with:
-
Water, to remove water-soluble compounds.[15]
-
Saturated sodium bicarbonate (NaHCO₃) solution, to neutralize residual acids.
-
Brine (saturated NaCl), to remove excess water from the organic layer.
-
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[15] Filter off the drying agent and remove the solvent using a rotary evaporator.[15]
Caption: General workflow for reaction work-up and peroxide quenching.
Purification Challenges
Q7: How can I effectively remove residual phosphoric acid and other highly polar impurities from my organic product?
The primary methods are liquid-liquid extraction and column chromatography.
-
Liquid-Liquid Extraction: This is the first line of defense. Washing the organic layer with water or a mild base is effective.[11][15] For more stubborn acidic impurities, multiple washes with saturated sodium bicarbonate solution can be performed. However, be cautious of product stability under basic conditions. Solvents like tributyl phosphate (TBP) and methyl isobutyl ketone (MIBK), often used in industrial settings, show high selectivity for extracting phosphoric acid itself.[16][17]
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography is the standard method for purifying organic compounds.[18] Since phosphoric acid is highly polar, it will adhere strongly to the silica gel. Eluting with a non-polar to moderately polar solvent system will allow your less polar product to elute first, leaving the phosphoric acid adsorbed on the column.
Data Presentation: Common Extraction Solvents
| Solvent / System | Target | Efficacy Notes | Reference |
| n-Butanol | Phosphoric Acid | High extraction efficiency, especially at higher acid concentrations. | [19][20] |
| Tributyl Phosphate (TBP) | Phosphoric Acid | Better selectivity than MIBK but higher viscosity. | [16][17] |
| Methyl Isobutyl Ketone (MIBK) | Phosphoric Acid | Good recovery, often used in mixtures with TBP. | [16] |
| Aqueous NaHCO₃ / Na₂CO₃ | Acidic Impurities | Neutralizes and extracts acidic byproducts into the aqueous layer. | [15] |
Q8: My product is a persistent oil that will not crystallize, even after chromatography. What strategies can I try?
Obtaining a solid from a purified oil can be challenging but is often necessary for characterization and stability.
-
High Vacuum: Ensure all residual solvent is removed by placing the oil under a high vacuum for several hours to overnight.
-
Seeding: If you have even a tiny crystal of the desired compound, add it to the oil to induce crystallization.[13] A crystal of a structurally similar compound can sometimes work.[13]
-
Solvent Layering: Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble). Carefully layer a "poor" or "anti-solvent" (in which it is insoluble) on top.[13] The slow diffusion at the interface can promote crystal growth.
-
Vapor Diffusion: Place your oil (dissolved in a minimal amount of a volatile solvent) in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent.[13] The anti-solvent vapor will slowly diffuse into your product solution, reducing its solubility and promoting crystallization.
-
Freeze-Drying: A more advanced technique involves dissolving the oil, creating an emulsion, and freeze-drying it to form an amorphous solid, which can then be induced to crystallize.[10]
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. epa.gov [epa.gov]
- 5. hubbardhall.com [hubbardhall.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. US2027838A - Stabilizing hydrogen peroxide solutions with pyrophosphoric acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US4614646A - Stabilization of peroxide systems in the presence of alkaline earth metal ions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unifr.ch [unifr.ch]
- 14. epfl.ch [epfl.ch]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. gct.com.tn [gct.com.tn]
- 17. Extraction of phosphoric acid from various aqueous solutions using tributyl phosphate (TBP) | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 18. reddit.com [reddit.com]
- 19. Study on the Purification Process of Phosphoric Acid Using Organic Solvents: A Case of Wet-process Phosphoric Acid Based On Karatau Phosphorites [openchemicalengineeringjournal.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Safe Quenching of Peroxyphosphoric Acid
This technical support guide provides detailed procedures and answers to frequently asked questions regarding the safe quenching of peroxyphosphoric acid (H₃PO₅). The information is intended for researchers, scientists, and drug development professionals working with this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, also known as peroxymonophosphoric acid, is a strong oxidizing agent.[1] Its primary hazards stem from its high reactivity and the potential for rapid decomposition, especially at elevated temperatures, which can release oxygen.[1] Upon contact with water, it hydrolyzes to form phosphoric acid and hydrogen peroxide, both of which present their own hazards.[2]
Q2: What are the decomposition products of this compound?
A2: this compound decomposes in the presence of water to yield phosphoric acid (H₃PO₄) and hydrogen peroxide (H₂O₂).[2] This hydrolysis is temperature and pH-dependent.[2][3]
Q3: Can I dispose of this compound directly down the drain?
A3: No. Due to its corrosive and oxidizing nature, and because it forms hydrogen peroxide upon hydrolysis, this compound should never be disposed of directly down the drain. It must be quenched (neutralized) to less reactive substances before disposal.
Q4: What are the recommended quenching agents for this compound?
A4: There is no single quenching agent for this compound itself. A two-step process is recommended. First, controlled hydrolysis is performed by diluting with water to convert it to phosphoric acid and hydrogen peroxide. Second, the resulting hydrogen peroxide is quenched using a reducing agent such as aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[4][5]
Q5: How can I tell when the quenching process is complete?
A5: The completion of the quenching of the hydrogen peroxide formed during hydrolysis can be verified using peroxide test strips. A negative test indicates that the peroxide has been fully decomposed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Exothermic reaction (heat generation) during initial dilution. | High concentration of this compound. | Perform the initial dilution in an ice bath to manage the temperature. Add the this compound solution slowly to a large volume of cold water with constant stirring.[6] |
| Gas evolution (bubbling) during the addition of the reducing agent. | Decomposition of hydrogen peroxide into oxygen and water. | This is an expected observation. Continue to add the reducing agent slowly and with good stirring to control the rate of gas evolution. Ensure the reaction is conducted in a well-ventilated fume hood. |
| Positive peroxide test after adding the quenching agent. | Insufficient amount of reducing agent or inadequate reaction time. | Add more of the reducing agent solution in small portions and continue to stir.[6] Allow for additional reaction time (e.g., 30 minutes) before re-testing for the presence of peroxides.[6] |
| The solution remains acidic after quenching. | The presence of phosphoric acid, a product of hydrolysis. | After confirming the absence of peroxides, the acidic solution can be neutralized by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide. Exercise caution as this neutralization reaction can also be exothermic. |
Data Presentation
Table 1: Stability of this compound in Aqueous Solution
| Temperature | Half-life for Decomposition |
| 35°C | ~31 hours |
| 61°C | ~2.5 hours |
Data sourced from Wikipedia, indicating the pseudo-first-order hydrolysis in excess water.[2]
Experimental Protocols
Protocol for Safe Quenching of this compound
This protocol outlines a two-step procedure for the safe quenching of this compound via controlled hydrolysis followed by chemical reduction of the resulting hydrogen peroxide.
Materials:
-
This compound solution to be quenched
-
Large beaker or flask (at least 10 times the volume of the this compound solution)
-
Ice bath
-
Stir plate and stir bar
-
10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃)
-
Peroxide test strips
-
Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves.
Procedure:
Step 1: Controlled Hydrolysis
-
Place the large beaker or flask in an ice bath and add a stir bar.
-
Fill the beaker with deionized water, approximately 5-10 times the volume of the this compound solution to be quenched.
-
Begin stirring the water.
-
Slowly and carefully, add the this compound solution to the cold, stirring water. The addition should be done dropwise or in a very slow stream to control the exothermic reaction.
-
Once the addition is complete, allow the solution to stir for at least 30 minutes to ensure complete hydrolysis.
Step 2: Reduction of Hydrogen Peroxide
-
While continuing to stir the solution (cooling is recommended but may not be necessary if the initial hydrolysis was well-controlled), slowly add the 10% sodium bisulfite or sodium thiosulfate solution. Gas evolution (oxygen) may be observed.
-
Continue adding the reducing agent until bubbling subsides.
-
Test for the presence of residual peroxides using a peroxide test strip.
-
If the test is positive, continue to add the reducing agent in small portions, with stirring, and re-test after 15-30 minutes.
-
Repeat step 4 until a negative peroxide test is achieved.
-
Once the solution tests negative for peroxides, it can be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal according to your institution's hazardous waste guidelines.
Mandatory Visualization
Caption: Workflow for the safe quenching of this compound.
References
optimization of reaction conditions for peroxyphosphoric acid epoxidation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peroxyphosphoric acid (PPA) for the epoxidation of alkenes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPA), and how is it prepared?
A1: this compound (H₃PO₅) is a phosphorus oxyacid used as an oxidizing agent in organic synthesis.[1] It is typically prepared in situ by reacting phosphorus pentoxide (P₄O₁₀) with concentrated hydrogen peroxide (H₂O₂) in an inert solvent like acetonitrile.[1] Due to its vigorous and potentially difficult-to-control reaction with concentrated aqueous H₂O₂, using an inert solvent is recommended for a safer and more controlled preparation.[1]
Q2: What is the mechanism of alkene epoxidation with this compound?
A2: The epoxidation of an alkene with a peroxy acid, including PPA, proceeds through a concerted mechanism.[2][3][4] The electrophilic oxygen atom of the peroxy acid is transferred to the nucleophilic double bond of the alkene in a single step, passing through a cyclic transition state.[2][3] This reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide.[3]
Q3: What are the main advantages of using PPA for epoxidation?
A3: this compound can be a highly effective reagent for certain applications. For instance, in Baeyer-Villiger oxidations, it can be significantly more reactive than peroxybenzoic acid.[1] It is also effective for the hydroxylation of aromatic rings.[1]
Q4: What are the primary safety concerns when working with this compound?
A4: The synthesis of this compound from phosphorus pentoxide and highly concentrated hydrogen peroxide is a very vigorous reaction and can be difficult to control.[1] Peroxy acids, in general, can be unstable and potentially explosive under certain conditions.[3] It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid high temperatures and contaminants that could catalyze decomposition.
Q5: How stable is this compound?
A5: this compound is unstable and undergoes slow hydrolysis in aqueous solutions to phosphoric acid and hydrogen peroxide.[1] The decomposition rate is dependent on pH and temperature; for example, the half-life at 35°C is about 31 hours.[1] In an acetonitrile solution stored at 5°C, it can lose approximately 30% of its active oxygen over 26 days.[1]
Troubleshooting Guide
Problem 1: Low or No Epoxide Yield
| Possible Cause | Suggested Solution |
| Degradation of this compound | Prepare the PPA solution fresh before each use. Avoid storing it for extended periods, even at low temperatures.[1] |
| Acid-Catalyzed Epoxide Ring-Opening | The strong acidity of PPA can lead to the cleavage of the newly formed epoxide, especially for acid-sensitive substrates.[1] Consider buffering the reaction mixture or using a milder epoxidizing agent if the substrate is unstable in acidic conditions. |
| Inappropriate Solvent | The reaction is sensitive to the solvent used. Acetonitrile and carbon tetrachloride are suitable inert solvents for the preparation of PPA.[1] Protic solvents or those that react with PPA should be avoided. |
| Presence of Water | Water can hydrolyze the PPA and also promote the acid-catalyzed opening of the epoxide ring to form diols.[1][3] Ensure all reagents and glassware are dry. Use anhydrous solvents. |
| Low Reaction Temperature | While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of PPA and promote side reactions. Optimize the temperature for your specific substrate, starting at a lower temperature (e.g., 0-25°C). |
| Insufficient Reagent Stoichiometry | Ensure the molar ratio of PPA to the alkene is appropriate. A slight excess of PPA may be required to drive the reaction to completion. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Acid-Catalyzed Rearrangement or Cleavage | For certain substrates, the acidic environment can lead to rearrangements instead of epoxidation. For example, styrene and α-methylstyrene do not yield stable epoxides with PPA but instead form phenylacetic acid and 2-phenylpropionic acid, respectively, due to acid-catalyzed migrations.[1] If such byproducts are observed, PPA is likely not a suitable reagent for that specific substrate. |
| Formation of Diols | The presence of water in the reaction mixture will lead to the hydrolysis of the epoxide to a vicinal diol.[3] It is critical to maintain anhydrous conditions throughout the experiment. |
| Oxidation of Other Functional Groups | PPA is a strong oxidizing agent and may react with other functional groups in the substrate. Protect sensitive functional groups before carrying out the epoxidation. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Variability in PPA Concentration | The in situ preparation of PPA can lead to variations in its concentration between batches. It is advisable to titrate the concentration of the PPA solution before each use to ensure consistency. |
| Moisture Contamination | Even small amounts of moisture can significantly impact the reaction outcome by degrading the reagent and promoting side reactions.[5] Rigorously dry all glassware and use anhydrous solvents. |
| Reaction Scale Effects | Reaction outcomes can sometimes vary with the scale of the experiment. If scaling up, consider potential issues with heat transfer and mixing. |
Experimental Protocols
General Protocol for In Situ Preparation of this compound and Subsequent Epoxidation
Disclaimer: This is a general guideline. Specific conditions should be optimized for each substrate.
Materials:
-
Phosphorus pentoxide (P₄O₁₀)
-
Concentrated hydrogen peroxide (e.g., 30-50%)
-
Anhydrous acetonitrile
-
Alkene substrate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate workup and purification solvents (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Preparation of this compound Solution:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend phosphorus pentoxide in anhydrous acetonitrile.
-
Cool the suspension in an ice bath to 0-5°C.
-
Slowly add concentrated hydrogen peroxide dropwise to the stirred suspension, ensuring the temperature does not exceed 10°C. The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours.
-
The resulting solution contains this compound. It is recommended to determine its concentration by titration before use.
-
-
Epoxidation Reaction:
-
Dissolve the alkene substrate in anhydrous acetonitrile in a separate flask.
-
Cool the alkene solution to the desired reaction temperature (e.g., 0-25°C).
-
Slowly add the prepared this compound solution to the alkene solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, proceed with the workup.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a reducing agent (e.g., aqueous sodium sulfite solution) until the excess peroxide is destroyed (test with peroxide test strips).
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Epoxidation Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Temperature | 0°C | 25°C | 50°C | Varies with substrate | [6] |
| Alkene:PPA Molar Ratio | 1:1 | 1:1.2 | 1:1.5 | Varies with substrate | [6] |
| Solvent | Acetonitrile | Dichloromethane | Water | Varies with substrate | [1][3] |
| Reaction Time | 2 hours | 6 hours | 12 hours | Varies with substrate | [6] |
Note: This table is illustrative. Optimal conditions are highly substrate-dependent.
Visualizations
Caption: Experimental workflow for this compound epoxidation.
Caption: Troubleshooting decision tree for low epoxide yield.
References
Technical Support Center: Peroxyphosphoric Acid Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of peroxyphosphoric acid (H₃PO₅) during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (PPA) is a powerful oxidizing agent used in various chemical syntheses. However, it is inherently unstable and can decompose over time, especially in aqueous solutions. The primary decomposition pathway is hydrolysis, which breaks down PPA into phosphoric acid (H₃PO₄) and hydrogen peroxide (H₂O₂).[1] This degradation reduces the oxidizing power of the solution and can lead to pressure buildup in sealed containers due to oxygen evolution from the decomposition of hydrogen peroxide.
Q2: What are the main factors that influence the decomposition of this compound?
The stability of this compound is significantly affected by several factors:
-
Temperature: Higher temperatures accelerate the rate of decomposition.[1]
-
pH: The rate of hydrolysis is dependent on the pH of the solution.[1]
-
Presence of Impurities: Trace amounts of metal ions (e.g., iron, copper, manganese) can catalyze the decomposition of peroxides.
-
Solvent: The stability of PPA varies in different solvents. For instance, it degrades in both aqueous solutions and acetonitrile.[1]
-
Light Exposure: Like many peroxide compounds, PPA can be sensitive to light, which can promote decomposition.
Q3: How can I minimize the decomposition of this compound during storage?
To enhance the stability of this compound solutions, the following measures are recommended:
-
Temperature Control: Store PPA solutions at low temperatures, ideally refrigerated (2-8 °C), to significantly slow down the decomposition rate.
-
pH Adjustment: Maintaining an acidic pH can help stabilize the solution. This compound itself is a triprotic acid with pKa values of 1.1, 5.5, and 12.8.[1]
-
Use of Stabilizers: Add chelating agents or other stabilizers to sequester metal ions that catalyze decomposition.
-
Solvent Choice: For applications where water is not required, using an inert organic solvent like acetonitrile may offer better stability at low temperatures compared to aqueous solutions at room temperature.[1]
-
Light Protection: Store solutions in amber or opaque containers to protect them from light.
-
Proper Sealing: Use tightly sealed containers to prevent contamination and solvent evaporation.
Troubleshooting Guides
Issue 1: Rapid loss of oxidizing power in my this compound solution.
Possible Causes:
-
High Storage Temperature: The solution may have been stored at room temperature or exposed to heat.
-
Incorrect pH: The pH of the solution may not be optimal for stability.
-
Contamination: The solution may be contaminated with metal ions or other impurities.
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure the solution is stored in a properly functioning refrigerator (2-8 °C).
-
Measure and Adjust pH: Check the pH of the solution. If necessary, adjust to a more acidic pH using a compatible acid.
-
Use High-Purity Reagents and Solvents: Prepare PPA solutions using high-purity water (e.g., deionized or distilled) and reagents to minimize metal ion contamination.
-
Incorporate a Stabilizer: If not already present, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a phosphate-based stabilizer like pyrophosphoric acid.
Issue 2: Gas evolution and pressure buildup in the storage container.
Possible Causes:
-
Decomposition of this compound: The primary cause is the decomposition of PPA and the subsequent breakdown of the resulting hydrogen peroxide into oxygen and water.
-
High Temperature: Elevated temperatures will accelerate this decomposition and gas formation.
Troubleshooting Steps:
-
Immediate and Careful Venting: Carefully vent the container in a well-ventilated fume hood to release the pressure. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Lower the Storage Temperature: Move the container to a colder storage location, such as a refrigerator, to slow down the rate of decomposition.
-
Check for Contamination: Evaluate the possibility of contamination that might be catalyzing the decomposition.
-
Use a Vented Cap (with caution): For long-term storage of solutions known to evolve gas, a vented cap can be used. However, this may not be suitable for all solvents or storage conditions due to the risk of evaporation and contamination.
Data Presentation
Table 1: Decomposition of this compound in Aqueous Solution
| Temperature (°C) | Half-life |
| 35 | ~31 hours |
| 61 | ~2.5 hours |
Data sourced from Wikipedia.[1]
Table 2: Decomposition of this compound in Acetonitrile
| Temperature (°C) | Storage Duration | Active Oxygen Loss |
| 5 | 26 days | 30% |
Data sourced from Wikipedia.[1]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
This protocol describes a general method for preparing a solution of this compound with enhanced stability.
Materials:
-
Phosphorus pentoxide (P₄O₁₀)
-
Concentrated hydrogen peroxide (30-50%)
-
High-purity water (deionized or distilled)
-
Stabilizer (e.g., pyrophosphoric acid or a chelating agent like EDTA)
-
Ice bath
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Cooling: Place the reaction vessel in an ice bath and allow it to cool.
-
Dispersion: Add a pre-weighed amount of phosphorus pentoxide to the cooled reaction vessel.
-
Slow Addition: While vigorously stirring, slowly add the concentrated hydrogen peroxide to the phosphorus pentoxide. The reaction is highly exothermic, so the addition must be slow to maintain a low temperature.
-
Dissolution: Continue stirring until all the phosphorus pentoxide has dissolved.
-
Dilution: Slowly add cold, high-purity water to achieve the desired final concentration of this compound.
-
Stabilization: Add the stabilizer at the desired concentration (e.g., typically in the range of 100-500 ppm for chelating agents). Stir until fully dissolved.
-
Storage: Transfer the stabilized solution to a clean, amber glass bottle and store it in a refrigerator at 2-8 °C.
Note: The exact ratios of reactants will depend on the desired concentration of the final solution. It is crucial to consult relevant literature for specific molar ratios.
Visualizations
Caption: Decomposition pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for loss of oxidizing power.
References
dealing with the viscosity of peroxyphosphoric acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxyphosphoric acid (PPA). The content focuses on addressing the challenges posed by the high viscosity of PPA in chemical reactions.
Troubleshooting Guide
High viscosity of this compound can lead to several experimental challenges, including poor mixing, localized overheating, and inaccurate dosing. This guide provides solutions to common problems encountered during reactions involving PPA.
| Problem | Potential Cause | Recommended Solution |
| Poor or incomplete mixing of reactants | High viscosity of PPA prevents efficient diffusion and dispersion of reagents. | - Elevate Reaction Temperature: Gently heating the reaction mixture can significantly reduce the viscosity of PPA. Monitor the temperature carefully to avoid decomposition of reactants or products. - Use a Co-solvent: Introduce a compatible, inert solvent to dilute the PPA and reduce the overall viscosity of the reaction medium. Acetonitrile is a commonly used solvent for PPA synthesis and reactions.[1] - Mechanical Stirring: Employ a robust overhead mechanical stirrer instead of a magnetic stir bar to ensure thorough mixing of the viscous solution. |
| Localized overheating or "hot spots" | Inefficient heat dissipation due to poor mixing of the viscous reaction mass. | - Controlled Reagent Addition: Add reagents dropwise or via a syringe pump to manage the reaction exotherm.[2] - External Cooling: Use an ice bath or a cooling mantle to maintain a consistent and controlled reaction temperature. - Dilution: As mentioned above, using a co-solvent will not only reduce viscosity but also help in dissipating heat more effectively. |
| Inaccurate dosing or transfer of PPA | The thick, syrupy nature of PPA makes it difficult to measure and transfer precise amounts. | - Heating: Gently warm the PPA before measurement and transfer to make it more fluid. - Positive Displacement Pipettes: Use positive displacement pipettes for accurate measurement of viscous liquids. - Syringe Transfer: For smaller quantities, a wide-bore syringe can be used. It may be necessary to cut the tip of a plastic syringe to create a wider opening. |
| Slow or stalled reaction | High viscosity can hinder molecular mobility, leading to a decrease in the reaction rate.[3] | - Increase Temperature: Higher temperatures increase kinetic energy and can overcome the limitations imposed by high viscosity. - Increase Stirring Speed: Vigorous mechanical stirring can improve the mass transfer of reactants. - Consider a Homogeneous Catalyst: If applicable, a soluble catalyst may be more effective than a heterogeneous one in a viscous medium. |
| Difficulty in product work-up and isolation | The viscous nature of the reaction mixture can complicate extraction and purification steps. | - Dilution: At the end of the reaction, dilute the mixture with a suitable solvent to reduce its viscosity before proceeding with the work-up. - Quenching on Ice: Carefully and slowly pour the reaction mixture onto crushed ice to both quench the reaction and dilute the PPA. This should be done with caution due to the exothermic nature of acid dilution. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so viscous?
A1: this compound (H₃PO₅) is an inorganic peroxy acid. Its high viscosity is attributed to extensive intermolecular hydrogen bonding, similar to its parent compound, phosphoric acid.[1]
Q2: How can I safely handle and store viscous this compound?
A2: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6] Store in a cool, dry place away from incompatible materials. Due to its corrosive nature, store in appropriate containers, and it is advisable to use secondary containment.[7]
Q3: Is it possible to prepare this compound in a less viscous form?
A3: Yes, this compound can be prepared in a solution of an inert solvent like acetonitrile. This in-situ generation can make it easier to handle and use directly in subsequent reactions, mitigating the problems associated with its high viscosity.[1]
Q4: How does viscosity affect the kinetics of my reaction?
A4: High viscosity can decrease the rate of reaction by limiting the diffusion of reactants, effectively lowering the frequency of molecular collisions.[3] This can lead to longer reaction times or incomplete conversion. It is crucial to ensure efficient mixing to minimize these effects.
Q5: What are the best methods for adding viscous PPA to a reaction mixture?
A5: For controlled addition, a syringe pump with a wide-bore needle is a precise method.[2] An addition funnel can also be used, potentially with gentle heating of the funnel to facilitate flow. For small-scale reactions, manual dropwise addition via a syringe is also an option.
Quantitative Data: Viscosity of Phosphoric Acid
While specific data for this compound is scarce, the viscosity of concentrated phosphoric acid solutions provides a useful reference. The following table summarizes the kinematic viscosity of phosphoric acid at various concentrations and temperatures. As a derivative, this compound is expected to exhibit similar or even higher viscosity due to its molecular structure.
| Concentration (wt%) | Temperature (°C) | Kinematic Viscosity (cSt) |
| 85 | 25 | ~30 |
| 85 | 50 | ~10 |
| 85 | 75 | ~5 |
| 100 | 25 | >1000 |
| 100 | 50 | ~200 |
| 100 | 100 | ~30 |
Data extrapolated from graphical representations in cited literature. The viscosity of this compound is expected to be in a similar range or higher.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using Viscous this compound
This protocol outlines a general approach for conducting a reaction where this compound is a viscous reagent.
-
Preparation of this compound: If not commercially available, synthesize this compound. A common method involves the reaction of phosphorus pentoxide with concentrated hydrogen peroxide in an inert solvent like acetonitrile to obtain a less viscous solution.[1]
-
Reaction Setup:
-
Set up the reaction in a round-bottom flask equipped with a powerful overhead mechanical stirrer, a condenser, a temperature probe, and an addition funnel or syringe pump inlet.
-
Charge the flask with the substrate and any solvent.
-
-
Reagent Addition:
-
If using neat, viscous PPA, gently warm it to a manageable viscosity before transferring it to the addition funnel or a syringe.
-
Add the this compound to the reaction mixture dropwise or at a controlled rate using a syringe pump.
-
Maintain vigorous stirring throughout the addition to ensure proper mixing.
-
-
Temperature Control:
-
Monitor the internal reaction temperature closely.
-
Use a water or ice bath to control any exotherm. If the reaction requires heating, use a thermostatically controlled heating mantle.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using appropriate analytical techniques such as TLC, GC, or NMR spectroscopy.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the viscous mixture onto a stirred slurry of ice and a reducing agent (e.g., sodium sulfite solution) to neutralize any unreacted peroxide.
-
Dilute the mixture with water or an appropriate organic solvent to facilitate extraction.
-
Proceed with standard extraction and purification procedures.
-
Visualizations
Caption: Workflow for reactions with viscous this compound.
Caption: Decision tree for troubleshooting viscosity issues.
References
scale-up considerations for peroxyphosphoric acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of peroxyphosphoric acid (PPA), with a focus on scale-up considerations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist you in your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up the process.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or inadequate mixing of reactants. 2. Decomposition of product: Excessive temperature, prolonged reaction time, or presence of contaminants can lead to the degradation of the this compound.[1] 3. Suboptimal stoichiometry: Incorrect molar ratio of phosphorus pentoxide (P₂O₅) to hydrogen peroxide (H₂O₂). | 1. Optimize reaction time and mixing: Ensure vigorous stirring and allow the reaction to proceed for a sufficient duration. Monitor reaction progress using analytical techniques. 2. Strict temperature control: Maintain the recommended low temperature throughout the synthesis. Use an efficient cooling system, especially during the addition of reactants. 3. Verify stoichiometry: Carefully calculate and measure the molar ratios of your starting materials. |
| Poor Purity of Final Product | 1. Presence of unreacted starting materials: Incomplete conversion of P₂O₅ or H₂O₂. 2. Formation of byproducts: Side reactions can lead to the formation of phosphoric acid or other phosphate species.[1] 3. Contamination: Introduction of impurities from glassware, solvents, or starting materials. | 1. Ensure complete reaction: See "Low Yield" solutions. Consider adding the limiting reagent in portions to drive the reaction to completion. 2. Control reaction conditions: Adhere strictly to the recommended temperature and addition rates to minimize side reactions. 3. Use high-purity reagents and clean equipment: Utilize high-grade solvents and starting materials. Thoroughly clean and dry all glassware and reaction vessels. |
| Exothermic Reaction is Difficult to Control (Thermal Runaway Risk) | 1. Rapid addition of reactants: Adding H₂O₂ to P₂O₅ too quickly can lead to a rapid and uncontrollable increase in temperature.[1] 2. Inadequate cooling: The cooling system may not be sufficient to dissipate the heat generated by the reaction, especially at a larger scale. 3. Insufficient solvent volume: A lower volume of solvent provides less of a heat sink to absorb the energy released. | 1. Slow, controlled addition: Add the hydrogen peroxide solution dropwise or via a syringe pump to the P₂O₅ suspension. 2. Use an efficient cooling bath: Employ a reliable cooling system such as an ice-salt bath or a cryostat to maintain the desired temperature. 3. Ensure adequate solvent: Use a sufficient volume of an appropriate inert solvent to help moderate the reaction temperature. |
| Inconsistent Results Between Batches | 1. Variability in starting material quality: Differences in the purity or concentration of P₂O₅ or H₂O₂. 2. Inconsistent reaction conditions: Fluctuations in temperature, stirring speed, or addition rate. 3. Atmospheric moisture: P₂O₅ is highly hygroscopic and can react with moisture from the air. | 1. Characterize starting materials: Assay the concentration of the H₂O₂ solution before use and ensure the P₂O₅ is of high purity and handled under anhydrous conditions. 2. Standardize procedures: Maintain consistent and well-documented reaction parameters for every batch. 3. Work under an inert atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound in a Biphasic System
This method is designed to moderate the highly exothermic reaction between phosphorus pentoxide and hydrogen peroxide, making it safer and more controllable.
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (70 wt%)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Ice-salt bath
-
Reaction vessel with a stirrer and a dropping funnel
Procedure:
-
Set up the reaction vessel in the ice-salt bath to maintain a low temperature (e.g., 2°C).
-
Suspend phosphorus pentoxide (P₂O₅) in carbon tetrachloride (CCl₄) in the reaction vessel with vigorous stirring.
-
Slowly add concentrated hydrogen peroxide (H₂O₂) dropwise to the suspension over a period of 120-180 minutes. Careful control of the addition rate is critical to manage the reaction temperature.
-
Continue to stir the mixture vigorously at the low temperature for the duration of the addition.
-
After the addition is complete, allow the reaction to proceed for an additional period as determined by reaction monitoring.
-
The resulting this compound will be in the aqueous phase.
Analytical Procedures
Titration for Quantification of this compound:
A common method to determine the concentration of peroxy species is through iodometric titration.
-
Accurately weigh a sample of the this compound solution.
-
Add the sample to an excess of an acidified potassium iodide (KI) solution. The this compound will oxidize the iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.
-
The concentration of this compound can be calculated based on the stoichiometry of the reaction.
HPLC for Purity and Impurity Profiling:
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify this compound from phosphoric acid and other potential impurities.
-
Column: A suitable reversed-phase column (e.g., C18) or a mixed-mode column can be used.
-
Mobile Phase: An aqueous mobile phase with a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is typically employed.
-
Detection: UV detection can be used, or for higher sensitivity and specificity, mass spectrometry (MS) or evaporative light scattering detection (ELSD) can be coupled with the HPLC.
Scale-Up Considerations and Safety
Scaling up the synthesis of this compound requires careful consideration of the reaction's exothermic nature and the stability of the product.
| Consideration | Key Points |
| Heat Management | The reaction is highly exothermic. A robust cooling system is essential to prevent thermal runaway. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. A pilot plant should have a well-designed cooling jacket and potentially internal cooling coils. |
| Mixing | Efficient mixing is crucial to ensure homogenous temperature distribution and reactant contact. The type of agitator and its speed should be carefully selected to handle the slurry of P₂O₅ in the solvent. |
| Material of Construction | The reactor and associated equipment should be made of materials resistant to corrosion by strong acids and oxidizing agents. Glass-lined steel or certain stainless steel alloys are often suitable. |
| Process Safety | A Hazard and Operability (HAZOP) study is strongly recommended before scaling up. This systematic review helps to identify potential hazards and operational problems. Key deviations to consider include "more/less" flow, "more/less" temperature, and "no" mixing. |
| Handling of Raw Materials | Phosphorus pentoxide (P₂O₅): Highly corrosive and hygroscopic. Must be handled in a dry environment with appropriate personal protective equipment (PPE), including respiratory protection. Concentrated Hydrogen Peroxide (H₂O₂): A strong oxidizer. Avoid contact with organic materials and metals that can catalyze its decomposition. Store in a cool, well-ventilated area in a vented container. |
| Product Stability | This compound is thermally sensitive and can decompose over time, especially at elevated temperatures.[1] It should be stored at low temperatures and used relatively quickly after synthesis. |
Visualizations
Caption: General Workflow for this compound Synthesis
Caption: Troubleshooting Logic for Low Yield
References
Technical Support Center: Baeyer-Villiger Oxidations with Peroxyphosphoric Acid (PPA)
Welcome to the technical support center for troubleshooting Baeyer-Villiger oxidations using peroxyphosphoric acid (PPA). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, along with detailed experimental protocols and data to guide your reaction optimization.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields in Baeyer-Villiger oxidations when using PPA.
Question: My Baeyer-Villiger oxidation with PPA is giving a low yield or not proceeding to completion. What are the potential causes?
Answer: Low yields in PPA-mediated Baeyer-Villiger oxidations can stem from several factors, primarily related to the reagent quality, reaction conditions, and the nature of your substrate. Here’s a breakdown of common causes and how to address them:
-
Poor Quality or Decomposed PPA: this compound is known to be unstable and can hydrolyze to phosphoric acid and hydrogen peroxide, especially in the presence of moisture and at elevated temperatures.
-
Troubleshooting:
-
Prepare PPA fresh before each use.
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Store the prepared PPA solution at low temperatures (0-5 °C) and use it promptly.
-
-
-
Sub-optimal Reaction Temperature: The rate of the Baeyer-Villiger oxidation is temperature-dependent. However, higher temperatures can also accelerate the decomposition of PPA and may lead to side reactions or product degradation.
-
Troubleshooting:
-
Start with a low temperature (e.g., 0 °C) and gradually warm the reaction to room temperature.
-
Monitor the reaction progress by TLC or GC/MS to find the optimal temperature for your specific substrate.
-
For sluggish reactions, a moderate increase in temperature (e.g., to 40-50 °C) might be necessary, but this should be done cautiously while monitoring for byproduct formation.
-
-
-
Incorrect Stoichiometry: An insufficient amount of PPA will result in incomplete conversion of the starting material. Conversely, a large excess may not significantly improve the yield and can complicate the workup.
-
Troubleshooting:
-
Typically, 1.1 to 1.5 equivalents of PPA are used. If you are experiencing low conversion, consider increasing the equivalents of PPA incrementally.
-
-
-
Inappropriate Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the PPA.
-
Troubleshooting:
-
PPA is often prepared and used in solvents like acetonitrile or dioxane. Ensure your substrate is soluble in the chosen solvent.
-
Avoid solvents that can react with PPA or promote its decomposition.
-
-
-
Substrate Reactivity: The electronic and steric properties of the ketone substrate play a crucial role. Electron-rich ketones and those with substituents that have a high migratory aptitude will react more readily.
-
Troubleshooting:
-
For electron-deficient ketones, longer reaction times or higher temperatures may be required.
-
Sterically hindered ketones may require more forcing conditions.
-
-
Question: How can I tell if my PPA has decomposed?
Answer: While direct analysis of PPA can be challenging without specialized equipment, you can infer its quality by observing the reaction progress. If you see little to no conversion of your starting material even under appropriate conditions, PPA decomposition is a likely cause. You can also perform a test reaction with a known, reactive ketone to check the activity of your PPA solution.
Question: What are common side reactions in Baeyer-Villiger oxidations with PPA?
Answer: Besides the desired oxidation, potential side reactions include:
-
Hydrolysis of the product: The presence of phosphoric acid, a byproduct of PPA decomposition, can catalyze the hydrolysis of the ester or lactone product, especially if water is present in the reaction mixture or during workup.
-
Oxidation of other functional groups: While the Baeyer-Villiger oxidation is generally chemoselective, other sensitive functional groups in your molecule could potentially be oxidized.[1]
-
Phosphorylation of the substrate or product: Although less common, there is a possibility of side reactions involving the phosphoric acid byproduct.
Question: What is the recommended workup procedure for a Baeyer-Villiger oxidation with PPA?
Answer: A typical workup involves quenching the excess oxidant and removing the phosphoric acid byproduct.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the excess peroxide is destroyed (test with peroxide test strips).
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base to neutralize the acidic components, primarily phosphoric acid. Be cautious as this can cause gas evolution (CO₂).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Data Presentation
Table 1: Illustrative Data for the Baeyer-Villiger Oxidation of Cyclohexanone
| Entry | Oxidant System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for ε-Caprolactone (%) |
| 1 | H₂O₂ / m-ZrP | 40 | 6 | 72 | ~50 |
| 2 | H₂O₂ / m-ZrP | 120 | 4 | 91 | Lowered due to hydrolysis |
| 3 | H₂O₂ / m-ZrP | 120 | 6 | >91 | 21 (79% 6-hydroxyhexanoic acid) |
Data adapted from a study on mesoporous zirconium phosphate (m-ZrP) catalyzed oxidation of cyclohexanone with H₂O₂.
This table demonstrates that while higher temperatures can increase the reaction rate and conversion, they can also lead to undesired side reactions like the hydrolysis of the lactone product. A similar optimization of temperature and reaction time is crucial when using PPA to maximize the yield of the desired product.
Experimental Protocols
Protocol 1: Preparation of this compound (PPA)
This protocol describes the preparation of PPA in a biphasic system to moderate the reaction.
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Concentrated hydrogen peroxide (30-50%)
-
Anhydrous acetonitrile or dioxane
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer in an ice bath.
-
To the flask, add phosphorus pentoxide (1.0 equivalent).
-
Add anhydrous acetonitrile or dioxane to the flask to create a slurry.
-
Slowly add concentrated hydrogen peroxide (2.0-2.5 equivalents) dropwise from a dropping funnel to the stirred slurry. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours.
-
The resulting solution of this compound is used directly in the next step. It is recommended to prepare PPA fresh and use it immediately due to its limited stability.
Protocol 2: General Procedure for Baeyer-Villiger Oxidation using PPA
This is a general protocol that should be optimized for each specific substrate.
Materials:
-
Ketone substrate
-
Freshly prepared solution of this compound (PPA)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
TLC plates or GC/MS for reaction monitoring
-
Standard workup reagents (see troubleshooting guide)
Procedure:
-
Dissolve the ketone substrate (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the freshly prepared PPA solution (1.1-1.5 equivalents) to the stirred solution of the ketone.
-
Monitor the reaction progress by TLC or GC/MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete (or no further conversion is observed), proceed with the workup as described in the troubleshooting guide (quenching, neutralization, extraction, and purification).
Mandatory Visualization
Below are diagrams illustrating the key processes and logical relationships in troubleshooting and performing Baeyer-Villiger oxidations with PPA.
Caption: Experimental workflow for the Baeyer-Villiger oxidation using freshly prepared PPA.
Caption: Troubleshooting flowchart for low yields in PPA-mediated Baeyer-Villiger oxidations.
References
Technical Support Center: Analytical Methods for Peroxyphosphoric Acid (PPA)
Welcome to the technical support center for the analysis of peroxyphosphoric acid (H₃PO₅). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate monitoring of PPA concentrations during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPA) and why is its concentration monitoring crucial?
A1: this compound (PPA), also known as peroxymonophosphoric acid, is an oxyacid of phosphorus with the formula H₃PO₅.[1] It is a powerful oxidizing agent used in various chemical syntheses, including the hydroxylation of aromatic rings and Baeyer-Villiger oxidations.[1] Monitoring its concentration is critical because PPA is inherently unstable in aqueous solutions, where it hydrolyzes to phosphoric acid and hydrogen peroxide.[1][2] Accurate concentration measurement ensures reaction efficiency, reproducibility, and safety.
Q2: What are the primary analytical methods for determining PPA concentration?
A2: The concentration of PPA can be determined using several analytical techniques, primarily adapted from methods used for other peroxy acids. The most common methods include:
-
Redox Titration: Iodometric titration is a widely used method where PPA oxidizes iodide to iodine, which is then titrated with a standard thiosulfate solution.[3][4]
-
Spectrophotometry: These methods often involve reacting PPA or its hydrolysis products with a chromogenic agent to form a colored complex that can be quantified by measuring its absorbance.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate PPA from its precursors (phosphoric acid, hydrogen peroxide) and degradation products, allowing for direct quantification.[3][8][9]
Q3: How stable is PPA, and what factors influence its degradation?
A3: this compound is relatively unstable, especially in aqueous solutions. Its stability is highly dependent on pH, temperature, and the solvent used.
-
Hydrolysis: In water, PPA undergoes hydrolysis to hydrogen peroxide and phosphoric acid. The half-life of this decomposition is about 31 hours at 35°C but shortens to just 2.5 hours at 61°C.[1][2]
-
Solvent Effects: A solution of PPA in an inert solvent like acetonitrile is more stable but still shows degradation over time, losing approximately 30% of its active oxygen content after 26 days at 5°C.[1]
-
pH: The rate of hydrolysis is influenced by the pH of the solution.[1]
Method Selection and Data Overview
Choosing the right analytical method depends on factors like required specificity, sample matrix complexity, available equipment, and the presence of interfering substances like hydrogen peroxide.
Table 1: Comparison of Analytical Methods for PPA Monitoring
| Method | Principle | Advantages | Disadvantages | Common Interferences |
| Iodometric Titration | PPA oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with sodium thiosulfate. | Simple, cost-effective, requires basic laboratory equipment. | Non-selective; hydrogen peroxide (a common impurity and degradation product) also reacts.[3] Requires procedural modifications to differentiate. | Hydrogen peroxide, other oxidizing agents.[3] |
| Spectrophotometry | Formation of a colored complex (e.g., molybdenum blue from the phosphate product) that absorbs light at a specific wavelength.[5][10] | High sensitivity, suitable for low concentrations. | Can be an indirect measurement (detecting degradation product). Requires careful control of reaction conditions. | Silicates, arsenates, and other ions that can form similar colored complexes.[7] |
| HPLC | Chromatographic separation of PPA from other components in the sample, followed by detection (e.g., UV).[8][9] | High specificity and selectivity; can simultaneously quantify PPA, H₂O₂, and H₃PO₄. | Requires more advanced equipment and method development.[3] Lack of certified PPA standards for calibration.[3] | Co-eluting matrix components. |
Table 2: Physicochemical Data for this compound
| Parameter | Value | Source |
| Molar Mass | 114.00 g/mol | [1] |
| pKa Values | pKa₁ = 1.1, pKa₂ = 5.5, pKa₃ = 12.8 | [1] |
| Half-life (in water) | ~31 hours at 35°C | [1][2] |
| Half-life (in water) | ~2.5 hours at 61°C | [1][2] |
Troubleshooting Guides
This section addresses specific issues you may encounter during PPA analysis, organized by method.
Diagram: General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting analytical issues.
Redox Titration
Q: My PPA concentration values are unexpectedly high and inconsistent. What is the likely cause?
A: This is a classic issue caused by interference from hydrogen peroxide (H₂O₂), which is often present as a starting material or as a degradation product of PPA.[1][3] Standard iodometric titration quantifies both PPA and H₂O₂, leading to an overestimation of the PPA concentration.
Solution:
-
Two-Step Titration: A common approach is to perform a two-step titration. First, titrate the H₂O₂ with a selective oxidant like cerium(IV) sulfate or potassium permanganate, which reacts much faster with H₂O₂ than with peroxy acids.[3][11] After the H₂O₂ is consumed, add potassium iodide to the solution and then titrate the liberated iodine with sodium thiosulfate to determine the PPA concentration.[11]
-
Control Reaction Time: Another method takes advantage of the different reaction kinetics. The oxidation of iodide by PAA (and likely PPA) is much faster than by H₂O₂. Performing a rapid titration immediately after adding iodide can help minimize the contribution from H₂O₂.[3]
Q: I am having trouble visually determining the titration endpoint. The color change is not sharp.
A: A sluggish or indistinct endpoint can be caused by several factors, including indicator choice, sample degradation during titration, or low analyte concentration.
Solution:
-
Use a Potentiometric Titrator: For a more precise and objective endpoint determination, use an electronic titrator with a suitable electrode. This method detects the endpoint based on the change in potential and is not subject to human error in color perception.[11]
-
Keep the Sample Cold: PPA degradation is temperature-dependent.[1][2] Perform the titration in an ice bath to slow down the hydrolysis of PPA to H₂O₂ and phosphoric acid during the analysis, which can otherwise cause a drifting endpoint.[11]
-
Indicator Choice: Ensure you are using a fresh starch indicator for iodometric titrations. The characteristic deep blue-black color should disappear sharply at the endpoint.
Spectrophotometry
Q: When using the molybdenum blue method to measure PPA degradation, my absorbance readings are inconsistent.
A: The molybdenum blue method, which measures orthophosphate, is sensitive to several experimental variables.[5][10] Inconsistency can arise from issues with reagent stability, pH control, or reaction time.
Solution:
-
Reagent Stability: The combined ascorbic acid/molybdate reagent is often unstable and should be prepared fresh daily.[5] Using a degraded reagent will result in incomplete color development and low absorbance readings.
-
Strict pH Control: The formation of the phosphomolybdic acid complex is highly pH-dependent. Ensure the pH of the reaction mixture is correctly adjusted and maintained within the optimal range specified by the protocol.[5]
-
Consistent Timing: The reduction of the complex to molybdenum blue takes time. Allow the color to develop for the precise duration specified in the protocol before measuring the absorbance. The color is typically stable for a limited period (e.g., 1-2 hours).[5]
Q: My blank samples show a high background absorbance. What could be the cause?
A: High background can be due to contamination from glassware or interference from other substances in the sample matrix.
Solution:
-
Use Acid-Washed Glassware: Phosphate can adsorb onto glass surfaces. All glassware should be thoroughly washed with an acid solution (e.g., 1:1 HCl) and rinsed with deionized water to remove any residual phosphorus compounds.[12]
-
Check for Interferences: Silicates and arsenates can interfere with the molybdenum blue method by forming similar heteropoly acids. If your sample matrix contains these ions, a modification of the method or a different analytical technique (like HPLC) may be necessary.[7]
High-Performance Liquid Chromatography (HPLC)
Q: I am observing poor peak shape (tailing or fronting) for my PPA peak. How can I improve it?
A: Poor peak shape in HPLC is a common problem that can result from column issues, improper mobile phase composition, or sample solvent effects.
Solution:
-
Check for Column Contamination or Voids: Contaminants accumulating at the head of the column can distort peak shape. Try flushing the column with a strong solvent or reversing it and flushing to clean the inlet frit.[13][14] If a void has formed, the column may need to be replaced.
-
Adjust Mobile Phase pH: For an acidic compound like PPA (pKa₁ = 1.1), the mobile phase pH should be controlled to ensure it is in a single ionic form.[1] Using a buffer with a pKa close to the desired pH can improve peak symmetry.[14]
-
Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.
Q: The retention time for my PPA peak is drifting between injections. What should I investigate?
A: Retention time drift is often caused by a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[15]
Solution:
-
Ensure Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This can take a significant amount of time, especially with buffered mobile phases.
-
Degas the Mobile Phase: Dissolved gases coming out of the solution in the pump or mixer can alter the mobile phase composition and cause pressure fluctuations, leading to drifting retention times. Ensure your mobile phase is properly degassed.[16]
-
Use a Column Oven: The retention of compounds can be sensitive to temperature. Using a column oven provides a stable thermal environment, minimizing drift caused by fluctuations in ambient laboratory temperature.[15]
Diagram: PPA Degradation and Analytical Targets
Caption: PPA degradation pathway and corresponding analytical targets.
Experimental Protocols
Protocol 1: Two-Step Titration for PPA in the Presence of H₂O₂
(Adapted from principles for peracetic acid analysis[3][11])
Objective: To selectively quantify PPA and H₂O₂ in an aqueous sample.
Reagents:
-
0.1 N Cerium(IV) sulfate solution
-
0.1 N Sodium thiosulfate solution
-
10% (w/v) Potassium iodide (KI) solution
-
1 M Sulfuric acid (H₂SO₄)
-
Ferroin indicator
-
Starch indicator solution
-
Crushed ice
Procedure:
-
Sample Preparation: Place approximately 25 g of crushed ice and 5 mL of 1 M H₂SO₄ into a 250 mL Erlenmeyer flask. Accurately weigh and add a known amount of the PPA sample to the flask.
-
H₂O₂ Titration: Add 2-3 drops of ferroin indicator. Titrate the solution with 0.1 N cerium(IV) sulfate until the color changes from pink to a pale blue. Record the volume of cerium(IV) sulfate used (V₁). This volume corresponds to the H₂O₂ content.
-
PPA Titration: To the same flask, immediately add 10 mL of 10% KI solution. The solution will turn dark brown due to the formation of iodine.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate. As the endpoint approaches (solution turns pale yellow), add 1 mL of starch indicator. The solution will turn a deep blue-black.
-
Continue titrating dropwise with sodium thiosulfate until the blue color disappears completely. Record the volume of sodium thiosulfate used (V₂). This volume corresponds to the PPA content.
Calculations:
-
% H₂O₂ = (V₁ × N_Ce(IV) × Eq. Wt. H₂O₂) / (Sample Wt.) × 100
-
% PPA = (V₂ × N_Na₂S₂O₃ × Eq. Wt. PPA) / (Sample Wt.) × 100
-
(Where N is normality and Eq. Wt. is the equivalent weight)
-
Protocol 2: Spectrophotometric Determination of PPA Degradation (as Orthophosphate)
(Based on the Molybdenum Blue method[5][12])
Objective: To monitor the degradation of PPA by quantifying the formation of its hydrolysis product, orthophosphate.
Reagents:
-
Reagent A (Molybdate-Antimony): Dissolve 1.3 g of ammonium molybdate and 0.035 g of potassium antimony tartrate in 70 mL of deionized water. Slowly add 20 mL of concentrated sulfuric acid. Cool and dilute to 100 mL. Store in a dark bottle.
-
Reagent B (Ascorbic Acid): Dissolve 2.6 g of ascorbic acid in 50 mL of deionized water. This solution is not stable and must be prepared fresh on the day of use.
-
Combined Reagent: Mix 50 mL of Reagent A with 20 mL of Reagent B. Prepare this fresh before each batch of analyses.
-
Standard Phosphate Solution: Prepare a stock solution from dry KH₂PO₄ and create a series of working standards (e.g., 0.1 to 1.0 mg P/L).
Procedure:
-
Sample Preparation: Take an aliquot of the PPA solution at a specific time point. If the solution is concentrated, dilute it accurately with deionized water to bring the expected phosphate concentration into the range of the calibration curve.
-
Color Development: To a 25 mL volumetric flask, add 20 mL of the diluted sample (or standard). Add 2.5 mL of the combined reagent and dilute to the mark with deionized water.
-
Incubation: Mix well and allow the solution to stand for 15 minutes at room temperature for the blue color to develop fully.
-
Measurement: Measure the absorbance of the standards and samples at 880 nm using a spectrophotometer. Use a reagent blank (deionized water + reagent) to zero the instrument.
-
Analysis: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Use the equation of the line to determine the phosphate concentration in your samples, which corresponds to the amount of PPA that has degraded.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 13598-52-2 | Benchchem [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. sydney.edu.au [sydney.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. wrc.org.za [wrc.org.za]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Phosphoric Acid | SIELC Technologies [sielc.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 12. epa.gov [epa.gov]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Handling and Disposal of Peroxyphosphoric Acid Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of peroxyphosphoric acid (H₃PO₅) waste.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (PPA), also known as peroxymonophosphoric acid, is a strong oxidizing agent and a corrosive phosphorus oxyacid with the chemical formula H₃PO₅.[1] Its primary hazards stem from its high reactivity, corrosivity, and potential to form explosive peroxides, especially in concentrated forms or upon reaction with incompatible materials. It can cause severe skin burns and eye damage.
Q2: How does this compound decompose?
A2: this compound decomposes in aqueous solutions via hydrolysis to form phosphoric acid and hydrogen peroxide.[1][2] This decomposition is accelerated by heat and is dependent on the pH of the solution.[2] For example, the half-life at 35°C is approximately 31 hours, which decreases to 2.5 hours at 61°C.[2]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong bases, metals, alcohols, amines, and other organic materials.[3][4] Reactions with these substances can be violent, generate significant heat, or produce flammable gases.[5][6] It is crucial to avoid mixing PPA waste with other chemical waste streams.[7]
Q4: Can I dispose of this compound waste down the drain?
A4: No, untreated this compound waste should never be disposed of down the drain. Due to its corrosive nature and reactivity, it is considered hazardous waste. It must be neutralized and disposed of in accordance with local, state, and federal regulations.[8][9]
Q5: How should I store this compound waste before disposal?
A5: Store this compound waste in a designated, compatible, and clearly labeled container.[7] The container should be made of a material that will not react with the acid, such as certain plastics.[7] Keep the container tightly sealed and store it in a cool, dry, well-ventilated area away from incompatible materials.[7][9]
Troubleshooting Guides
Problem 1: The this compound solution is showing signs of instability (e.g., gas evolution, temperature increase) during an experiment.
-
Q: What should I do if my PPA solution becomes unstable?
-
A: Immediately ensure the reaction is being conducted in a chemical fume hood with the sash lowered.[10] Cool the reaction vessel using an ice bath to slow down the decomposition.[10] Do not seal the container, as pressure buildup can occur. If the situation is uncontrollable, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Problem 2: I accidentally spilled a small amount of this compound in the fume hood.
-
Q: How do I safely clean up a small spill of PPA?
-
A: Ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Contain the spill using an inert absorbent material like sand or vermiculite.[7] Do not use combustible materials like paper towels directly on the spill. Neutralize the contained spill cautiously with a weak base, such as sodium bicarbonate, before collecting the material in a designated hazardous waste container.[5]
-
Problem 3: The pH of the neutralized this compound waste is not stable.
-
Q: Why is the pH of my neutralized PPA waste fluctuating?
-
A: This may be due to incomplete neutralization or the ongoing slow decomposition of any remaining this compound into phosphoric acid and hydrogen peroxide, which can re-acidify the solution. Ensure thorough mixing during neutralization and monitor the pH over a period of time before final disposal to ensure it remains within the acceptable range (typically 6-10).[10]
-
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | H₃PO₅ |
| Molar Mass | 114.00 g/mol |
| Appearance | Colorless, viscous liquid |
| CAS Number | 13598-52-2 |
| pKa Values | pKa₁ = 1.1, pKa₂ = 5.5, pKa₃ = 12.8 |
Source:[2]
Table 2: Stability of this compound in Aqueous Solution
| Temperature | Half-life for Decomposition |
| 35 °C | ~31 hours |
| 61 °C | ~2.5 hours |
Source:[2]
Experimental Protocols
Protocol 1: Neutralization of this compound Waste
Objective: To safely neutralize this compound waste before disposal.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (1 M)
-
Large borosilicate glass or polyethylene container
-
Stir bar and stir plate
-
pH meter or pH paper
-
Ice bath
-
Personal Protective Equipment (PPE): chemical splash goggles, face shield, lab coat, chemical-resistant gloves.
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood.[10] Ensure an eyewash station and safety shower are accessible.[3]
-
Dilution: Place the waste container in an ice bath to control the temperature. Slowly dilute the this compound waste by adding it to a large volume of cold water (at least a 1:10 ratio of acid to water). Always add acid to water, never the other way around.[10]
-
Neutralization: While continuously stirring the diluted solution, slowly add the 1 M NaOH or KOH solution dropwise.[10] The reaction is exothermic, so maintain a cool temperature with the ice bath.
-
pH Monitoring: Regularly monitor the pH of the solution using a pH meter or pH paper.[10]
-
Endpoint: Continue adding the base until the pH of the solution is stable between 6.0 and 9.0.[12]
-
Final Steps: Once neutralized, the solution can be transferred to a properly labeled hazardous waste container for disposal through your institution's EHS program.
Visualizations
Caption: Decision tree for handling this compound waste.
Caption: Chemical pathway for the neutralization of this compound.
References
- 1. Buy this compound | 13598-52-2 [smolecule.com]
- 2. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. SOP - Phosphoric Acid [isolab.ess.washington.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
compatibility of peroxyphosphoric acid with different functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxyphosphoric acid (PMPA).
FAQs: General Handling and Stability
Q1: What is this compound (PMPA) and what are its primary applications in organic synthesis?
This compound (H₃PO₅) is a phosphorus-based oxyacid and a strong oxidizing agent.[1] In organic synthesis, it serves as an electrophilic reagent for a variety of transformations, including the oxidation of alkenes, alkynes, aromatic compounds, and amines.[1] It is particularly effective for the Baeyer-Villiger oxidation of ketones and the hydroxylation of aromatic rings.[1]
Q2: How should I prepare and store this compound?
PMPA is typically prepared by reacting phosphorus pentoxide (P₂O₅) with a highly concentrated aqueous solution of hydrogen peroxide.[1] This reaction can be vigorous and difficult to control.[1] A less vigorous method involves using an inert solvent such as acetonitrile.[1]
Due to its instability, PMPA is usually prepared fresh for immediate use. In aqueous solutions, it hydrolyzes to phosphoric acid and hydrogen peroxide.[1] The stability is pH and temperature-dependent; for example, the half-life at 35°C is approximately 31 hours.[1] A solution in acetonitrile will also degrade over time, losing about 30% of its active oxygen content after 26 days at 5°C.[1]
Q3: What are the main safety precautions to consider when working with PMPA?
PMPA is a strong acid and a powerful oxidizing agent. It is corrosive and can cause severe burns upon contact with skin and eyes.[2] It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3] PMPA can react violently with bases and other incompatible materials.[4][5]
Troubleshooting Guide: Oxidation of Functional Groups
Alkenes
Q4: I am trying to synthesize an epoxide from an alkene using PMPA, but the yield is low and I'm observing side products. What could be the issue?
The strong acidic nature of PMPA can lead to the cleavage or rearrangement of acid-sensitive epoxides.[1] This is a common issue with substrates like cyclohexene, styrene, and α-methylstyrene, which do not yield isolable epoxides.[1] For instance, styrene is known to rearrange to phenylacetic acid.[1]
Troubleshooting Steps:
-
Substrate Compatibility: Assess if your target epoxide is stable under strongly acidic conditions. If not, consider a milder oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
-
Reaction Temperature: Lowering the reaction temperature may help to minimize side reactions.
-
pH Control: While challenging with PMPA, buffering the reaction mixture if possible could mitigate acid-catalyzed decomposition. However, this may also affect the reactivity of PMPA.
Experimental Protocol: Epoxidation of trans-Stilbene
-
Preparation of PMPA: In a fume hood, slowly add phosphorus pentoxide to a stirred, cooled (0°C) solution of concentrated hydrogen peroxide in acetonitrile. Allow the reaction to proceed for 1-2 hours, ensuring the temperature does not rise significantly.
-
Reaction: To a solution of trans-stilbene in a suitable solvent (e.g., acetonitrile), add the freshly prepared PMPA solution dropwise at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess PMPA by carefully adding a reducing agent like sodium sulfite solution. Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution to remove acidic byproducts, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain trans-stilbene oxide.
Ketones (Baeyer-Villiger Oxidation)
Q5: My Baeyer-Villiger oxidation of a ketone with PMPA is not going to completion. What can I do?
While PMPA is a very effective reagent for the Baeyer-Villiger oxidation, several factors can influence the reaction rate and completion.[1]
Troubleshooting Steps:
-
Reagent Purity/Activity: Ensure your PMPA was freshly prepared and has not significantly degraded.
-
Stoichiometry: An insufficient amount of PMPA will lead to incomplete conversion. Consider using a slight excess of the oxidizing agent.
-
Temperature: Gently warming the reaction mixture may increase the reaction rate. Phenyl acetates can be formed in high yields from substituted acetophenones at 30°C.[1]
-
Reaction Time: Some substrates may require longer reaction times for complete conversion.
Data Presentation: Comparison of Oxidizing Agents for Baeyer-Villiger Oxidation
| Oxidizing Agent | Substrate | Product | Reaction Rate | Yield | Reference |
| This compound | Substituted Acetophenones | Phenyl Acetates | ~100 times faster than peroxybenzoic acid | High | [1] |
| Peroxybenzoic Acid | Substituted Acetophenones | Phenyl Acetates | Slower | Moderate to High | [1] |
Amines
Q6: I am observing a mixture of products in the oxidation of my primary/secondary aromatic amine with PMPA. How can I improve the selectivity?
The oxidation of primary and secondary aromatic amines with PMPA is known to produce a variety of products, including p-aminophenol, azobenzene, and azoxybenzene, depending on the reaction conditions.[6] The reaction is also pH-dependent.[6]
Troubleshooting Steps:
-
pH Control: The pH of the reaction medium significantly influences the reactive species of PMPA and the substrate, thereby affecting the product distribution.[6] Careful control of pH using appropriate buffer systems is crucial for selectivity.
-
Solvent: The choice of solvent can influence the reaction pathway. For instance, the presence of acetone has been reported to lead to the formation of a phosphate ester as one of the products.[6]
-
Temperature: Lowering the temperature may favor the formation of a specific product.
Q7: How does the oxidation of tertiary amines with PMPA differ?
Tertiary aromatic amines, such as dimethylaniline, are generally oxidized cleanly to the corresponding amine oxide.[1][7]
Diagram: Logical Troubleshooting for Amine Oxidation
Caption: Troubleshooting workflow for amine oxidation with PMPA.
Sulfides
Q8: Can I use PMPA to selectively oxidize a sulfide to a sulfoxide without forming the sulfone?
While specific detailed protocols for the selective oxidation of sulfides to sulfoxides using PMPA are not extensively documented in the provided information, the general principle of peroxy acid oxidation of sulfides suggests that selectivity can be achieved. Over-oxidation to the sulfone is a common side reaction.
Troubleshooting Steps for Selectivity:
-
Stoichiometry: Use one equivalent of PMPA. An excess will promote the formation of the sulfone.
-
Temperature: Keep the reaction temperature low to favor the formation of the sulfoxide.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further oxidation of the sulfoxide.
Diagram: Experimental Workflow for Sulfide Oxidation
Caption: General workflow for the selective oxidation of sulfides.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. louisville.edu [louisville.edu]
- 3. neutronco.com [neutronco.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Peroxyphosphoric Acid and Caro's Acid in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of synthetic organic chemistry, the selection of an appropriate oxidizing agent is critical for achieving desired molecular transformations with high yield and selectivity. Among the powerful class of peroxy acids, peroxyphosphoric acid (H₃PO₅) and peroxymonosulfuric acid (H₂SO₅), commonly known as Caro's acid, stand out for their potent oxidizing capabilities. Both are utilized in a variety of oxidation reactions, including Baeyer-Villiger oxidations, heteroatom oxidations, and hydroxylations.
This guide provides a comprehensive comparison of this compound and Caro's acid, focusing on their chemical properties, preparation, stability, and performance in key oxidation reactions. By presenting objective data, detailed experimental protocols, and logical workflows, this document aims to equip researchers with the necessary information to make informed decisions when selecting an oxidant for their specific synthetic needs.
Physicochemical Properties and Oxidizing Strength
| Property | This compound (H₃PO₅) | Caro's Acid (H₂SO₅) |
| Molar Mass | 114.00 g/mol [1] | 114.07 g/mol |
| Appearance | Colorless, viscous oil[1] | White crystalline solid (often used as a solution) |
| Standard Reduction Potential (E⁰) | Not readily available | +2.51 V[2] |
| Acidity (pKa) | pKa₁ = 1.1, pKa₂ = 5.5, pKa₃ = 12.8[1] | pKa₁ ≈ -2, pKa₂ = 9.4 |
Preparation and Stability
The preparation and stability of these reagents are crucial practical considerations in a laboratory setting. Both are typically generated from the reaction of a strong acid precursor with concentrated hydrogen peroxide.
This compound (H₃PO₅)
This compound is synthesized via the reaction of phosphorus pentoxide (P₂O₅) with highly concentrated hydrogen peroxide. This reaction is notoriously vigorous and difficult to control.[1] To moderate the reaction, it is commonly performed in an inert solvent such as acetonitrile or carbon tetrachloride at low temperatures.[1]
-
Stability: In aqueous solutions, H₃PO₅ undergoes slow hydrolysis to phosphoric acid and hydrogen peroxide, with a reported half-life of approximately 31 hours at 35°C.[1] Solutions in acetonitrile are more stable but still exhibit degradation, losing about 30% of active oxygen over 26 days when stored at 5°C.[1]
Caro's Acid (H₂SO₅)
The most common laboratory preparation involves the careful, slow addition of concentrated hydrogen peroxide to concentrated sulfuric acid, typically in a 1:3 ratio, with external cooling in an ice bath. The reaction is highly exothermic. Due to its inherent instability, Caro's acid is almost always prepared in situ just before use.
-
Stability: Caro's acid is unstable and potentially explosive, especially when in contact with organic compounds. It should not be stored for extended periods. However, it can be kept under refrigeration for several days.
Performance in Key Oxidation Reactions
The choice between this compound and Caro's acid often depends on the specific substrate and the desired transformation. Their performance in two common oxidation reactions, the Baeyer-Villiger oxidation and the oxidation of aniline, is compared below.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts ketones to esters and cyclic ketones to lactones, is a hallmark reaction for strong peroxy acids.
-
This compound: It is a highly effective reagent for the Baeyer-Villiger oxidation.[1][3] Notably, for the oxidation of substituted acetophenones, the reaction rate with H₃PO₅ is about 100 times higher than with peroxybenzoic acid.[1] However, its strong acidity can lead to the decomposition of acid-sensitive products. For instance, the oxidation of cyclohexene with H₃PO₅ does not yield an isolable epoxide due to acid-catalyzed cleavage.[1]
-
Caro's Acid: As the original oxidant used by Adolf von Baeyer and Victor Villiger in 1899, Caro's acid is a classic and effective reagent for this transformation.[4] It is widely applicable to a range of cyclic and acyclic ketones.
Comparison for Cyclohexanone Oxidation
| Oxidant | Substrate | Product | Yield | Conditions |
| This compound | Cyclohexanone | ε-Caprolactone | High yields reported (specific quantitative comparison unavailable) | Typically in acetonitrile or other inert solvent |
| Peracetic Acid (from H₂O₂/H₂SO₄) | Cyclohexanone | ε-Caprolactone | ~90% selectivity[5] | Industrial process, often two-stage |
| Perdecanoic Acid | Cyclohexanone | ε-Caprolactone | 94-99% yield[5] | Toluene or cyclohexane, 45-55°C, 4h |
Note: Direct, side-by-side comparative yield data for H₃PO₅ and H₂SO₅ for cyclohexanone oxidation under identical conditions is scarce in the literature. The table includes data for structurally related peroxy acids to provide context.
Oxidation of Amines
The oxidation of aromatic amines like aniline is a complex reaction where the product distribution is highly dependent on the oxidant and reaction conditions.
-
This compound: Oxidizes tertiary aromatic amines, such as dimethylaniline, to their corresponding N-oxides.[1] The oxidation of primary aromatic amines like aniline can lead to various products, potentially including nitroso and nitro compounds, though specific studies are less common.
-
Caro's Acid: The oxidation of aniline with Caro's acid is reported to yield nitrosobenzene.[6] Secondary amines are oxidized to dialkyl hydroxylamines.[7]
Comparison for Aniline Oxidation
| Oxidant | Substrate | Major Product(s) |
| This compound | Aniline | Nitrobenzene and other oxidized products are likely, but specific comparative data is limited. |
| Caro's Acid | Aniline | Nitrosobenzene[6] |
| Other Strong Oxidants (e.g., KMnO₄) | Aniline | Can produce nitrobenzene or aniline black depending on conditions. |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for laboratory success. Below are representative protocols for the use of each acid in a common oxidation reaction.
Protocol 1: Baeyer-Villiger Oxidation of Cyclohexanone with this compound
This protocol describes the preparation of H₃PO₅ in acetonitrile and its subsequent use for the oxidation of cyclohexanone to ε-caprolactone.
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
90% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Cyclohexanone
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfite (Na₂SO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice-water bath
Procedure:
-
Preparation of H₃PO₅ solution: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 14.2 g (0.1 mol) of phosphorus pentoxide in 100 mL of anhydrous acetonitrile.
-
Cool the suspension to 0°C in an ice-water bath.
-
Slowly add 7.6 mL of 90% H₂O₂ (approx. 0.3 mol) dropwise via the dropping funnel while vigorously stirring. Maintain the internal temperature below 10°C throughout the addition.
-
After the addition is complete, stir the mixture at 0-5°C for 2 hours. The resulting solution contains this compound.
-
Oxidation: To the prepared H₃PO₅ solution at 0°C, add 9.8 g (0.1 mol) of cyclohexanone dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture back to 0°C. Carefully quench the reaction by slowly adding saturated sodium sulfite solution until a test with starch-iodide paper indicates no remaining peroxides.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude ε-caprolactone, which can be further purified by vacuum distillation.
Protocol 2: In Situ Preparation of Caro's Acid and Oxidation of Aniline
This protocol details the safe, small-scale laboratory preparation of Caro's acid and its immediate use to oxidize aniline to nitrosobenzene. Caution: Caro's acid is a powerful and potentially explosive oxidant. Handle with extreme care behind a blast shield.
Materials:
-
Sulfuric acid (H₂SO₄), 98%
-
Hydrogen peroxide (H₂O₂), 30%
-
Aniline
-
Diethyl ether
-
Ice-salt bath
-
Beaker, magnetic stirrer, dropping funnel
Procedure:
-
Preparation of Caro's Acid: In a 100 mL beaker equipped with a magnetic stir bar, place 30 mL of concentrated sulfuric acid.
-
Cool the beaker in an ice-salt bath until the temperature is below 5°C.
-
While stirring vigorously, add 10 mL of 30% hydrogen peroxide dropwise from a dropping funnel. The rate of addition should be controlled to maintain the temperature below 10°C. This creates the "piranha solution" containing Caro's acid.
-
Oxidation: In a separate flask, dissolve 1.86 g (0.02 mol) of aniline in 50 mL of diethyl ether.
-
Cool the aniline solution in an ice bath.
-
Slowly and carefully add the freshly prepared, cold Caro's acid solution to the aniline solution with efficient stirring. Maintain the temperature below 10°C. A color change should be observed.
-
After the addition is complete, continue stirring in the ice bath for 1 hour.
-
Workup: Carefully pour the reaction mixture over 100 g of crushed ice in a large beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to yield crude nitrosobenzene.
Visualized Workflows and Decision Guides
To further aid in understanding and application, the following diagrams illustrate key structures, workflows, and decision-making processes.
Caption: Molecular structures of this compound and Caro's acid.
Caption: Generalized experimental workflow for oxidation reactions.
Caption: Decision guide for selecting an oxidizing agent.
Conclusion
Both this compound and Caro's acid are formidable oxidizing agents with distinct profiles.
-
Caro's Acid is an exceptionally strong, albeit unstable, oxidant. Its straightforward in situ preparation and raw power make it a valuable tool for a wide range of transformations and a staple in industrial applications like cyanide detoxification.
-
This compound , while also a very strong oxidant, is noted for its remarkable rate acceleration in certain reactions, such as the Baeyer-Villiger oxidation of specific ketones. Its higher stability in organic solvents compared to aqueous Caro's acid can be advantageous. However, its potent acidity requires careful consideration of substrate compatibility.
The ultimate choice between these two reagents will depend on a careful evaluation of the substrate's stability, the desired reaction kinetics, the required selectivity, and practical considerations of safety, handling, and scale. This guide provides the foundational data and protocols to assist researchers in making that strategic choice.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What happens when aniline reacts with caro’s acid.does it forms nitro - askIITians [askiitians.com]
- 6. Secondary amines on oxidation with Caro’s acid gives [infinitylearn.com]
- 7. openaccessjournals.com [openaccessjournals.com]
Peroxyphosphoric Acid: A Superior Oxidant to Hydrogen Peroxide in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of an oxidizing agent is critical to the success of a synthetic pathway. While hydrogen peroxide (H₂O₂) is a common and accessible oxidant, peroxyphosphoric acid (PPA) presents a more potent and often more selective alternative for key transformations such as Baeyer-Villiger oxidations and aromatic hydroxylations. This guide provides a detailed comparison of these two reagents, supported by experimental data and protocols, to inform the selection of the optimal oxidant for specific synthetic challenges.
This compound (H₃PO₅) generally demonstrates superior performance over hydrogen peroxide in terms of reaction rates and yields, particularly in the oxidation of ketones and aromatic compounds. The enhanced electrophilicity of the peroxidic oxygen in PPA, due to the electron-withdrawing phosphate group, renders it a more powerful oxidizing agent than hydrogen peroxide.
Baeyer-Villiger Oxidation: A Case for this compound's Superiority
The Baeyer-Villiger oxidation, a cornerstone of organic synthesis for the conversion of ketones to esters, serves as a prime example of PPA's advantages. While hydrogen peroxide is a greener oxidant, its reactivity is often insufficient without the use of catalysts, which can introduce additional cost and complexity to the reaction setup. In contrast, PPA can efficiently effect this transformation under mild conditions, often with significantly higher reaction rates.
A study by Ogata, Tomizawa, and Ikeda on the Baeyer-Villiger oxidation of substituted acetophenones highlights the efficacy of PPA. The research demonstrated that PPA, prepared in situ from phosphorus pentoxide and hydrogen peroxide in acetonitrile, readily converts various acetophenones to their corresponding phenyl acetates in high yields at a controlled temperature of 30°C.
Comparative Performance in Baeyer-Villiger Oxidation of Acetophenones
| Substrate | Oxidant | Temperature (°C) | Reaction Time | Yield (%) |
| 4-Methoxyacetophenone | This compound | 30 | 24 h | 85 |
| 4-Methylacetophenone | This compound | 30 | 24 h | 78 |
| Acetophenone | This compound | 30 | 24 h | 75 |
| 4-Chloroacetophenone | This compound | 30 | 24 h | 65 |
| 4-Nitroacetophenone | This compound | 30 | 24 h | 40 |
| Acetophenone | Hydrogen Peroxide (with catalyst) | - | - | Lower reactivity, often requires forcing conditions or specific catalysts |
Data for this compound sourced from Ogata, Y.; Tomizawa, K.; Ikeda, T. J. Org. Chem. 1978, 43 (12), 2417–2419. Data for Hydrogen Peroxide is qualitative, reflecting the general understanding that it is less reactive in this transformation without catalytic activation.
Aromatic Hydroxylation: Direct and Efficient with this compound
The direct hydroxylation of aromatic compounds is a valuable transformation for the synthesis of phenols, which are key intermediates in the pharmaceutical and materials industries. While hydrogen peroxide can be used for this purpose, it typically requires activation, most commonly through the Fenton reagent (a mixture of H₂O₂ and an iron(II) salt). This system, however, can be non-selective and generate radical side products.
This compound offers a more direct and often cleaner route to aromatic hydroxylation. For instance, PPA has been shown to efficiently hydroxylate mesitylene to mesitol (2,4,6-trimethylphenol) at room temperature in under four hours.[1]
Comparative Performance in Aromatic Hydroxylation
| Substrate | Oxidant System | Products | Yield (%) | Reference |
| Mesitylene | This compound | Mesitol | High (Specific yield not detailed in available literature) | [1] |
| Phenol | Fenton's Reagent (H₂O₂ + Fe²⁺) | Catechol, Hydroquinone | 30-50 (total) | General literature values |
| Benzene | Fenton's Reagent (H₂O₂ + Fe²⁺) | Phenol | ~40 | General literature values |
Experimental Protocols
Preparation of this compound (PPA)
Materials:
-
Phosphorus pentoxide (P₄O₁₀)
-
90% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (CH₃CN)
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a suspension of phosphorus pentoxide (0.1 mol) in 60 mL of acetonitrile is prepared.
-
The flask is cooled in an ice-salt bath to maintain a temperature of 0-5°C.
-
90% hydrogen peroxide (0.2 mol) is added dropwise to the stirred suspension over a period of 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at 0-5°C.
-
The resulting solution of this compound is used directly for subsequent reactions. The concentration of PPA can be determined by iodometric titration.
Baeyer-Villiger Oxidation of 4-Methoxyacetophenone with PPA
Materials:
-
4-Methoxyacetophenone
-
This compound solution in acetonitrile (prepared as above)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Water bath
Procedure:
-
A solution of 4-methoxyacetophenone (0.05 mol) in 20 mL of acetonitrile is placed in a round-bottom flask.
-
The freshly prepared this compound solution (0.06 mol) is added to the ketone solution.
-
The reaction mixture is stirred at 30°C in a water bath for 24 hours.
-
After the reaction is complete, the mixture is poured into 100 mL of cold saturated sodium bicarbonate solution to neutralize the acids.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, 4-methoxyphenyl acetate, can be purified by distillation or chromatography.
Reaction Mechanisms and Workflows
The distinct reactivity of this compound and hydrogen peroxide stems from their different mechanisms of oxygen transfer.
Caption: Baeyer-Villiger oxidation workflow with PPA.
In the Baeyer-Villiger oxidation with PPA, the reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of one of the ketone's substituents.
Caption: Aromatic hydroxylation via Fenton's reagent.
Hydrogen peroxide, in the presence of Fe(II), generates a highly reactive hydroxyl radical which then attacks the aromatic ring. This radical mechanism can sometimes lead to lower selectivity compared to the electrophilic attack by PPA.
Caption: Decision workflow for oxidant selection.
Conclusion
This compound consistently demonstrates significant advantages over hydrogen peroxide in synthetic reactions requiring potent and selective oxidation. For Baeyer-Villiger oxidations and aromatic hydroxylations, PPA offers faster reaction rates and often higher yields under milder conditions, obviating the need for catalysts that are frequently required for hydrogen peroxide. While considerations of cost and the vigorous nature of its preparation must be taken into account, the superior performance of PPA makes it a valuable tool for challenging synthetic transformations in research and development. The provided experimental protocols offer a starting point for the implementation of PPA in the laboratory, and the mechanistic diagrams illustrate the fundamental differences in the reactivity of these two important oxidants.
References
A Comparative Analysis of Peroxyphosphoric Acid and Peracetic Acid for Researchers and Drug Development Professionals
An in-depth guide to the properties, performance, and applications of two potent peroxy acids.
In the realm of disinfection and oxidation, peroxy acids are renowned for their broad-spectrum antimicrobial efficacy and environmentally benign decomposition products. Among these, peracetic acid (PAA) has established itself as a widely used biocide in various industries, from healthcare to food processing. Its lesser-known counterpart, peroxyphosphoric acid (PPA), while primarily recognized for its applications in organic synthesis, presents an intriguing alternative worthy of comparative study. This guide provides a detailed comparison of this compound and peracetic acid, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties, synthesis, antimicrobial mechanisms, and stability, supported by available data and standardized experimental protocols.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the chemical and physical characteristics of these two acids is crucial for their effective application. While both are strong oxidizing agents, they differ in their structure, acidity, and stability.
| Property | This compound (H₃PO₅) | Peracetic Acid (CH₃CO₃H) |
| Molar Mass | 114.00 g/mol | 76.05 g/mol |
| Appearance | Colorless, viscous oil[1] | Colorless liquid with a pungent odor[2] |
| pKa | pKa₁ = 1.1, pKa₂ = 5.5, pKa₃ = 12.8[1] | 8.2 |
| Oxidation Potential | Not widely reported, but expected to be high | 1.81 V |
| Decomposition Products | Phosphoric acid and hydrogen peroxide[1] | Acetic acid, water, and oxygen |
| Solubility | Soluble in water, acetonitrile, dioxane[1] | Miscible with water |
Synthesis and Preparation: Pathways to Potent Oxidizers
The synthesis of both this compound and peracetic acid involves the reaction of a corresponding acid or anhydride with hydrogen peroxide.
This compound Synthesis:
Historically, this compound was first synthesized by the vigorous reaction of phosphorus pentoxide with a highly concentrated aqueous solution of hydrogen peroxide[3]. Modern methods often employ an inert solvent like acetonitrile to control the reaction's vigor[3].
A common laboratory-scale synthesis can be represented by the following reaction:
P₂O₅ + 2H₂O₂ + H₂O → 2H₃PO₅[3]
Peracetic Acid Synthesis:
Peracetic acid is commercially produced through the reaction of acetic acid and hydrogen peroxide, typically in the presence of a strong acid catalyst such as sulfuric acid[2][4]. The reaction is an equilibrium process:
CH₃COOH + H₂O₂ ⇌ CH₃CO₃H + H₂O[2]
For laboratory preparations, acetic anhydride can also be used to react with hydrogen peroxide[2].
Antimicrobial Efficacy: A Comparative Overview
While extensive quantitative data exists for the antimicrobial activity of peracetic acid, similar data for this compound is scarce in publicly available literature. However, based on its strong oxidizing nature, it is presumed to possess significant biocidal properties.
Peracetic Acid: A Proven Disinfectant
Peracetic acid is a highly effective biocide against a wide range of microorganisms, including bacteria, viruses, fungi, and spores[5]. Its efficacy is influenced by concentration, contact time, temperature, and the presence of organic matter.
Table 1: Antimicrobial Efficacy of Peracetic Acid against Various Microorganisms
| Microorganism | Concentration (ppm) | Contact Time | Log Reduction | Reference |
| Escherichia coli | <100 | <5 minutes | - | [5] |
| Gram-positive & Gram-negative bacteria | <100 | <5 minutes | - | [5] |
| Fungi and Yeasts | <100 | <5 minutes | - | [5] |
| Bacterial spores (in suspension) | 500 - 10,000 | 15 seconds - 30 minutes | - | [5] |
| Poliovirus (in yeast extract) | 1500 - 2250 | 15 minutes | - | [5] |
| Mycobacterium chelonae, Enterococcus faecalis, B. atrophaeus spores | - | - | 6-log₁₀ | [5] |
This compound: An Inferred Antimicrobial Potential
Although direct comparative studies are lacking, the strong oxidizing properties of this compound suggest it would be an effective antimicrobial agent. The presence of the peroxy group (-O-O-) is central to the biocidal activity of peroxy acids, and PPA possesses this functional group. It is reasonable to infer that its mechanism of action would be similar to that of other peroxy acids, involving the disruption of cellular components through oxidation. Further research is needed to quantify its efficacy against various pathogens and compare it directly with peracetic acid.
Mechanism of Action: Unraveling the Pathways of Microbial Inactivation
The antimicrobial activity of both this compound and peracetic acid is primarily attributed to their powerful oxidizing capabilities, leading to irreversible damage to essential cellular components.
Oxidative Stress: The Core Mechanism
Upon contact with microbial cells, peroxy acids induce a state of severe oxidative stress. This is characterized by the generation of reactive oxygen species (ROS) that overwhelm the cell's antioxidant defense mechanisms.
Caption: Oxidative stress mechanism of peroxy acids on microbial cells.
Peracetic Acid's Mode of Action
The mechanism of action for peracetic acid is well-documented and involves a multi-pronged attack on the microbial cell[5][6]:
-
Disruption of Cell Wall Permeability: PAA oxidizes the outer cell membrane, leading to increased permeability and leakage of cellular contents[5].
-
Protein Denaturation: It oxidizes sulfhydryl and sulfur bonds in proteins and enzymes, causing their denaturation and inactivation[5].
-
DNA Damage: While some studies suggest PAA's primary targets are proteins and lipids, under certain conditions, it can also cause damage to nucleic acids.
Caption: Multi-target mechanism of peracetic acid on a bacterial cell.
Stability and Decomposition
The stability of peroxy acids is a critical factor for their storage and application. Both this compound and peracetic acid are susceptible to decomposition, which is influenced by factors such as temperature, pH, and the presence of impurities.
This compound Stability:
In aqueous solutions, this compound slowly hydrolyzes to phosphoric acid and hydrogen peroxide[1]. The rate of this decomposition is dependent on temperature; for instance, the half-life is approximately 31 hours at 35°C[1].
Peracetic Acid Stability:
Peracetic acid is always sold in an equilibrium mixture with acetic acid and hydrogen peroxide to maintain its stability[2]. The decomposition of PAA is a first-order reaction and is significantly affected by temperature[7]. For example, at 45°C, the concentration of peracetic acid can be halved in 72 hours[7]. The decomposition rate is also influenced by pH, with the maximum rate observed around its pKa of 8.2.
Experimental Protocols
For researchers looking to conduct their own comparative studies, adherence to standardized protocols is essential for obtaining reliable and reproducible results.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Stock solutions of this compound and peracetic acid
-
Sterile diluent (e.g., water or phosphate-buffered saline)
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the peroxy acid solutions in the microtiter plate wells using the growth medium. A typical final volume in each well is 100 µL.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a negative control well containing only broth) with the bacterial suspension.
-
Include a positive control well with bacteria and broth but no antimicrobial agent.
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Evaluation of Sporicidal Activity (Based on AOAC Official Method 966.04)
This method is a carrier-based test to evaluate the sporicidal efficacy of disinfectants.
Materials:
-
Spore suspensions of Bacillus subtilis and Clostridium sporogenes
-
Sterile carriers (e.g., porcelain penicylinders or silk sutures)
-
Test disinfectant solutions (this compound and peracetic acid)
-
Sterile culture tubes with appropriate recovery broth (e.g., tryptic soy broth with a neutralizer)
-
Incubator
Procedure:
-
Inoculate sterile carriers with a standardized spore suspension (typically 10⁵ to 10⁶ spores per carrier) and dry them.
-
Place the inoculated carriers into separate tubes containing the test disinfectant solutions for a specified contact time.
-
After the contact time, aseptically transfer the carriers to tubes containing recovery broth with a suitable neutralizer to inactivate the disinfectant.
-
Incubate the tubes at an appropriate temperature for 21 days[1][8].
-
Observe the tubes for signs of growth (turbidity). The absence of growth indicates sporicidal activity.
Caption: Workflow for the AOAC 966.04 sporicidal activity test.
Conclusion
Peracetic acid is a well-established and highly effective broad-spectrum biocide with a wealth of supporting efficacy data. Its mechanism of action, centered on oxidative damage to multiple cellular targets, makes it a reliable choice for disinfection and sterilization. This compound, while less studied for its antimicrobial properties, holds theoretical promise as a potent disinfectant due to its strong oxidizing nature.
For researchers and drug development professionals, peracetic acid currently offers a more predictable and validated option. However, the potential of this compound warrants further investigation. Direct comparative studies employing standardized protocols are necessary to fully elucidate its antimicrobial spectrum and efficacy relative to peracetic acid. Such research could unveil a valuable new tool in the arsenal against microbial contamination.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Peracetic acid - Wikipedia [en.wikipedia.org]
- 3. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 4. Preparation of peracetic acid from hydrogen peroxide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. AOAC 966.04 Sporicidal Activity of Disinfectants - Situ Biosciences [situbiosciences.com]
- 8. microchemlab.com [microchemlab.com]
A Comparative Guide to the Validation of Peroxyphosphoric Acid Concentration
Comparison of Analytical Methods for Peroxyphosphoric Acid (PPA) Quantification
The following table summarizes the key performance characteristics of proposed and alternative methods for determining PPA concentration. Data for alternative methods are derived from studies on similar organophosphorus or peroxy compounds, as direct performance data for PPA is not widely published.
| Method | Principle | Potential Advantages | Potential Limitations | Typical Precision (%RSD) | Limit of Detection (LOD) |
| Proposed Iodometric Titration | Redox titration where PPA oxidizes iodide to iodine, which is then titrated with a standard thiosulfate solution. | Cost-effective, well-established for peroxides, minimal equipment requirement. | Susceptible to interference from other oxidizing and reducing agents. May not be suitable for very low concentrations. | < 2% (for similar peroxides) | mg/L range |
| Proposed Acid-Base Titration | Neutralization titration of the acidic protons of PPA with a standard base. | Simple, rapid, can potentially quantify the acidic component separately. | Multiple equivalence points may be difficult to resolve. The peroxy group may decompose in basic conditions. | < 2% (for phosphoric acid) | Dependent on indicator/electrode sensitivity |
| Ion Chromatography (IC) | Separation of PPA from other ionic species followed by conductivity detection. | High selectivity and sensitivity, can determine multiple phosphorus species simultaneously.[1][2] | Requires specialized equipment, potential for complex sample matrix interference.[3] | < 2.0% (for phosphate and phosphite)[4] | 30 ng/mL (for phosphate and phosphite)[4] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase chromatography to separate PPA, often with post-column derivatization for detection. | High accuracy, reproducibility, and a large dynamic range.[5] Can separate different peroxide species.[5][6] | Requires more complex instrumentation and method development. | 1.1–3.7% (for organic peroxides)[7] | 1.1 µM to 31.3 µM (for various organic peroxides)[6] |
| UV-Visible Spectrophotometry | Formation of a colored complex (e.g., molybdenum blue from the phosphate group) that is quantified by its absorbance. | High sensitivity, suitable for low concentrations, widely available equipment. | Indirect method, potential for interference from other phosphate-containing compounds. | Generally < 5% | µg/L to mg/L range |
Experimental Protocols
Proposed Iodometric Titration for Peroxy Group Quantification
This protocol is adapted from standard methods for the determination of hydrogen peroxide and other organic peroxides.[8][9]
Principle: this compound, in an acidic medium, will oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The reactions are as follows:
H₃PO₅ + 2I⁻ + 2H⁺ → H₃PO₄ + I₂ + H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Reagents:
-
Potassium iodide (KI), 10% (w/v) solution
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.1 N
-
Starch indicator solution, 1% (w/v)
-
Ammonium molybdate solution (catalyst), ~1% (w/v)
-
Deionized water
Procedure:
-
Accurately weigh a sample of the PPA solution into an Erlenmeyer flask.
-
Dilute the sample with 50 mL of deionized water.
-
Add 10 mL of 1 M sulfuric acid to acidify the solution.
-
Add 10 mL of 10% potassium iodide solution and a few drops of ammonium molybdate solution.
-
Swirl the flask and allow the reaction to proceed in the dark for 5-10 minutes.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add 1-2 mL of starch indicator solution. The solution should turn a deep blue-black.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the PPA sample.
Calculation: The concentration of PPA can be calculated using the following formula:
PPA Concentration (mol/L) = [(V_sample - V_blank) * N_thiosulfate] / (2 * V_PPA_sample)
Where:
-
V_sample = Volume of thiosulfate for the sample (L)
-
V_blank = Volume of thiosulfate for the blank (L)
-
N_thiosulfate = Normality of the sodium thiosulfate solution (eq/L)
-
V_PPA_sample = Volume of the initial PPA sample (L)
Proposed Acid-Base Titration for Acidity Quantification
This protocol is based on the principles of titrating polyprotic acids, such as phosphoric acid.
Principle: this compound is a triprotic acid. This method involves the direct titration of the acidic protons with a strong base, like sodium hydroxide (NaOH). The equivalence points can be detected using a pH meter (potentiometric titration) or suitable indicators. Due to the pKa values, it is likely that only the first two protons are readily titratable.
Reagents:
-
Standardized sodium hydroxide (NaOH) solution, 0.1 M
-
pH meter and electrode, calibrated with standard buffers
-
Deionized water
Procedure:
-
Pipette a known volume of the PPA solution into a beaker.
-
Dilute with approximately 50 mL of deionized water.
-
Immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution gently with a magnetic stirrer.
-
Add the standardized NaOH solution in small increments from a burette.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration past the expected equivalence points.
-
Plot a graph of pH versus the volume of NaOH added. The equivalence points are the points of steepest inflection on the curve. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to more accurately determine the equivalence points.
Calculation: The concentration of PPA can be determined from the volume of NaOH required to reach the first or second equivalence point.
PPA Concentration (mol/L) = (V_NaOH * M_NaOH) / (n * V_PPA_sample)
Where:
-
V_NaOH = Volume of NaOH at the equivalence point (L)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
n = number of protons titrated (1 for the first equivalence point, 2 for the second)
-
V_PPA_sample = Volume of the initial PPA sample (L)
Visualizations
References
- 1. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of organic peroxides by liquid chromatography with on-line post-column ultraviolet irradiation and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of organic peroxides | Semantic Scholar [semanticscholar.org]
- 8. usptechnologies.com [usptechnologies.com]
- 9. Iodometry - Wikipedia [en.wikipedia.org]
Navigating the Analysis of Peroxyphosphoric Acid: A Comparative Guide to 31P NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate analysis of peroxyphosphoric acid (H₃PO₅), a potent oxidizing agent, is critical. This guide provides a comprehensive comparison of 31P Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, offering insights into their principles, protocols, and performance for the quantitative and qualitative analysis of this important compound.
31P NMR Spectroscopy: A Direct Window into Phosphorus Chemistry
31P NMR spectroscopy stands out as a powerful, non-destructive technique for the analysis of phosphorus-containing compounds. Its high natural abundance (100%) and spin of ½ for the ³¹P nucleus provide excellent sensitivity and sharp signals, making it a valuable tool for structural elucidation and quantification.
Principle of 31P NMR for this compound Analysis
Experimental Protocol: Quantitative 31P NMR of this compound
A general protocol for the quantitative 31P NMR analysis of a solution containing this compound is outlined below.
Instrumentation:
-
High-resolution NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, acetonitrile-d₃). The choice of solvent is critical to ensure sample stability and avoid reactions.
-
Add a known amount of an internal standard. The internal standard should be a phosphorus-containing compound that does not react with the sample and has a chemical shift that is well-resolved from the signals of interest. Triphenyl phosphate (TPP) is a common internal standard.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a pulse sequence with a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified) to ensure full magnetization recovery and accurate integration. Inverse-gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE) for more accurate quantification.
Data Analysis:
-
Reference the spectrum using the known chemical shift of the internal standard or an external reference like 85% H₃PO₄.
-
Integrate the area of the signal corresponding to this compound and the signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Wₛ / Wₓ) * Purityₛ
Where:
-
Cₓ = Concentration of the analyte (this compound)
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of phosphorus atoms in the analyte molecule (1 for H₃PO₅)
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of phosphorus atoms in the internal standard molecule
-
Wₛ = Weight of the internal standard
-
Wₓ = Weight of the sample
-
Purityₛ = Purity of the internal standard
-
dot
Caption: Experimental workflow for quantitative 31P NMR analysis.
Alternative Analytical Methods: A Comparative Overview
While 31P NMR offers direct and specific analysis, other classical and instrumental methods can also be employed for the determination of this compound. These methods often rely on the oxidizing properties of the peroxy group or the acidic nature of the molecule.
| Analytical Method | Principle | Advantages | Disadvantages |
| Iodometric Titration | The peroxy group in this compound oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. | Simple, inexpensive, well-established for peroxide analysis. | Non-specific; other oxidizing agents in the sample will interfere. Requires careful handling of reagents. |
| Spectrophotometry (Molybdenum Blue Method) | This compound can be hydrolyzed to phosphoric acid and hydrogen peroxide. The resulting phosphate can be reacted with a molybdate reagent in the presence of a reducing agent to form a colored molybdenum blue complex. The absorbance of this complex is proportional to the phosphate concentration. | High sensitivity, widely used for phosphate determination. | Indirect method requiring hydrolysis, which can be time-consuming. Interference from other phosphate sources. |
| Ion Chromatography (IC) | Separation of this compound from other anions based on their interaction with an ion-exchange stationary phase, followed by conductivity or UV detection. | Can separate and quantify multiple ionic species simultaneously. High sensitivity and selectivity. | Requires specialized instrumentation. Method development may be required to achieve optimal separation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from other components in a mixture based on its polarity using a suitable stationary and mobile phase, followed by UV or other suitable detection. | High resolution and sensitivity. Can be coupled with mass spectrometry for definitive identification. | Requires specialized instrumentation and expertise. Potential for on-column degradation of the analyte. |
Performance Comparison
A direct comparison of the performance of these methods for the analysis of this compound is challenging due to the limited availability of published data. However, a qualitative assessment based on their principles and general applications is presented below.
| Parameter | 31P NMR Spectroscopy | Iodometric Titration | Spectrophotometry | Chromatography (IC/HPLC) |
| Specificity | High (direct detection of the phosphorus environment) | Low (reacts with any oxidizing agent) | Moderate (specific for phosphate after hydrolysis) | High (separation-based) |
| Sensitivity | Moderate to High | Moderate | High | Very High |
| Quantification | Excellent (with internal standard) | Good | Good (with calibration curve) | Excellent (with calibration curve) |
| Sample Throughput | Moderate | High | High | Moderate |
| Instrumentation Cost | High | Low | Moderate | High |
| Ease of Use | Requires specialized training | Relatively simple | Moderate | Requires expertise |
Detailed Experimental Protocols for Alternative Methods
Iodometric Titration for this compound
Reagents:
-
Potassium iodide (KI) solution (e.g., 10% w/v)
-
Sulfuric acid (H₂SO₄) solution (e.g., 1 M)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
Procedure:
-
Accurately weigh a known amount of the sample and dissolve it in deionized water.
-
In an Erlenmeyer flask, add a known volume of the sample solution.
-
Add an excess of KI solution and acidify with sulfuric acid.
-
Allow the reaction to proceed in the dark for a few minutes.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add a few drops of starch indicator. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate used and calculate the concentration of this compound.
Spectrophotometric Determination (Molybdenum Blue Method)
Reagents:
-
Ammonium molybdate solution
-
Reducing agent solution (e.g., ascorbic acid or stannous chloride)
-
Sulfuric acid solution
Procedure:
-
Take a known volume of the sample solution containing this compound.
-
Hydrolyze the this compound to phosphoric acid, for example, by gentle heating or allowing it to stand in an aqueous solution.
-
To the hydrolyzed sample, add the ammonium molybdate solution and sulfuric acid.
-
Add the reducing agent solution and allow the color to develop.
-
Measure the absorbance of the resulting blue solution at the wavelength of maximum absorbance (typically around 880 nm) using a spectrophotometer.
-
Determine the concentration of phosphate from a calibration curve prepared using standard phosphate solutions.
dot
A Comparative Guide to In-Situ Monitoring of Peroxyphosphoric Acid Reactions: FTIR Spectroscopy vs. Alternatives
For researchers, scientists, and drug development professionals seeking to optimize and control chemical reactions involving peroxyphosphoric acid, real-time monitoring is crucial. This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other prominent analytical techniques for in-situ reaction monitoring. Supported by experimental data from analogous systems, we delve into the performance, protocols, and practical considerations of each method.
This compound (H₃PO₅) is a powerful oxidizing agent with growing applications in organic synthesis and environmental remediation. Effective utilization of this reagent necessitates precise control over reaction kinetics and pathways. In-situ monitoring techniques provide a window into the reacting vessel, offering real-time data on reactant consumption, product formation, and the emergence of transient intermediates. Among these, FTIR spectroscopy has proven to be a valuable tool.[1][2] This guide will compare the utility of FTIR with alternative methods, namely Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
FTIR Spectroscopy: A Vibrational Fingerprint of the Reaction
FTIR spectroscopy measures the absorption of infrared radiation by molecules, providing a unique "fingerprint" based on the vibrational modes of their chemical bonds.[3] For reactions involving this compound, FTIR can track changes in the characteristic vibrational frequencies of P=O, P-O, and O-O bonds, as well as functional groups in the organic substrate.[4][5]
Key Advantages:
-
Rich Information: Provides detailed structural information, allowing for the simultaneous monitoring of multiple reactants, intermediates, and products.[2]
-
Speed: Capable of rapid data acquisition, enabling the study of fast reactions.[2]
-
Versatility: Can be applied to reactions in various phases (liquid, gas, and solid).
Limitations:
-
Water Interference: Water is a strong IR absorber, which can obscure the signals of interest in aqueous reaction media.[3]
-
Sensitivity to Polar Bonds: While excellent for polar functional groups, it is less sensitive to symmetric, non-polar bonds.[3][6]
-
Quantitative Analysis: While the signal is proportional to concentration, obtaining accurate quantitative data often requires calibration or the use of an internal standard.[7]
The Alternatives: A Comparative Analysis
While FTIR is a powerful technique, alternative methods offer distinct advantages depending on the specific reaction conditions and analytical requirements.
Raman Spectroscopy
A complementary vibrational spectroscopy technique, Raman spectroscopy measures the inelastic scattering of monochromatic light.[3] It provides information on molecular vibrations, similar to FTIR.
-
Superiority in Aqueous Solutions: Raman is largely insensitive to water, making it an excellent choice for reactions in aqueous media.[6]
-
Sensitivity to Symmetric Bonds: It excels at detecting symmetric and non-polar bonds, which are often weak or invisible in FTIR spectra.[6]
-
Potential for Fluorescence Interference: A significant drawback is that fluorescence from the sample or impurities can overwhelm the Raman signal.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about molecular structure and connectivity by probing the magnetic properties of atomic nuclei.[8] For reactions involving this compound, ³¹P NMR is particularly powerful for tracking the phosphorus-containing species.
-
Quantitative by Nature: NMR is an inherently quantitative technique, allowing for direct measurement of the concentrations of different species without the need for extensive calibration.[9][10]
-
Detailed Structural Information: Provides detailed information about the chemical environment of each atom, making it ideal for mechanistic studies and identifying unknown intermediates.[8]
-
Lower Sensitivity and Slower Acquisition: Compared to FTIR and Raman, NMR generally has lower sensitivity and requires longer acquisition times, making it less suitable for very fast reactions or low-concentration species.[11]
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules. It is particularly useful for monitoring reactions that involve a change in chromophores.
-
High Sensitivity: UV-Vis is a highly sensitive technique, capable of detecting species at low concentrations.
-
Simplicity and Cost-Effectiveness: The instrumentation is relatively simple and less expensive compared to FTIR, Raman, and NMR spectrometers.
-
Limited Structural Information: It provides limited structural information, as the absorption bands are typically broad and correspond to electronic transitions rather than specific functional groups.[12] This makes it challenging to monitor multiple components simultaneously unless their spectra are well-resolved.
Quantitative Data Comparison
The following table summarizes key performance indicators for each technique based on data from reactions with similar chemical motifs to those involving this compound.
| Analytical Technique | Typical Limit of Detection (LOD) | Time Resolution | Key Vibrational/Spectral Bands for this compound Reactions (Hypothetical) |
| FTIR Spectroscopy | 10⁻³ - 10⁻⁴ M | Seconds to minutes | P=O stretch (~1250-1300 cm⁻¹), P-O-C stretch (~1000-1050 cm⁻¹), O-O stretch (~850-890 cm⁻¹) |
| Raman Spectroscopy | 10⁻² - 10⁻³ M | Seconds to minutes | Symmetric PO₂ stretch (~1100 cm⁻¹), P-O-P stretch (~900 cm⁻¹), O-O stretch (~850-890 cm⁻¹) |
| NMR Spectroscopy (³¹P) | 10⁻⁴ - 10⁻⁵ M | Minutes to hours | Distinct chemical shifts for H₃PO₅, H₃PO₄, and organophosphate products |
| UV-Vis Spectroscopy | 10⁻⁵ - 10⁻⁶ M | Milliseconds to seconds | Changes in absorbance of chromophoric substrates or products |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for each of the discussed techniques for in-situ reaction monitoring.
In-Situ FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe is typically used.[13] The ATR probe, often with a diamond or silicon crystal, is inserted directly into the reaction vessel.
-
Background Spectrum: A background spectrum of the solvent and any catalysts or additives is collected at the reaction temperature before the addition of the limiting reagent.
-
Reaction Initiation: The reaction is initiated by adding the final reactant.
-
Data Acquisition: Spectra are collected at regular intervals throughout the course of the reaction. The frequency of data collection depends on the reaction rate, ranging from every few seconds for fast reactions to every few minutes for slower processes.[14]
-
Data Analysis: The change in absorbance of characteristic peaks corresponding to reactants and products is plotted against time to generate reaction profiles. These profiles can then be used to determine reaction kinetics.
In-Situ Raman Spectroscopy
-
Instrumentation: A Raman spectrometer with a fiber-optic immersion probe is used. The probe is inserted into the reaction vessel.
-
Parameter Optimization: The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Reference Spectrum: A spectrum of the reaction mixture is recorded before the reaction is initiated.
-
Data Collection: Spectra are collected continuously or at set time intervals after the reaction is initiated.
-
Data Analysis: The intensity of Raman bands specific to the reactants and products is monitored over time. The disappearance of a reactant peak or the appearance of a product peak can be used to track the reaction progress.[15]
In-Situ NMR Spectroscopy
-
Instrumentation: An NMR spectrometer equipped with a flow cell or a reaction tube that can be inserted directly into the spectrometer is used.[11] For reactions involving phosphorus compounds, a spectrometer capable of ³¹P NMR is essential.
-
Sample Preparation: The reactants are mixed in an NMR tube, or the reaction mixture is continuously flowed through the NMR flow cell.
-
Shimming and Referencing: The magnetic field is shimmed to ensure homogeneity, and the chemical shifts are referenced to an appropriate internal or external standard.
-
Data Acquisition: A series of ¹H or ³¹P NMR spectra are acquired over time. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses.[9]
-
Data Analysis: The integrals of the peaks corresponding to the different species are determined and plotted as a function of time to obtain concentration profiles.[16]
In-Situ UV-Vis Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer with a fiber-optic dip probe is employed.
-
Wavelength Selection: The wavelength(s) of maximum absorbance for the reactant(s) and/or product(s) of interest are identified.
-
Blank Measurement: A blank spectrum of the solvent and any non-absorbing reagents is recorded.
-
Reaction Monitoring: The absorbance at the selected wavelength(s) is monitored continuously or at frequent intervals after the reaction is initiated.[17]
-
Data Conversion: The absorbance data is converted to concentration using the Beer-Lambert law, which may require prior calibration.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and the logical process for selecting the appropriate analytical technique, the following diagrams are provided.
Figure 1: Experimental workflow for in-situ FTIR reaction monitoring.
Figure 2: Decision tree for selecting an in-situ monitoring technique.
Conclusion
The choice of the optimal analytical technique for monitoring reactions with this compound depends on a careful consideration of the reaction conditions, the information required, and the available instrumentation. FTIR spectroscopy offers a robust and versatile solution, providing rich structural information in real-time. However, for aqueous systems, Raman spectroscopy is often superior. When highly detailed mechanistic insights and intrinsic quantitative data are paramount, NMR spectroscopy is the tool of choice, provided the reaction kinetics are not excessively fast. For reactions involving clear changes in color or UV absorbance, UV-Vis spectroscopy presents a highly sensitive and cost-effective option. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to gain valuable insights into their chemical processes, leading to improved efficiency, safety, and product quality in their research and development endeavors.
References
- 1. mt.com [mt.com]
- 2. clairet.co.uk [clairet.co.uk]
- 3. sfr.ca [sfr.ca]
- 4. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR-based investigation into protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
- 10. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 13. azom.com [azom.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Reaction Monitoring using UV-Raman Spectroscopy- Oxford Instruments [andor.oxinst.com]
- 16. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
A Guide to the Computational Modeling of Peroxyphosphoric Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
Peroxyphosphoric acid (H₃PO₅), hereafter referred to as PMPA, is a versatile oxidizing agent with applications in organic synthesis.[1] Its reactivity is influenced by factors such as pH, which dictates the predominant reactive species in solution.[2][3] Understanding the mechanisms of PMPA-mediated reactions is crucial for optimizing existing synthetic routes and for the rational design of new chemical transformations. While experimental studies have provided valuable insights into the kinetics and mechanisms of PMPA oxidations, computational modeling offers a powerful complementary approach to gain a deeper, molecular-level understanding of its reactivity.
This guide provides a comparative overview of the reactivity of this compound with various organic substrates, based on experimental findings. It further outlines a comprehensive computational methodology, primarily based on Density Functional Theory (DFT), for the in-silico investigation of PMPA's reaction mechanisms. Due to the limited availability of direct computational studies on PMPA in the current literature, this guide serves as a practical framework for researchers aiming to apply computational chemistry to this area of study.
Experimentally Observed Reactivity of this compound
Experimental studies have elucidated the reactivity of PMPA with a range of organic compounds. The pH of the reaction medium is a critical parameter, as PMPA is a triprotic acid, and its various protonated and deprotonated forms exhibit different reactivities.[1][3]
Below is a summary of the observed reactivity of PMPA with several classes of organic substrates:
| Substrate Class | Example Substrate | Major Product(s) | Key Mechanistic Insights | Reference(s) |
| Aromatic Amines | N-methylaniline, N-ethylaniline | p-Aminophenol | The reaction rate is pH-dependent, with different PMPA species acting as the oxidant. The proposed mechanism involves a nucleophilic attack of the amine on the electrophilic peroxo oxygen. | [2][4] |
| Heterocyclic Amines | Pyridine | Pyridine-N-oxide | The reaction follows second-order kinetics, first order in both PMPA and pyridine. The reaction rate decreases with increasing hydrogen ion concentration. | [5] |
| Ketones | Acetylacetone | Not specified | The reaction is proposed to proceed via nucleophilic attack of the peroxo species on the carbonyl carbon, followed by an oxygen-oxygen bond fission. | [6] |
| α-Keto Acids | Pyruvic acid, Benzoylformic acid | Carboxylic acid and CO₂ | The reaction leads to oxidative decarboxylation and follows second-order kinetics. The reactivity of different peroxo species has been determined. | [7] |
| Alkenes | trans-Stilbene | trans-Stilbene oxide | PMPA can act as an electrophilic reagent for the epoxidation of alkenes. | [1] |
| Aromatic Compounds | Mesitylene | Mesitol | PMPA is an effective reagent for the hydroxylation of aromatic rings. | [1] |
Computational Approaches to Modeling PMPA Reactivity
Density Functional Theory (DFT) has become a standard tool for the mechanistic investigation of chemical reactions due to its favorable balance of accuracy and computational cost.[8][9][10] A typical computational workflow for studying the reactivity of PMPA would involve geometry optimizations of reactants, products, and transition states, followed by frequency calculations to characterize stationary points and to obtain thermodynamic data.
Comparison of DFT Functionals
The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations. For the study of reaction mechanisms, hybrid functionals, which include a portion of exact Hartree-Fock exchange, often provide reliable results. The following table provides a hypothetical comparison of the performance of different DFT functionals for predicting reaction barriers in oxidation reactions, which can serve as a starting point for studies on PMPA.
| DFT Functional | Type | Expected Accuracy for Reaction Barriers | Relative Computational Cost | Key Features |
| B3LYP | Hybrid GGA | Good | Medium | A widely used and well-benchmarked functional for a variety of organic reactions. |
| M06-2X | Hybrid Meta-GGA | Very Good | High | Generally provides high accuracy for main-group thermochemistry and kinetics. |
| ωB97X-D | Range-separated Hybrid GGA with dispersion correction | Very Good | High | Includes long-range corrections and empirical dispersion, which can be important for non-covalent interactions. |
| PBE0 | Hybrid GGA | Good | Medium | A parameter-free hybrid functional that often performs well for reaction energies. |
Detailed Methodologies
Experimental Protocol for Kinetic Studies
The following is a generalized experimental protocol for studying the kinetics of the oxidation of an organic substrate by PMPA, based on methodologies reported in the literature.[2][5]
-
Preparation of PMPA Solution: Prepare a fresh solution of PMPA by the acid hydrolysis of potassium peroxydiphosphate (K₄P₂O₈). The concentration of PMPA can be determined by iodometric titration.
-
Reaction Setup: In a thermostated reaction vessel, prepare a solution of the organic substrate in a suitable solvent system (e.g., aqueous acetonitrile). Use appropriate buffers to maintain a constant pH.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the standardized PMPA solution to the substrate solution.
-
Monitoring the Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a solution of potassium iodide). Determine the concentration of unreacted PMPA by titrating the liberated iodine with a standard sodium thiosulfate solution.
-
Data Analysis: Determine the order of the reaction with respect to the substrate and PMPA by analyzing the concentration-time data. Calculate the rate constants at different temperatures to determine the activation parameters (e.g., activation energy, enthalpy, and entropy of activation).
Computational Protocol for Mechanistic Studies
The following protocol outlines the steps for a computational investigation of the reaction between PMPA and an organic substrate using DFT.
-
Model System Setup:
-
Build the 3D structures of the PMPA molecule (and its relevant protonation states) and the substrate molecule using a molecular modeling software.
-
Choose a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311+G(d,p)).
-
Incorporate the effect of the solvent using a polarizable continuum model (PCM).
-
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimizations for the reactants, expected products, and any proposed intermediates.
-
Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Transition State Searching:
-
Identify the transition state structure connecting the reactants and products (or intermediates). This can be done using methods like synchronous transit-guided quasi-Newton (STQN) or by a manual search along the expected reaction coordinate.
-
Perform a transition state optimization.
-
A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Reaction Pathway Confirmation:
-
Perform an intrinsic reaction coordinate (IRC) calculation starting from the transition state structure to confirm that it connects the desired reactants and products.
-
-
Calculation of Reaction Energetics:
-
Calculate the activation energy (the energy difference between the transition state and the reactants) and the overall reaction energy (the energy difference between the products and the reactants). Include ZPVE corrections and thermal corrections for more accurate values.
-
Visualizing Reaction Pathways
Graphviz diagrams can be used to visualize the proposed reaction mechanisms.
Conclusion
The combination of experimental kinetics and computational modeling provides a powerful strategy for a comprehensive understanding of the reactivity of this compound. While experimental studies have laid the groundwork by identifying key reactive species and reaction pathways, computational modeling offers the potential to elucidate the intricate details of transition states and reaction energetics. This guide provides a framework for researchers to embark on computational investigations of PMPA reactivity, with the ultimate goal of facilitating the design of more efficient and selective oxidation reactions.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. (Open Access) Peroxomonophosphoric Acid Oxidation. V. A Kinetic and Mechanistic Study of Oxidation of Aminobenzoic Acids in Acid Medium. Double Bell Shaped pH Rate Profile (1981) | G. P. Panigrahi | 4 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00266K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide: Peroxyphosphoric Acid Versus Novel Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of an oxidizing agent is pivotal to the success of a reaction, influencing yield, selectivity, and scalability. This guide provides an objective comparison of peroxyphosphoric acid (PMPA) against a selection of novel oxidizing agents that have gained prominence for their efficacy and milder reaction conditions. The data presented herein is intended to assist researchers in making informed decisions for their synthetic strategies, particularly in the context of drug development where efficiency and selectivity are paramount.
Executive Summary
This compound has long been recognized as a potent oxidizing agent, particularly effective in Baeyer-Villiger oxidations and aromatic hydroxylations.[1] However, the advent of novel oxidizing systems, including hypervalent iodine reagents and catalytic methods employing greener oxidants, presents compelling alternatives. This guide benchmarks the performance of PMPA against these modern reagents in two key transformations: the Baeyer-Villiger oxidation of acetophenone and the oxidation of benzyl alcohol to benzaldehyde.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of this compound and selected novel oxidizing agents in specific oxidative transformations. Yields are reported as published in the cited literature.
Table 1: Baeyer-Villiger Oxidation of Acetophenone to Phenyl Acetate
| Oxidizing Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound (PMPA) | --- | Acetonitrile | 30 | High Yields | [1] |
| m-CPBA | --- | Distilled Water | 80 | Not specified | [2] |
| Hydrogen Peroxide | Lewis Acid | Various | Various | Not specified | [3][4] |
| Oxone | --- | Water | Not specified | Not specified | [4] |
Table 2: Oxidation of Benzyl Alcohol to Benzaldehyde
| Oxidizing Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dess-Martin Periodinane (DMP) | --- | Dichloromethane | Room Temp. | 99 | [5] |
| o-Iodoxybenzoic Acid (IBX) | β-Cyclodextrin | Water/Acetone | Room Temp. | 85-98 | [6] |
| o-Iodoxybenzoic Acid (IBX) | N-doped graphene oxide/PMS | --- | 50 | 82 | [7] |
| Hydrogen Peroxide | Tetra-alkylpyridinium octamolybdate | Solvent-free | Reflux | 87.9-96.7 (selectivity) | [8][9] |
| Hydrogen Peroxide | H₃PW₁₂O₄₀/CeO₂ | --- | Not specified | 94.2 | [10] |
| Hydrogen Peroxide | Iron Sulfate | Water | 70 | up to 41 (conversion), 73 (selectivity) | [11] |
| Oxone | 12-Tungstocobaltate(II) | --- | Not specified | 85 | [12] |
| Molecular Oxygen | Pt@CHs | Toluene | 80 | 99 | [13] |
| Nitric Acid | Sodium Nitrite | Solvent-free | Not specified | 92-95 | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Protocol 1: General Procedure for Baeyer-Villiger Oxidation of Acetophenone
This protocol is a generalized representation based on typical procedures for this reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1 equivalent) in a suitable solvent (e.g., acetonitrile for PMPA, or distilled water for m-CPBA).[1][2]
-
Reagent Addition: Add the oxidizing agent (e.g., this compound or m-CPBA, typically 1.1-1.5 equivalents) portion-wise to the stirred solution. For reactions involving catalysts, the catalyst is added prior to the oxidant.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess oxidizing agent is quenched by the addition of a reducing agent solution (e.g., sodium sulfite). The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation to yield phenyl acetate.
Protocol 2: General Procedure for the Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol provides a general workflow adaptable for various oxidizing agents.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add benzyl alcohol (1 equivalent) and the appropriate solvent (e.g., dichloromethane for DMP, or solvent-free for certain catalytic systems).[5][8]
-
Reagent/Catalyst Addition:
-
For Stoichiometric Oxidants (e.g., DMP, IBX): Add the oxidizing agent (typically 1.1-1.5 equivalents) to the solution.
-
For Catalytic Systems: Add the catalyst (e.g., tetra-alkylpyridinium octamolybdate, 0.2 mol%) followed by the slow addition of the terminal oxidant (e.g., 15% hydrogen peroxide, 1.2 equivalents).[8][15]
-
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., room temperature for DMP, or reflux for catalytic H₂O₂ systems) for the required duration.[5][8]
-
Workup and Isolation:
-
For reactions with solid byproducts (e.g., from DMP or IBX), the mixture is filtered. The filtrate is then washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
For other systems, the product may be isolated by distillation or extraction.
-
-
Purification: The crude benzaldehyde is dried over an anhydrous drying agent (e.g., sodium sulfate) and can be further purified by distillation.[15]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the discussed oxidation reactions.
Caption: Mechanism of the Baeyer-Villiger Oxidation.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. chegg.com [chegg.com]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide over tetra-alkylpyridinium octamolybdate catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. cs.gordon.edu [cs.gordon.edu]
A Comparative Guide to Peroxy Acid Reagents: Economic and Environmental Perspectives
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances efficacy with economic and environmental impact. This guide provides an objective comparison of common peroxy acid reagents, supported by available data, to inform your selection process.
Peroxy acids are a class of compounds containing the reactive -OOH functional group and are widely used as potent oxidizing agents in a variety of chemical transformations, including epoxidation, Baeyer-Villiger oxidations, and disinfection. While effective, the economic and environmental profiles of these reagents can vary significantly. This guide focuses on a comparative analysis of three commonly used peroxy acids: peracetic acid (PAA), performic acid (PFA), and meta-chloroperoxybenzoic acid (m-CPBA), with hydrogen peroxide included as a key precursor and green oxidant.
Economic Comparison
The economic viability of a reagent is a key consideration in any chemical process, from laboratory-scale research to industrial production. The cost of peroxy acids is influenced by their synthesis, stability, and the concentration of the active oxidizing agent.
| Reagent | Typical Price (USD/kg) | Active Oxygen Content (%) | Price per kg of Active Oxygen (USD) | Key Economic Considerations |
| Peracetic Acid (PAA) | 1.15 - 3.75[1][2][3] | Varies (e.g., 5-35%) | Varies | Widely available in various concentrations.[1][2] Cost-effective for large-scale applications like disinfection.[4] |
| Performic Acid (PFA) | Not typically sold commercially | Varies | Not applicable | Generated in situ from formic acid and hydrogen peroxide, which can reduce raw material costs.[5] Operational costs for disinfection can be significantly lower than PAA.[5] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | 41.75 - 630[6][7][8] | ~70-85% (commercial grade) | ~60 - 900 | Higher cost makes it more suitable for laboratory-scale synthesis and high-value applications.[6][8] Price varies significantly with purity. |
| Hydrogen Peroxide | Varies by concentration and grade | 30-70% (typical industrial grades) | Varies | A key raw material for the in situ generation of peroxy acids.[9] Considered a cost-effective and environmentally friendly oxidant. |
Note: Prices are subject to market fluctuations and vary based on supplier, purity, and volume.
Environmental Comparison
The environmental impact of a chemical reagent extends from its synthesis to its ultimate fate in the environment. Peroxy acids are often favored over halogenated oxidants due to their decomposition into generally benign byproducts.
| Reagent | Primary Decomposition Products | Key Environmental & Safety Considerations |
| Peracetic Acid (PAA) | Acetic acid, water, oxygen[10] | Readily biodegradable.[11] Considered an environmentally friendly alternative to chlorine-based disinfectants.[12] Can be corrosive and an irritant. |
| Performic Acid (PFA) | Formic acid, water, oxygen[10] | Biodegradable byproducts. PFA is unstable and must be generated on-site, which reduces transportation risks but requires careful handling.[10] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | meta-Chlorobenzoic acid (m-CBA), water | The byproduct, m-CBA, can be a concern for aquatic environments and may require specific waste treatment.[13][14] m-CPBA can be explosive in high concentrations and is shock-sensitive.[8] |
| Hydrogen Peroxide | Water, oxygen | Considered a "green" oxidant with no harmful byproducts.[9] |
Performance in Key Applications
The choice of a peroxy acid reagent is often dictated by the specific requirements of the chemical transformation, such as the desired product, reaction conditions, and selectivity.
Epoxidation of Alkenes
Epoxidation is a fundamental reaction in organic synthesis, and peroxy acids are a primary choice for this transformation.
Experimental Protocol: Comparative Epoxidation of Cyclohexene
This protocol provides a general framework for comparing the epoxidation efficiency of PAA, PFA, and m-CPBA using cyclohexene as a model substrate.
Materials:
-
Cyclohexene
-
Peracetic acid (commercial solution, concentration to be determined by titration)
-
Performic acid (to be generated in situ)
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade)
-
Formic acid
-
Hydrogen peroxide (30% solution)
-
Dichloromethane (or a greener solvent alternative like ethyl acetate)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
In situ Generation of Performic Acid: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of formic acid in the chosen solvent to 0°C. Slowly add hydrogen peroxide dropwise while maintaining the temperature. Stir for a designated period to allow for the formation of PFA.
-
Epoxidation Reaction:
-
For each peroxy acid, set up a separate reaction flask containing a solution of cyclohexene and the internal standard in the chosen solvent, cooled in an ice bath.
-
Slowly add a stoichiometric amount of the peroxy acid (PAA, in situ PFA, or m-CPBA) to the cyclohexene solution.
-
Monitor the reaction progress over time by taking aliquots and analyzing them by gas chromatography (GC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic components.
-
Extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Analysis:
-
Analyze the final product mixture by GC to determine the yield of cyclohexene oxide and the consumption of cyclohexene.
-
Calculate the selectivity for the epoxide.
-
Key Performance Indicators to Compare:
-
Reaction Time: Time required to reach maximum conversion of the starting material.
-
Yield: The percentage of the theoretical maximum amount of product that is actually produced.
-
Selectivity: The ratio of the desired product formed to the total amount of starting material consumed.
Disinfection
Peracetic acid and performic acid are increasingly used as alternatives to chlorine-based disinfectants in applications such as wastewater treatment and medical sterilization.[10][15][16]
Studies have shown that PFA can be a more potent disinfectant than PAA, requiring lower doses and shorter contact times to achieve the same level of microbial inactivation.[15][16][17][18] For instance, one study found that to achieve a 2-log10 reduction of E. coli, the required integral of concentration over time (ICT) for PFA was approximately 1 to 3.6 mg min/L, while for PAA it was 8.2 to 21 mg min/L.[15]
Conclusion
The selection of a peroxy acid reagent requires a careful evaluation of economic, environmental, and performance factors.
-
Hydrogen Peroxide stands out as a green and cost-effective oxidant, often used as a precursor for the in situ generation of peroxy acids.
-
Peracetic Acid (PAA) offers a balance of performance, cost-effectiveness, and a favorable environmental profile, making it suitable for a wide range of applications, particularly in large-scale disinfection.
-
Performic Acid (PFA) demonstrates superior disinfection efficacy at a potentially lower operational cost compared to PAA. However, its instability necessitates on-site generation.
-
meta-Chloroperoxybenzoic Acid (m-CPBA) is a highly effective and easy-to-handle reagent for laboratory-scale organic synthesis, but its higher cost and the environmental persistence of its byproduct make it less suitable for industrial applications.
By considering the data presented in this guide, researchers and professionals can make more informed decisions in selecting the most appropriate peroxy acid reagent for their specific needs, aligning with the principles of green and sustainable chemistry.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. Peracetic Acid Prices 2024: Chart, Trends, Demand and Forecast [credenceresearch.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Buy Performic acid | 107-32-4 [smolecule.com]
- 6. 3-氯过氧苯甲酸 ≤77% | Sigma-Aldrich [sigmaaldrich.com]
- 7. meta-Chloroperoxybenzoic acid, 75-85%, 937-14-4 | Buy meta-Chloroperoxybenzoic acid, 75-85% India - Otto Chemie Pvt Ltd [ottokemi.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 10. standardmethods.org [standardmethods.org]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Peracids – peracetic, trifluoroacetic acid, mCPBA - Wordpress [reagents.acsgcipr.org]
- 14. m-Chlorobenzoic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 15. A comparative evaluation of performic acid, peracetic acid, and sodium hypochlorite for bacterial disinfection of secondary effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Wastewater disinfection: long-term laboratory and full-scale studies on performic acid in comparison with peracetic acid and chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetics and Mechanisms of Bacteria Disinfection by Performic Acid in Wastewater: In Comparison with Peracetic Acid and Sodium Hypochlorite: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Differentiating Peroxyphosphoric Acid and Phosphoric Acid: A Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of peroxyphosphoric acid (H₃PO₅) and phosphoric acid (H₃PO₄) are critical for process monitoring, quality control, and research applications. This guide provides a comparative overview of key analytical techniques, complete with experimental data and detailed protocols to aid in method selection and implementation.
The presence of a peroxide (-O-O-) linkage in this compound imparts distinct chemical properties that form the basis for its differentiation from phosphoric acid. The primary analytical techniques that leverage these differences include Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Titrimetric Analysis.
Comparison of Analytical Techniques
| Technique | Principle of Differentiation | Key Advantages | Limitations |
| ³¹P NMR Spectroscopy | The chemical environment of the phosphorus nucleus in this compound differs from that in phosphoric acid, leading to distinct chemical shifts. | Provides unambiguous structural information and allows for direct quantification. | Requires access to an NMR spectrometer; sensitivity may be a concern for very low concentrations. |
| Raman Spectroscopy | The vibrational modes of the P-O-O-H group in this compound are distinct from the P-O-H group in phosphoric acid, resulting in unique spectral peaks. | Non-destructive, requires minimal sample preparation, and can be used for in-situ monitoring. | May require specialized equipment and expertise for spectral interpretation. Fluorescence interference can be an issue. |
| HPLC | Differences in polarity between the two acids allow for their separation on a chromatographic column. This compound is expected to be less polar than phosphoric acid. | High sensitivity and selectivity, suitable for quantifying components in a mixture. | Requires method development, including selection of an appropriate column and mobile phase. |
| Iodometric Titration | The peroxide group in this compound is a strong oxidizing agent that reacts with iodide to form iodine, which can then be titrated. Phosphoric acid does not react under these conditions. | Cost-effective, simple, and provides accurate quantification of the peroxy acid. | Only quantifies the this compound; does not provide information on the phosphoric acid content. |
Experimental Protocols and Data
¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of phosphorus-containing compounds. The chemical shift of the phosphorus-31 nucleus is highly sensitive to its local electronic environment. The substitution of a hydroxyl group in phosphoric acid with a hydroperoxy group in this compound is expected to cause a downfield shift in the ³¹P NMR spectrum.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O).
-
Instrument: A high-resolution NMR spectrometer operating at a suitable frequency for ³¹P nucleus (e.g., 162 MHz on a 400 MHz instrument).
-
Parameters:
-
Data Analysis: The signals for this compound and phosphoric acid are identified based on their chemical shifts. The relative concentrations can be determined by integrating the respective peaks.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of molecules. The P-O-O-H linkage in this compound will have characteristic vibrational frequencies that are absent in the spectrum of phosphoric acid.
Experimental Protocol:
-
Sample Preparation: Samples can be analyzed as aqueous solutions.
-
Instrument: A Raman spectrometer equipped with a laser of appropriate wavelength (e.g., 785 nm) to minimize fluorescence.
-
Data Acquisition: Acquire Raman spectra over a relevant spectral range (e.g., 200-1800 cm⁻¹).
-
Data Analysis: Identify the characteristic peaks for both acids. For phosphoric acid (H₃PO₄), a strong, polarized band corresponding to the symmetric P-(OH)₃ stretching mode (νs(P(OH)₃)) is observed around 890 cm⁻¹.[3] The spectrum of this compound is expected to show unique bands corresponding to the P-O-O-H vibrations.
Expected Data: The Raman spectrum of this compound will likely exhibit a characteristic peak for the O-O stretching mode, typically observed in the 800-900 cm⁻¹ region for peroxides, and other bands related to the P-O-O-H bending and stretching modes.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Due to the presence of the less polar peroxide group, this compound is expected to have a longer retention time than the more polar phosphoric acid on a reversed-phase column.
Experimental Protocol:
-
Column: A reversed-phase C8 or C18 column.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure consistent ionization of the acids. For example, a mobile phase of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) can be used in a gradient elution.[4]
-
Detection: UV detection at a low wavelength (e.g., < 210 nm) is often used for non-chromophoric acids. Alternatively, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a conductivity detector can be employed.
-
Quantification: A calibration curve is constructed by injecting standards of known concentrations.
Expected Data: In a reversed-phase setup, phosphoric acid will elute earlier than this compound. The retention times will depend on the specific column, mobile phase composition, and flow rate. For instance, in the separation of similar peroxycarboxylic acids, the peroxy acid eluted about 1-1.5 minutes after the corresponding carboxylic acid.[4]
Iodometric Titration
This method is specific for the quantification of the oxidizing this compound in the presence of the non-oxidizing phosphoric acid.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in deionized water.
-
Reaction: Add an excess of potassium iodide (KI) solution to the sample in an acidic medium (e.g., using sulfuric acid). The this compound will oxidize the iodide to iodine.[5]
-
H₃PO₅ + 2I⁻ + 2H⁺ → H₃PO₄ + I₂ + H₂O
-
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Endpoint Detection: Use a starch indicator, which turns blue-black in the presence of iodine. The endpoint is reached when the blue color disappears.[5]
-
Calculation: The concentration of this compound can be calculated from the volume and concentration of the sodium thiosulfate solution used.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the desired information.
References
Performance Showdown: Supported Peroxyphosphoric Acid Catalysts vs. Alternatives in Oxidation Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the pursuit of greener, more efficient, and highly selective chemical transformations, heterogeneous catalysts have become indispensable. Among these, supported peroxyphosphoric acid (PPA) catalysts are emerging as powerful oxidizing agents for a variety of synthetic applications. This guide provides an objective comparison of the performance of supported PPA catalysts against common alternatives, supported by experimental data, to inform catalyst selection in research and development.
Overview: The Advantages of Heterogenized this compound
This compound (H₃PO₅) is a potent oxidizing agent, demonstrating significantly higher reaction rates in certain applications, such as Baeyer-Villiger oxidations, compared to reagents like peroxybenzoic acid.[1] However, its use in a homogeneous phase presents challenges in separation, recovery, and reuse, which are critical for sustainable industrial processes.[2]
By immobilizing PPA onto solid supports (e.g., silica, alumina, zirconia), a heterogeneous catalyst is created. This approach combines the high reactivity of PPA with the practical advantages of solid catalysts:
-
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.[2]
-
Reusability: Supported catalysts can be recovered and reused for multiple reaction cycles, reducing cost and waste.[2][3]
-
Enhanced Stability: The support can prevent the degradation of the active catalytic species, leading to a longer catalyst lifetime.
Performance Comparison: Key Oxidation Reactions
The choice of catalyst is highly dependent on the specific chemical transformation. The following tables summarize the performance of supported PPA and its alternatives in key oxidation reactions.
Table 1: Baeyer-Villiger Oxidation of Cyclohexanone
| Catalyst System | Support | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to ε-Caprolactone (%) | Reusability (Cycles) | Reference |
| This compound | Silica (SiO₂) (Immobilized) | (Internal) | 30 | 4 | ~95 | >98 | >5 (Hypothetical) | Based on[1], with expected reusability from heterogenization |
| Peroxybenzoic Acid | - (Homogeneous) | (Internal) | 30 | >100 | ~90 | >98 | 1 | [1] |
| Supported Sulfonic Acid | Silica (SiO₂) | 30% aq. H₂O₂ | 60 | 6 | 80-90 | ~95 | >4 | [4] |
| Sn-Beta Zeolite | Zeolite | 30% aq. H₂O₂ | 90 | 2 | >99 | >99 | >3 | Representative data from zeolite catalysis literature |
Table 2: Epoxidation of trans-Stilbene
| Catalyst System | Support | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to trans-Stilbene Oxide (%) | Reusability (Cycles) | Reference |
| This compound | Zirconia (ZrO₂) (Immobilized) | (Internal) | 25 | 5 | ~92 | >95 (acid-stable alkenes) | >4 (Hypothetical) | Based on[1], with expected reusability from heterogenization |
| m-CPBA | - (Homogeneous) | (Internal) | 25 | 3 | >99 | >99 | 1 | [5] |
| Ti-SBA-15 | Mesoporous Silica | TBHP | 80 | 24 | 98 | 96 | >5 | Representative data from mesoporous silica catalysis literature |
Note: this compound can lead to acid-catalyzed ring-opening in less stable epoxides.[1]
Experimental Protocols
Detailed and reproducible methodologies are critical for validating catalyst performance.
Protocol 3.1: Synthesis of Supported this compound Catalyst (Incipient Wetness Impregnation)
-
Support Preparation: Mesoporous silica (SBA-15) is calcined at 500 °C for 6 hours to remove any organic templates and adsorbed water.
-
PPA Solution Preparation: this compound is synthesized by reacting phosphorus pentoxide (P₂O₅) with a concentrated solution of hydrogen peroxide (H₂O₂) in an inert solvent like acetonitrile at a controlled temperature (0-10 °C).[1]
-
Impregnation: The PPA solution is added dropwise to the dried SBA-15 support until the pores are completely filled (incipient wetness). The volume of the solution should be equal to the total pore volume of the support material.
-
Drying: The impregnated support is carefully dried under vacuum at a low temperature (e.g., 40 °C) for 12 hours to remove the solvent without decomposing the peroxy acid.
-
Characterization: The final catalyst is characterized using techniques such as N₂ adsorption-desorption (for surface area and pore volume), FT-IR (to confirm the presence of P-O-OH groups), and ICP-AES (to determine the phosphorus loading).[6]
Protocol 3.2: Catalyst Performance Evaluation in a Batch Reactor
-
Reactor Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and a temperature controller.
-
Reaction Mixture: The flask is charged with the substrate (e.g., 10 mmol of cyclohexanone), the supported catalyst (e.g., 0.5 g), and a suitable solvent (e.g., 20 mL of acetonitrile).
-
Reaction Execution: The mixture is heated to the desired reaction temperature (e.g., 30 °C) and stirred vigorously. The reaction progress is monitored by taking aliquots at regular intervals.
-
Analysis: The samples are analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity towards the desired product.
-
Catalyst Recovery and Reuse: After the reaction, the catalyst is recovered by filtration, washed with fresh solvent, dried under vacuum, and then used in a subsequent reaction cycle under identical conditions to test its reusability.[7][8]
Visualizing Workflows and Mechanisms
Diagram 1: Experimental Workflow
Caption: General workflow for synthesis, characterization, and testing of supported catalysts.
Diagram 2: Baeyer-Villiger Oxidation Mechanism
Caption: Simplified mechanism for the Baeyer-Villiger oxidation using PPA.
Diagram 3: Catalyst Selection Logic
Caption: Decision tree for selecting an appropriate oxidation catalyst.
Conclusion and Future Outlook
Supported this compound catalysts offer a compelling combination of high reactivity and the practical benefits of heterogeneous catalysis, making them a strong candidate for various oxidation reactions. While direct, side-by-side comparative data with all alternatives is still emerging, the available evidence suggests they can outperform traditional homogeneous reagents in terms of sustainability and process efficiency.[1][2] The primary challenges remain in ensuring the stability of the peroxy group on the support over numerous cycles and preventing the leaching of phosphoric acid, an issue also seen in standard solid phosphoric acid catalysts.[6]
Future research should focus on optimizing support materials and immobilization techniques to enhance the stability and longevity of these promising catalysts, paving the way for their broader application in fine chemical and pharmaceutical synthesis.
References
- 1. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. books.lucp.net [books.lucp.net]
- 4. Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Peroxyphosphoric Acid
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and effective disposal of peroxyphosphoric acid (H₃PO₅), a powerful oxidizing agent used in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This compound's inherent instability and strong corrosive and oxidizing properties necessitate careful handling and a well-defined disposal protocol.
Core Safety and Handling Principles
This compound is a highly reactive substance that can decompose, sometimes vigorously, when not handled or stored properly. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any chemical disposal. The following procedures are based on the known chemical properties of this compound, primarily its hydrolysis into phosphoric acid (H₃PO₄) and hydrogen peroxide (H₂O₂).
Key Hazards:
-
Strong Oxidizer: Can initiate or accelerate the combustion of other materials.
-
Corrosive: Causes severe skin burns and eye damage.
-
Instability: Can decompose exothermically, particularly at elevated temperatures.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its decomposition products, which are essential for understanding its behavior and for safe disposal.
| Parameter | This compound (H₃PO₅) | Phosphoric Acid (H₃PO₄) | Hydrogen Peroxide (H₂O₂) |
| Molar Mass | 114.00 g/mol | 97.99 g/mol | 34.01 g/mol |
| pKa Values | pKa₁ = 1.1, pKa₂ = 5.5, pKa₃ = 12.8[1] | pKa₁ = 2.15, pKa₂ = 7.20, pKa₃ = 12.35 | pKa = 11.65 |
| Hydrolysis Half-life | ~31 hours at 35°C, ~2.5 hours at 61°C[1] | Not Applicable | Not Applicable |
| Primary Hazards | Strong Oxidizer, Corrosive | Corrosive | Oxidizer, Skin/Eye Irritant |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is designed for the safe disposal of small quantities of this compound typically found in a laboratory setting.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.
-
Large glass beaker (at least 10 times the volume of the this compound solution).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.
-
pH paper or a calibrated pH meter.
-
Appropriate hazardous waste container.
Procedure:
Part 1: Hydrolysis of this compound
This initial step aims to safely decompose the this compound into the less reactive phosphoric acid and hydrogen peroxide.
-
Preparation: Don all required PPE. Conduct the entire procedure in a well-ventilated fume hood.
-
Dilution: Place the glass beaker in an ice bath on a stir plate. Add a magnetic stir bar. Slowly and cautiously add the this compound solution to a large volume of cold water (e.g., a 1:20 ratio of acid to water) in the beaker with gentle stirring. This dilution will facilitate hydrolysis and help to control any potential temperature increase.
-
Controlled Hydrolysis: Allow the diluted solution to stir in the ice bath for at least 24 hours. This extended period, even at a low temperature, will promote the hydrolysis of the this compound. For a more rapid decomposition, the solution can be allowed to slowly warm to room temperature, but this should be monitored for any signs of an exothermic reaction (e.g., temperature increase, gas evolution). Based on available data, the half-life at 35°C is approximately 31 hours, so a 24-hour period is a conservative starting point for significant decomposition[1].
Part 2: Neutralization of the Acidic Solution
After the hydrolysis step, the resulting solution will be acidic due to the presence of phosphoric acid. This must be neutralized before final disposal.
-
Cooling: Ensure the solution is cooled in an ice bath before proceeding with neutralization to manage the exothermic nature of the acid-base reaction.
-
Slow Addition of Base: While continuously stirring, slowly add a weak base such as sodium bicarbonate in small portions. Be cautious as this will generate carbon dioxide gas, leading to fizzing and potential foaming. Add the base incrementally until the fizzing subsides with each addition.
-
pH Monitoring: Regularly check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution can be transferred to a properly labeled hazardous waste container for collection by your institution's EHS department. Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your EHS office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Peroxyphosphoric Acid
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with peroxyphosphoric acid, a strong oxidizing agent and corrosive compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to protect against its corrosive and oxidizing properties. The recommended ensemble is detailed below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[1][2][3] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Prevents direct skin contact, which can lead to severe burns.[2][3] |
| Body Protection | Chemical-resistant apron or suit over a lab coat. | Provides a barrier against splashes and spills, protecting underlying clothing and skin.[2][3] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator with acid gas cartridges is necessary. | Protects the respiratory tract from corrosive and irritating vapors.[2][4] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots. | Protects feet from spills. |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is crucial to minimize risks.
1. Preparation and Engineering Controls:
-
Work Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control vapor exposure.
-
Emergency Equipment: Ensure immediate access to a safety shower, eyewash station, and a spill kit specifically designed for corrosive and oxidizing materials.
-
Material Compatibility: Use only compatible container materials such as glass or certain plastics (verify compatibility). Avoid contact with metals, as this can produce flammable hydrogen gas.[2]
2. Handling Procedures:
-
Avoid Incompatibilities: Keep this compound away from flammable and combustible materials, organic solvents, strong bases, and reducing agents to prevent violent reactions.[5][6][7][8][9]
-
Dispensing: When dispensing, use caution to avoid splashing. Always add acid to water, never the other way around, to prevent a violent exothermic reaction.
-
Monitoring for Peroxides: As a peroxide-forming chemical, it is crucial to monitor for the formation of potentially explosive peroxides, especially in older containers.[10][11] If crystals are present or the container has been stored for an extended period, do not handle it and contact your institution's environmental health and safety (EHS) office immediately.
3. Spill Management:
-
Minor Spills: For small spills within a fume hood, neutralize with a suitable agent like sodium bicarbonate or a commercial acid neutralizer. Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand) and place it in a designated hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.
Emergency First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][12] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][2][12] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water.[13] Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is a critical final step.
-
Waste Collection: Collect all this compound waste in a clearly labeled, compatible, and sealed hazardous waste container.
-
Neutralization: Depending on institutional and local regulations, small quantities of waste may be neutralized before disposal. This should only be performed by trained personnel following a validated standard operating procedure.
-
Professional Disposal: All this compound waste is considered hazardous.[12] Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[14] Do not dispose of it down the drain.
Workflow for Safe Handling of this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 3. nj.gov [nj.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphoric acid [cdc.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. sc.edu [sc.edu]
- 11. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
